molecular formula C7H6N2O2S B1265616 1,2-Benzisothiazol-3-amine 1,1-dioxide CAS No. 7668-28-2

1,2-Benzisothiazol-3-amine 1,1-dioxide

Cat. No.: B1265616
CAS No.: 7668-28-2
M. Wt: 182.2 g/mol
InChI Key: QNOQSOJREDRYBC-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3-amine 1,1-dioxide is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331994. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-amine
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InChI

InChI=1S/C7H6N2O2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOQSOJREDRYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227476
Record name 1,2-Benzisothiazol-3-amine 1,1-dioxide
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Molecular Weight

182.20 g/mol
Source PubChem
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CAS No.

7668-28-2
Record name 1,2-Benzisothiazol-3-amine 1,1-dioxide
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Record name 3-Iminosaccharin
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Record name 1,2-Benzisothiazol-3-amine 1,1-dioxide
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Record name 3-amino-1lambda6,2-benzothiazole-1,1-dione
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Record name 1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3-amine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Benzisothiazol-3-amine 1,1-dioxide, a unique heterocyclic compound, serves as a critical scaffold in contemporary medicinal chemistry. Its rigid structure, combined with the reactive potential of its amine and sulfonamide functionalities, has positioned it as a valuable starting material for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth exploration of the core chemical properties of this compound, offering insights into its synthesis, reactivity, and applications, with a particular focus on its role in the development of selective COX-2 inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Core Chemical and Physical Properties

This compound, also known by synonyms such as 3-Iminosaccharin and 3-Aminobenzisothiazole-S,S-dioxide, is a stable, crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O₂S[1][2]
Molecular Weight 182.20 g/mol [1]
IUPAC Name 1,1-dioxo-1,2-benzothiazol-3-amine[1]
CAS Number 7668-28-2[1]
Melting Point 226 - 229 °C[3]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in dimethyl sulfoxide (DMSO) and methanol.[5]
pKa (predicted) 9.48 (strongest acidic)[6]

Molecular Structure and Spectroscopic Profile

The molecular architecture of this compound features a bicyclic system where a benzene ring is fused to an isothiazole ring. The presence of the exocyclic amine at the 3-position and the dioxide at the 1-position significantly influences its electronic properties and reactivity.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by a complex multiplet in the aromatic region, typically between δ 7.5 and 8.5 ppm, corresponding to the four protons on the benzene ring. The two protons of the amine group are often observed as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.[1]

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The aromatic carbons typically appear in the range of δ 120-140 ppm. The carbonyl-like carbon at the 3-position is deshielded and appears further downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:

  • N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • S=O stretching: Strong absorption bands around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the sulfonyl group, respectively.

  • C=N stretching: A band in the region of 1600-1650 cm⁻¹ can be attributed to the exocyclic carbon-nitrogen double bond.

  • Aromatic C-H stretching: Bands are typically observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (approximately 182.20 g/mol ).[1] Fragmentation patterns can provide further structural information.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method starts from 2,2'-dithiodibenzoic acid. This multi-step synthesis is a robust method for producing the target compound.

cluster_0 Synthesis Workflow Start 2,2'-Dithiodibenzoic Acid Step1 Formation of Bis-Benzoyl Chloride Start->Step1 Thionyl Chloride Step2 Cleavage of Disulfide Bond Step1->Step2 Chlorine Gas Step3 Cyclization with Ammonia Step2->Step3 Ammonium Hydroxide End This compound Step3->End Acidification & Purification cluster_0 Mechanism of COX-2 Inhibition Scaffold 1,2-Benzisothiazol-3-amine 1,1-dioxide Derivative Binding Selective Binding Scaffold->Binding COX2 COX-2 Enzyme Active Site COX2->Binding Inhibition Inhibition of Prostaglandin Synthesis Binding->Inhibition Effect Anti-inflammatory Effect Inhibition->Effect

References

An In-Depth Technical Guide to 1,2-Benzisothiazol-3-amine 1,1-dioxide: Unveiling Its Core Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzisothiazol-3-amine 1,1-dioxide, a unique heterocyclic compound, holds potential within various scientific domains, particularly in the landscape of medicinal chemistry and drug development. A thorough understanding of its fundamental physicochemical properties is paramount for its effective application and for the prediction of its behavior in biological and chemical systems. This technical guide provides a consolidated overview of the known structural, physical, and spectral characteristics of this compound, while also transparently identifying areas where experimental data remains to be elucidated. The following sections are designed to serve as a foundational resource for researchers, offering both established data and highlighting opportunities for further investigation into this intriguing molecule.

Molecular Identity and Structural Elucidation

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2-thiazole ring. The thiazole ring is distinguished by an amine group at the 3-position and a sulfone moiety, where the sulfur atom is oxidized to form a 1,1-dioxide. This structural arrangement bestows upon the molecule a unique electronic and steric profile that dictates its chemical reactivity and potential for intermolecular interactions.

Table 1: Core Molecular Identifiers [1]

IdentifierValue
IUPAC Name 1,1-dioxo-1,2-benzothiazol-3-amine
Synonyms 3-Iminosaccharin, 3-Aminobenzisothiazole-S,S-dioxide
CAS Number 7668-28-2
Molecular Formula C₇H₆N₂O₂S
Molecular Weight 182.20 g/mol
Canonical SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)N
InChI Key QNOQSOJREDRYBC-UHFFFAOYSA-N

Physicochemical Properties: A Data-Driven Overview

The physicochemical parameters of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation characteristics. For this compound, a comprehensive experimental dataset is not yet fully available in the public domain. The following table summarizes the currently known and predicted properties.

Table 2: Summary of Physicochemical Characteristics

PropertyValue/DescriptionSource
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa (Acid Dissociation Constant) Data not available-
LogP (Octanol-Water Partition Coefficient) Predicted: -0.2PubChem[1]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and offering insights into its electronic and vibrational states. While detailed spectral data with peak assignments for this compound are not extensively published, the existence of key spectra has been confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. An FTIR spectrum of this compound has been recorded. Based on its structure, the following characteristic absorption bands are expected:

  • N-H stretching: Around 3400-3200 cm⁻¹ (from the amine group)

  • C-H stretching (aromatic): Around 3100-3000 cm⁻¹

  • C=N stretching: Around 1650-1550 cm⁻¹

  • S=O stretching (sulfone): Strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹

  • C=C stretching (aromatic): Around 1600-1450 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A GC-MS spectrum is available for this compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (182.20). The fragmentation pattern would likely involve the loss of small molecules such as SO₂ and HCN, providing further structural confirmation.

Experimental Protocols: A General Framework

While specific, validated protocols for the detailed physicochemical characterization of this compound are not published, standard methodologies for compounds with similar functional groups (sulfonamides and amino-heterocycles) can be applied.

Determination of Melting Point

A standard capillary melting point apparatus can be used. The purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded.

Solubility Determination

The equilibrium solubility can be determined by adding an excess of the compound to a known volume of solvent (e.g., water, ethanol, DMSO) at a constant temperature. The suspension is stirred until equilibrium is reached, after which the undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique such as HPLC-UV.

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the change in pH is monitored. For UV-spectrophotometry, the UV-Vis spectrum of the compound is recorded at various pH values, and the pKa is determined from the changes in absorbance.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity and for quantification. A typical reversed-phase HPLC method would be suitable.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the compound's UV-Vis spectrum.

  • Injection Volume: 10 µL

Stability and Reactivity Profile

There is currently a lack of published data on the stability of this compound under various conditions such as pH, temperature, and light. Similarly, its reactivity profile with common reagents has not been extensively documented. The sulfone group is generally stable, but the amine group may be susceptible to oxidation and other reactions typical of primary aromatic amines.

Conclusion and Future Directions

This compound presents a compelling scaffold for further scientific exploration. This guide has synthesized the currently available physicochemical information for this compound. However, it is evident that there are significant gaps in the experimental data, particularly concerning its melting point, solubility, pKa, and detailed spectral characterization.

For researchers and drug development professionals, the generation of this missing data is a critical next step. A comprehensive understanding of these fundamental properties will be instrumental in unlocking the full potential of this compound in future applications. This guide serves as a call to the scientific community to further investigate and publish these core characteristics, thereby enriching our collective knowledge and facilitating the advancement of research in this area.

References

An In-depth Technical Guide to 1,2-Benzisothiazol-3-amine 1,1-dioxide: Structural Analogues and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through subtle modification, can interact with a wide array of biological targets. The 1,2-benzisothiazole 1,1-dioxide core is a quintessential example of such a scaffold. Derived from the well-known molecule saccharin, this heterocyclic system is more than just a synthetic curiosity; it is a versatile building block for the development of novel therapeutics.[1] Its rigid, planar structure, combined with the hydrogen bond donor and acceptor capabilities of the sulfonamide group, provides an ideal foundation for designing molecules with specific and potent biological activities.

This guide is intended for researchers, scientists, and drug development professionals. It is not a mere compilation of facts but a narrative that delves into the causality behind experimental choices, the logic of molecular design, and the practical application of this knowledge. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic potential of 1,2-benzisothiazol-3-amine 1,1-dioxide and its analogues, providing not just the "what" but the "why" and the "how." Every protocol and piece of data is presented with the aim of being a self-validating system, grounded in authoritative references to ensure scientific integrity.

I. The Core Scaffold: Synthesis and Functionalization

The journey to potent derivatives begins with a robust and versatile synthetic strategy for the core scaffold and its key intermediates. The most common and adaptable starting point for many derivatives is not the amine itself, but a more reactive precursor: 3-chloro-1,2-benzisothiazole 1,1-dioxide . This intermediate serves as an excellent electrophile for the introduction of various nucleophiles at the 3-position.

Synthesis of the Key Intermediate: 3-Chloro-1,2-benzisothiazole 1,1-dioxide

The synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide is typically achieved from saccharin, a readily available and inexpensive starting material.[2] The reaction involves the chlorination of the lactam carbonyl group of saccharin. While several chlorinating agents can be used, phosphorus pentachloride (PCl5) or a combination of phosphorus oxychloride (POCl3) and PCl5 are commonly employed.[3][4] An alternative and often higher-yielding method utilizes thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[5] More recently, the use of bis(trichloromethyl) carbonate (triphosgene) has been reported as a safer alternative to phosgene or phosphorus-based reagents.[6]

Experimental Protocol: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide from Saccharin

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add saccharin (1 equivalent) and a suitable solvent such as chlorobenzene.

  • Addition of Reagents: Add N,N-dimethylformamide (DMF) (1.5 equivalents) to the suspension.

  • Chlorination: While stirring, slowly add thionyl chloride (1.2 equivalents) to the reaction mixture at a temperature maintained between 70-80°C.[5]

  • Reaction Monitoring: The reaction is continued with stirring at the same temperature for several hours (typically 8 hours) and can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Isolation: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-chloro-1,2-benzisothiazole 1,1-dioxide as a crystalline solid.[5]

The causality behind the choice of DMF as a catalyst lies in its reaction with thionyl chloride to form the Vilsmeier reagent, [(CH3)2N=CHCl]Cl, which is a more potent chlorinating agent for the amide group of saccharin.

From Intermediate to Core: Synthesis of this compound

With the 3-chloro intermediate in hand, the synthesis of the parent amine is straightforward. It involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by an amino group.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (1 equivalent) in a suitable solvent such as dioxane.

  • Ammonolysis: Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, the solvent is evaporated, and the residue is purified by recrystallization to afford this compound.

A Japanese patent describes a method involving the reaction of 2,2'-dithiobenzonitriles with a metal amide of a secondary amine, followed by oxidation, to produce 3-amino-1,2-benzisothiazoles.[7]

N-Functionalization: Gateway to Diversity

The true potential of the 1,2-benzisothiazole scaffold is unlocked through the functionalization of the nitrogen atom of the amine group or the nitrogen of the isothiazole ring. This allows for the introduction of a wide variety of substituents, which can modulate the molecule's physicochemical properties and biological activity. Common N-functionalization reactions include N-alkylation, N-arylation, N-acylation, and N-sulfonylation.[8]

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: To a solution of the N-H containing 1,2-benzisothiazole derivative (1 equivalent) in a polar aprotic solvent such as DMF, add a suitable base (e.g., potassium carbonate, sodium hydride) to generate the N-anion.

  • Addition of Electrophile: Add the desired alkylating agent (e.g., an alkyl halide) (1-1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Pour the reaction mixture into water to precipitate the product. The solid is then filtered, washed with water, and purified by recrystallization or column chromatography.[8]

II. Therapeutic Potential and Structure-Activity Relationships

The derivatives of this compound have been investigated for a multitude of therapeutic applications. The following sections will delve into the most promising of these, presenting quantitative data and discussing the structure-activity relationships that govern their potency.

A. Anti-inflammatory and COX-2 Inhibitory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many of these drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The discovery of two isoforms of COX, the constitutively expressed COX-1 and the inducible COX-2, opened the door for the development of selective COX-2 inhibitors with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. The 1,2-benzisothiazol-3(2H)-one-1,1-dioxide scaffold has emerged as a promising framework for the design of selective COX-2 inhibitors.[9]

The rationale for the efficacy of this scaffold lies in its ability to interact with the key amino acid residues in the active site of the COX-2 enzyme. The sulfonamide group is particularly important, as it can bind to a secondary pocket in the COX-2 active site, which is larger than the corresponding pocket in COX-1, thus conferring selectivity.[10]

Quantitative SAR Data for COX-2 Inhibition

Compound IDR-group on Benzene RingOther ModificationsCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib (Reference) 4-sulfamoylphenylPyrazole ring attached to the sulfonamide nitrogen0.04>375[11]
Compound 19 4-sulfamoylphenylPyrazole moiety0.06154[9]
Compound 20 4-sulfamoylphenylPyrazole moiety0.05236[9]
PYZ16 Not specifiedDiarylpyrazole0.5210.73[12]
PYZ31 Not specifiedPyrazole derivative0.01987Not specified[12]
BXZ6 Not specified2-chloro-N-(2-(3,5-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide<1Not specified[12]

Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

The anti-inflammatory effects of these compounds are a direct result of their inhibition of COX-2. This enzyme is a key component of the arachidonic acid pathway. When a cell is stimulated by an inflammatory signal, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for other prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[13][14] By blocking the active site of COX-2, these inhibitors prevent the synthesis of PGH2 and downstream inflammatory mediators.

Experimental Workflow: In Vitro COX Inhibition Assay

A common method for determining the COX inhibitory activity of a compound is through an in vitro assay using purified enzymes.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Purified COX-1 or COX-2 Enzyme Preincubation Pre-incubate Enzyme, Buffer, Cofactors, and Inhibitor Enzyme->Preincubation Buffer Reaction Buffer (e.g., Tris-HCl) Buffer->Preincubation Cofactors Cofactors (e.g., Hematin, Epinephrine) Cofactors->Preincubation Inhibitor Test Compound (in DMSO) Inhibitor->Preincubation Substrate Add Arachidonic Acid (Substrate) Preincubation->Substrate Start Reaction Incubation Incubate at 37°C Substrate->Incubation Stop Stop Reaction Incubation->Stop Detection Measure Prostaglandin E2 (PGE2) levels (e.g., LC-MS/MS or ELISA) Stop->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis

Caption: Workflow for an in vitro COX inhibition assay.[15]

B. Antimicrobial and Antifungal Activity

The 1,2-benzisothiazolin-3-one (BIT) scaffold, a close relative of the title compound, is a well-known industrial biocide.[16] It is therefore not surprising that derivatives of this compound also exhibit significant antimicrobial and antifungal properties.[17] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[16]

The exact mechanism of action for the antimicrobial and antifungal effects of these compounds is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes.[18]

Quantitative SAR Data for Antimicrobial and Antifungal Activity

The efficacy of antimicrobial agents is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[19]

Compound IDR-groupOrganismMIC (µg/mL)Reference
DFD-VI-15 Amino acid-derivedCandida albicans0.8 - 3.2[20]
BD-I-186 Amino acid-derivedCandida albicans0.8 - 3.2[20]
DFD-V-49 Amino acid-derivedAspergillus fumigatus0.8 - 12.5[20]
DFD-V-66 Amino acid-derivedCryptococcus neoformans0.8 - 12.5[20]
BIT (Parent compound)Pseudomonas aeruginosa400[18]
BIT (Parent compound)Staphylococcus aureus250[18]

Interestingly, some of these compounds have been shown to be effective against drug-resistant strains of fungi, suggesting they may have a novel mechanism of action.[20]

C. Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

The human immunodeficiency virus type-1 (HIV-1) reverse transcriptase (RT) is a key enzyme in the viral life cycle and a major target for antiretroviral drugs.[21] Benzisothiazolone derivatives have been identified as a new class of multifunctional RT inhibitors.[22][23] These compounds have been shown to inhibit both the DNA polymerase and the ribonuclease H (RNase H) activities of RT, both of which are essential for the conversion of the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome.[21]

Quantitative SAR Data for HIV-1 RT Inhibition

Compound IDStructureRT RNase H IC50 (µM)RT DNA Polymerase IC50 (µM)Antiviral EC50 (µM)Reference
Compound 1 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one<1.0~1-61.68 ± 0.94[22][23]
Compound 2 ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate<1.0~1-62.68 ± 0.54[22][23]
Compound 3 2-methylbenzo[d]isothiazol-3(2H)-oneActiveNot inhibitoryActive[23]
Compound 4 N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamideActive~1-6Active[23]

Mechanism of Action: Dual Inhibition of HIV-1 Reverse Transcriptase

The ability of these compounds to inhibit both enzymatic functions of HIV-1 RT makes them particularly interesting as potential drug candidates. Nucleoside reverse transcriptase inhibitors (NRTIs), a major class of anti-HIV drugs, work by being incorporated into the growing DNA chain and causing chain termination.[24] The benzisothiazolone derivatives, however, appear to work through a different, non-nucleoside mechanism, likely by binding to an allosteric site on the enzyme.[21]

dot

G cluster_hiv HIV-1 Reverse Transcription cluster_inhibitors Inhibition by Benzisothiazolone Derivatives ViralRNA Viral RNA Genome DNAPolymerase RT DNA Polymerase Activity ViralRNA->DNAPolymerase Synthesis of DNA strand RNA_DNA_Hybrid RNA-DNA Hybrid DNAPolymerase->RNA_DNA_Hybrid dsDNA Double-stranded DNA DNAPolymerase->dsDNA RNaseH RT RNase H Activity RNA_DNA_Hybrid->RNaseH Degradation of RNA strand ssDNA Single-stranded DNA RNaseH->ssDNA ssDNA->DNAPolymerase Synthesis of second DNA strand Inhibitor1 Inhibition of DNA Polymerase Inhibitor1->DNAPolymerase Inhibitor2 Inhibition of RNase H Inhibitor2->RNaseH

Caption: Dual inhibition of HIV-1 RT by benzisothiazolone derivatives.

III. Pharmacokinetics and Drug-like Properties

For any promising scaffold, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development into a viable drug. While comprehensive ADME data for the full range of this compound derivatives is not yet available in the public domain, some studies on related benzisothiazole compounds provide valuable insights.

A study on benzisothiazolinone (BIT) in rats showed that after oral administration, it is rapidly absorbed and eliminated.[25] In silico ADME prediction studies on some benzothiazole derivatives have suggested that they can possess favorable pharmacokinetic properties and be drug-like according to Lipinski's rule of five.[26] These predictive models are invaluable in the early stages of drug discovery for prioritizing which analogues to synthesize and test.

IV. Conclusion and Future Directions

The this compound scaffold and its analogues represent a class of compounds with immense therapeutic potential. Their straightforward synthesis and the ease with which they can be functionalized make them an attractive starting point for the development of new drugs targeting a wide range of diseases. The demonstrated efficacy of these compounds as anti-inflammatory, antimicrobial, and antiviral agents warrants further investigation.

Future research in this area should focus on several key aspects:

  • Elucidation of Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets at a molecular level will enable more rational drug design.

  • Optimization of Pharmacokinetic Properties: Systematic studies on the ADME properties of the most potent compounds are needed to improve their drug-like characteristics.

  • Expansion of Therapeutic Applications: The versatility of this scaffold suggests that it could be effective against other therapeutic targets, and high-throughput screening of diverse libraries of these compounds is a promising avenue for new discoveries.

V. References

  • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). SAGE Publications Inc. [URL not available]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (--INVALID-LINK--)

  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem. (--INVALID-LINK--)

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. OUCI. [URL not available]

  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. (--INVALID-LINK--)

  • Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease. (--INVALID-LINK--)

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. (--INVALID-LINK--)

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (--INVALID-LINK--)

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (--INVALID-LINK--)

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (--INVALID-LINK--)

  • Synthesis of 3-Chloro-1,2-benzisothiazole. PrepChem.com. (--INVALID-LINK--)

  • Quantitative structure-activity relationships for commercially available inhibitors of COX-2. (--INVALID-LINK--)

  • 3-Chloro-1,2-benzisothiazole synthesis. ChemicalBook. (--INVALID-LINK--)

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. (--INVALID-LINK--)

  • Novel benzenesulfonamide and 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives as potential selective COX-2 inhibitors. ResearchGate. [URL not available]

  • Protocol for the N-functionalization of the 1,2-Benzisothiazole Ring. Benchchem. (--INVALID-LINK--)

  • An In-depth Technical Guide to the Synthesis of 1,2-Benzisothiazole. Benchchem. (--INVALID-LINK--)

  • Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. (--INVALID-LINK--)

  • Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets. (--INVALID-LINK--)

  • Innovative Uses of 3-Chloro-1,2-benzisothiazole 1,1-dioxide in Chemical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. (--INVALID-LINK--)

  • Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. ResearchGate. [URL not available]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (--INVALID-LINK--)

  • Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. Google Patents. (--INVALID-LINK--)

  • SYNTHESIS OF 1,2-BENZISOTHIAZOLIN-3-ONE BY TRANSAMINATION OF SULFENAMIDES. (--INVALID-LINK--)

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (--INVALID-LINK--)

  • Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors. Semantic Scholar. (--INVALID-LINK--)

  • Process for producing 3-amino-1,2-benzisothiazole derivative. Google Patents. (--INVALID-LINK--)

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. ResearchGate. [URL not available]

  • A Comparative Guide to the Efficacy of 1,2-Benzisothiazolin-3(2H)-one, Sodium Salt and Other Isothiazolinones. Benchchem. (--INVALID-LINK--)

  • Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity. (--INVALID-LINK--)

  • Synthesis of 1,2-Benzisothiazolin-3-one by Transamination of Sulfenamides. ResearchGate. [URL not available]

  • Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats. (--INVALID-LINK--)

  • Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles. Semantic Scholar. (--INVALID-LINK--)

  • Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. ResearchGate. [URL not available]

  • Synthesis of benzo[f][3][15]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. (--INVALID-LINK--)

  • This compound. PubChem. (--INVALID-LINK--)

  • Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. (--INVALID-LINK--)

  • Synthesis of benzo[d]isothiazoles: an update. (--INVALID-LINK--)

  • Effects of Arachidonic Acid Metabolites on Cardiovascular Health and Disease. (--INVALID-LINK--)

  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST WebBook. (--INVALID-LINK--)

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. (--INVALID-LINK--)

  • Benzothiazole synthesis. Organic Chemistry Portal. (--INVALID-LINK--)

  • Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones. (--INVALID-LINK--)

References

The Multifaceted Biological Activities of 1,2-Benzisothiazol-3-amine 1,1-dioxide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,2-benzisothiazole-3-amine 1,1-dioxide core represents a versatile and privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of these derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. Drawing upon a wealth of scientific literature, this document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development. We will delve into the causality behind experimental designs and present detailed protocols for key assays, offering a practical framework for the evaluation of these promising compounds.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

The anti-inflammatory potential of 1,2-benzisothiazol-3-amine 1,1-dioxide derivatives has been a significant area of investigation. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

Mechanism of Action: Selective COX-2 Inhibition

Several derivatives of this compound have been identified as potent and selective inhibitors of COX-2.[1] This selectivity is a critical attribute, as inhibition of the constitutively expressed COX-1 isoform is associated with undesirable gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 by these derivatives allows for a more targeted anti-inflammatory response.

Beyond COX-2 inhibition, some derivatives have been shown to modulate other key players in the inflammatory cascade, including microsomal prostaglandin E2 synthase-1 (mPGES-1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), as well as suppressing the production of pro-inflammatory cytokines.[2][3] This multi-targeted approach suggests a more comprehensive anti-inflammatory profile.

Signaling Pathway of COX-2 Mediated Inflammation

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivatives 1,2-Benzisothiazol-3-amine 1,1-dioxide Derivatives Derivatives->COX2 Inhibition

Caption: Inhibition of COX-2 by this compound derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The following protocol outlines a common method for assessing the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Hematin

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin (final concentration 1 µM), and 10 µL of either COX-1 or COX-2 enzyme solution.[1]

  • Add Inhibitor: Add 10 µL of the test compound at various concentrations or a reference inhibitor. For the control well, add 10 µL of DMSO.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction: Add 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM) to each well to start the reaction.[1]

  • Measure Absorbance: Immediately begin measuring the absorbance at 590 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Antimicrobial Activity: Disrupting Essential Cellular Processes

Derivatives of 1,2-benzisothiazole-3-amine 1,1-dioxide have demonstrated notable activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungi.[4][5][6]

Mechanism of Action: Targeting Thiol-Containing Enzymes

The primary antimicrobial mechanism of action for these compounds appears to be the targeting of cellular thiol groups.[4] Specifically, 1,2-benzisothiazolin-3-one has been shown to inhibit the active transport and oxidation of glucose in Staphylococcus aureus.[4] This inhibition is attributed to the interaction of the compound with essential thiol-containing enzymes, thereby disrupting critical metabolic pathways necessary for microbial survival.

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound in broth Inoculation Inoculate each dilution with the bacterial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity (bacterial growth) Incubation->Observation MIC_Determination MIC = Lowest concentration with no visible growth Observation->MIC_Determination NFkB_Inhibition Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression Promotes Derivatives 1,2-Benzisothiazol-3-amine 1,1-dioxide Derivatives Derivatives->NFkB Inhibits Nuclear Translocation

References

Mechanism of action of 1,2-Benzisothiazol-3-amine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 1,2-Benzisothiazol-3-amine 1,1-dioxide (Zonisamide)

Abstract

This compound, known clinically as Zonisamide, is a sulfonamide-based therapeutic agent with a unique chemical structure and a complex pharmacological profile.[1][2] Initially developed for psychiatric conditions in Japan, it is now widely utilized as an adjunctive therapy for partial seizures in adults with epilepsy and is also indicated for managing motor symptoms in Parkinson's disease.[2][3] This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic efficacy of Zonisamide. We will dissect its polypharmacology, focusing on its primary and secondary targets, and present the experimental methodologies required to validate these interactions. The narrative is structured to provide not just a description of the mechanisms, but an understanding of their interplay and clinical significance.

Introduction: The Polypharmacology of a Unique Anticonvulsant

Zonisamide stands apart from other antiepileptic drugs (AEDs) due to its broad spectrum of activity, which arises from its ability to engage multiple molecular targets within the central nervous system.[4] This multi-target engagement is a key aspect of its clinical advantage, potentially offering efficacy in patients who are resistant to other AEDs.[5] The primary mechanisms contributing to its anticonvulsant effects are the blockade of voltage-gated sodium channels and T-type calcium channels.[1][4] Additionally, Zonisamide exhibits weak inhibitory effects on carbonic anhydrase and, notably, acts as a reversible inhibitor of monoamine oxidase B (MAO-B), a mechanism central to its application in Parkinson's disease.[4][6] This guide will systematically explore each of these actions.

Core Mechanisms of Action

The therapeutic profile of Zonisamide is not attributable to a single mode of action but rather to a synergistic combination of effects on ion channels and enzymes.

Table 1: Summary of Zonisamide's Molecular Targets and Effects
TargetPrimary EffectClinical Relevance
Voltage-Gated Sodium Channels Blocks sustained, high-frequency repetitive firing of action potentials.[4]Anticonvulsant: Stabilizes neuronal membranes and prevents seizure propagation.[7]
T-Type Calcium Channels Inhibits low-threshold calcium currents.[5]Anticonvulsant: Disrupts the rhythmic firing of thalamic neurons associated with certain seizure types.[7]
Carbonic Anhydrase Weak inhibition of various isoforms.[4]Side Effects: Contributes to metabolic acidosis; not considered a primary antiepileptic mechanism.[8][9]
Monoamine Oxidase B (MAO-B) Reversible inhibition of enzyme activity.[6]Anti-Parkinsonian: Decreases dopamine turnover, enhancing dopaminergic neurotransmission.[10]
Blockade of Voltage-Gated Ion Channels

The principal antiseizure mechanisms of Zonisamide involve the modulation of neuronal excitability through the blockade of voltage-gated sodium (Nav) and calcium (Cav) channels.[11]

  • Voltage-Gated Sodium Channels: Zonisamide reduces the sustained high-frequency repetitive firing of neurons by altering the fast inactivation of Nav channels.[4][12] This action stabilizes neuronal membranes that are hyperexcitable, a hallmark of epileptic activity, thereby preventing the initiation and propagation of seizure discharges.[7] This state-dependent blockade is crucial, as it allows the drug to preferentially target hyperactive neurons involved in seizures with minimal disturbance to normal neuronal activity.[4]

  • T-Type Calcium Channels: Zonisamide also inhibits low-threshold T-type calcium channels.[5] These channels are critical in generating the rhythmic, oscillatory discharges in thalamic neurons that underlie certain types of generalized seizures, such as absence seizures.[7][11] By blocking these channels, Zonisamide effectively suppresses the neuronal hypersynchronization that leads to seizure activity.[2]

Ion_Channel_Mechanism Zonisamide Zonisamide Nav Voltage-Gated Na+ Channel Zonisamide->Nav Blocks Cav T-Type Ca2+ Channel Zonisamide->Cav Inhibits ActionPotential Sustained High-Frequency Action Potentials Nav->ActionPotential Hypersync Neuronal Hypersynchronization Cav->Hypersync ReducedExcitability Reduced Neuronal Excitability

Caption: Zonisamide's primary anticonvulsant mechanism.

Inhibition of Key Enzymes

Beyond ion channels, Zonisamide interacts with critical enzymes involved in physiological homeostasis and neurotransmitter metabolism.

  • Carbonic Anhydrase (CA): Zonisamide is a weak inhibitor of carbonic anhydrase.[4] This action was initially thought to contribute to its anticonvulsant properties, similar to acetazolamide.[5] However, subsequent studies, including those with analogues lacking anticonvulsant activity but retaining CA inhibition, have indicated this is not a primary antiepileptic mechanism.[9] The clinical relevance of this weak inhibition is primarily linked to the side effect of hyperchloremic, non-anion gap metabolic acidosis, caused by renal bicarbonate loss.[1][8]

  • Monoamine Oxidase B (MAO-B): Zonisamide is a reversible inhibitor of MAO-B, with an in vitro IC50 of approximately 25 µM, a concentration within the therapeutic range for epilepsy treatment.[6] MAO-B is a key enzyme in the degradation of dopamine. By inhibiting MAO-B, Zonisamide decreases dopamine turnover, thereby enhancing dopaminergic neurotransmission in the brain.[10] This mechanism is distinct from its anticonvulsant effects and forms the basis for its use as an adjunctive therapy to improve motor symptoms in Parkinson's disease.[12][13]

Enzyme_Inhibition_Mechanism Zonisamide Zonisamide MAOB Monoamine Oxidase B (MAO-B) Zonisamide->MAOB Inhibits DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Metabolizes to Dopamine Dopamine Dopamine->MAOB Substrate IncreasedDopamine Increased Dopamine Availability

Caption: Zonisamide's MAO-B inhibition mechanism.

Experimental Protocols for Mechanistic Validation

To rigorously assess the multifaceted mechanism of action of Zonisamide, a series of validated in vitro assays are required. The following protocols provide a framework for characterizing its effects on its primary molecular targets.

Protocol: Assessing Voltage-Gated Sodium Channel Blockade

Objective: To characterize the state- and use-dependent inhibition of Nav channels by Zonisamide using whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Utilize cultured hippocampal neurons or a stable cell line (e.g., HEK-293) expressing the desired Nav channel subtype (e.g., Nav1.1, Nav1.2, Nav1.6).

  • Electrophysiology Setup: Perform whole-cell voltage-clamp recordings at room temperature. Use an appropriate internal solution (CsF-based to block K+ channels) and external solution (Tyrode's solution).

  • Resting State Inhibition:

    • Hold cells at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to 0 mV) to elicit a peak inward Na+ current.

    • Apply Zonisamide at various concentrations and measure the reduction in peak current amplitude to determine the IC50 for resting state block.

  • Inactivated State Inhibition (Steady-State Protocol):

    • Hold cells at a series of depolarizing pre-pulse potentials (e.g., from -120 mV to -20 mV for 2 seconds) to induce varying degrees of steady-state fast inactivation.[14]

    • Follow each pre-pulse with a test pulse to 0 mV to measure the fraction of available channels.

    • Repeat in the presence of Zonisamide. A hyperpolarizing shift in the resulting Boltzmann curve indicates preferential binding to the inactivated state.[14]

  • Use-Dependent Inhibition:

    • Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz from a holding potential of -90 mV).

    • Measure the progressive reduction in peak current amplitude during the train in the absence and presence of Zonisamide. Enhanced reduction with Zonisamide demonstrates use-dependent block.

  • Data Analysis: Fit concentration-response data to the Hill equation to determine IC50 values. Analyze shifts in voltage-dependence of inactivation and quantify the degree of use-dependent block.

Patch_Clamp_Workflow Start Start: Cell Culture (e.g., Hippocampal Neurons) Step1 Establish Whole-Cell Patch-Clamp Configuration Start->Step1 Step2 Apply Voltage Protocol 1: Resting State Inhibition Step1->Step2 Step3 Apply Voltage Protocol 2: Inactivated State Inhibition Step1->Step3 Step4 Apply Voltage Protocol 3: Use-Dependent Inhibition Step1->Step4 Step5 Record Na+ Currents (Control vs. Zonisamide) Step2->Step5 Step3->Step5 Step4->Step5 Step6 Data Analysis: IC50, Voltage Shift, etc. Step5->Step6 End End: Characterize Na+ Channel Blockade Step6->End

Caption: Workflow for Nav channel inhibition assay.

Protocol: Quantifying Carbonic Anhydrase Inhibition

Objective: To determine the inhibitory potency (IC50) of Zonisamide against carbonic anhydrase (CA) isoforms using a colorimetric assay.

Methodology:

  • Principle: This assay measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm.[15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme: Purified human CA isoform (e.g., CA-II) diluted in cold Assay Buffer.

    • Substrate: p-NPA dissolved in DMSO or acetonitrile.

    • Inhibitor: Zonisamide and a positive control (Acetazolamide) dissolved in DMSO and serially diluted.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of serially diluted Zonisamide, positive control, or DMSO (for vehicle control).

    • Add 20 µL of the CA working solution to all wells except the blank (no enzyme).

    • Pre-incubate for 10-15 minutes at room temperature to allow inhibitor-enzyme binding.[15]

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 405 nm in kinetic mode using a microplate reader for 10-30 minutes.[15]

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration from the linear portion of the kinetic curve.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of Zonisamide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Measuring Monoamine Oxidase B (MAO-B) Inhibition

Objective: To determine the IC50 of Zonisamide for MAO-B using a luminescence-based assay.

Methodology:

  • Principle: The MAO-Glo™ Assay (Promega) provides a simple, two-step bioluminescent method. MAO-B acts on a luminogenic substrate to produce a derivative that is converted into luciferin by a second enzyme. The luciferin is then used by luciferase to generate light, and the luminescent signal is proportional to MAO-B activity.[16]

  • Reagent Preparation:

    • Enzyme: Recombinant human MAO-B.

    • Substrate: MAO-Glo™ substrate specific for MAO-B.

    • Inhibitor: Zonisamide and a positive control (e.g., Selegiline) dissolved in DMSO and serially diluted.

  • Assay Procedure (384-well plate format):

    • Add MAO-B enzyme to wells containing serially diluted Zonisamide or controls.

    • Incubate to allow for inhibitor binding.

    • Add the MAO-B substrate to initiate the enzymatic reaction. Incubate at room temperature.

    • Add the Luciferin Detection Reagent to stop the MAO-B reaction and initiate the light-generating reaction.

    • Incubate for 20 minutes in the dark to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data to the vehicle control (100% activity).

    • Plot percent inhibition versus the logarithm of Zonisamide concentration and fit to a suitable model to calculate the IC50. The high quality of this assay is often indicated by a Z'-factor value between 0.5 and 1.0.[16]

Conclusion

The mechanism of action of this compound (Zonisamide) is a compelling example of beneficial polypharmacology. Its primary anticonvulsant effects are robustly explained by the dual blockade of voltage-gated sodium and T-type calcium channels, which synergistically reduce neuronal hyperexcitability. Concurrently, its activity as a reversible MAO-B inhibitor provides a distinct therapeutic avenue for the treatment of Parkinson's disease. While its weak inhibition of carbonic anhydrase does not significantly contribute to its efficacy, it is a critical factor in understanding its side-effect profile. A thorough understanding of these multiple mechanisms, validated through the rigorous experimental protocols outlined herein, is essential for the continued optimization of its clinical use and the development of future therapeutics with tailored pharmacological profiles.

References

Spectroscopic Analysis of 1,2-Benzisothiazol-3-amine 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

1,2-Benzisothiazol-3-amine 1,1-dioxide, a heterocyclic compound featuring a benzisothiazole core, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid structure and potential for diverse chemical modifications make it a valuable scaffold in the design of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization are paramount for its application, and a comprehensive analysis of its spectral data is the cornerstone of this process. This technical guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the methodologies for data acquisition.

The molecular structure of this compound, with the chemical formula C₇H₆N₂O₂S and a molecular weight of approximately 182.2 g/mol , presents a unique combination of an aromatic ring, a sulfonamide group, and an amine function. Each of these components contributes distinct features to its spectroscopic signature, allowing for unambiguous identification and structural verification.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used to correlate spectral signals with specific atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of the amine protons.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer, such as a Varian A-60 or a modern equivalent (e.g., Bruker 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is anticipated to display a complex multiplet pattern arising from the four protons on the benzene ring (H-4, H-5, H-6, and H-7). The chemical shifts of these protons are influenced by the electron-withdrawing nature of the sulfone group and the isothiazole ring. The amine protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic Protons (H-4, H-5, H-6, H-7)7.5 - 8.5Multipletortho, meta, para
Amine Protons (NH₂)5.0 - 7.0 (variable)Broad SingletN/A

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup: Use a high-resolution NMR spectrometer with a carbon probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum with single lines for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H NMR data. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Interpretation of the ¹³C NMR Spectrum

The spectrum will contain seven signals. The aromatic carbons will appear in the typical downfield region (120-150 ppm). The quaternary carbons (C-3, C-3a, and C-7a) will generally have lower intensities compared to the protonated carbons. The chemical shifts will be influenced by the substituents on the aromatic ring and the heterocyclic system.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-3150 - 160
C-3a135 - 145
C-4120 - 130
C-5125 - 135
C-6125 - 135
C-7120 - 130
C-7a130 - 140

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet technique is commonly used. Mix a small amount of the compound (1-2 mg) with about 100-200 mg of dry KBr powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85 B.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will process the interferogram to produce the final spectrum of transmittance or absorbance versus wavenumber.

Interpretation of the IR Spectrum

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=C, S=O, and C-N bonds.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
N-H stretch (amine)3400 - 3200Medium
Aromatic C-H stretch3100 - 3000Medium
C=C stretch (aromatic)1600 - 1450Medium to Weak
N-H bend (amine)1650 - 1580Medium
Asymmetric SO₂ stretch1350 - 1300Strong
Symmetric SO₂ stretch1180 - 1140Strong
C-N stretch1350 - 1250Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including Gas Chromatography (GC-MS) for volatile compounds or direct infusion for less volatile ones. For GC-MS, the sample is first vaporized and separated on a GC column.

  • Ionization: Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment. Electrospray Ionization (ESI) is a softer ionization technique often used for more polar and less volatile molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.2 g/mol ). The spectrum will also display a series of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern can provide valuable clues about the structure of the molecule.

Ion Expected m/z Identity
[M]⁺182Molecular Ion
[M - SO₂]⁺118Loss of sulfur dioxide
[C₆H₄CN]⁺102Fragment from benzonitrile moiety
[C₆H₄]⁺76Benzene ring fragment

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the comprehensive spectroscopic characterization.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of the molecular structure and purity of the compound. This detailed spectral analysis is an indispensable component of quality control and is fundamental for any research or development activities involving this important chemical entity.

Known biological targets of 1,2-Benzisothiazol-3-amine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Known Biological Targets of Zonisamide (1,2-Benzisoxazole-3-methanesulfonamide)

A Note on Chemical Nomenclature: The compound of interest for this guide is the widely-studied pharmaceutical agent Zonisamide. While the initial query referenced "1,2-Benzisothiazol-3-amine 1,1-dioxide," the vast body of scientific literature on biological targets in this structural class pertains to Zonisamide (1,2-benzisoxazole-3-methanesulfonamide). This guide will therefore focus on the known biological targets of Zonisamide to provide a comprehensive and well-referenced resource for researchers, scientists, and drug development professionals.

Introduction

Zonisamide is a second-generation antiepileptic drug (AED) with a unique sulfonamide-based chemical structure, distinct from other AEDs.[1] Approved for adjunctive therapy in partial-onset seizures, its clinical utility has expanded to include applications in generalized epilepsies and as an adjunctive treatment for Parkinson's disease.[2][3] The therapeutic efficacy of Zonisamide stems from its multifaceted mechanism of action, engaging multiple biological targets to modulate neuronal excitability and neurotransmitter metabolism.[1] This technical guide provides an in-depth exploration of the primary molecular targets of Zonisamide, the experimental methodologies used to elucidate these interactions, and the consequential impact on cellular signaling pathways. As a Senior Application Scientist, the following narrative is structured to not only present established facts but also to provide insights into the causality behind the experimental designs that have been pivotal in characterizing this versatile therapeutic agent.

Primary Biological Targets and Mechanisms of Action

Zonisamide's broad-spectrum activity is a direct consequence of its ability to interact with several distinct biological molecules. The primary targets identified to date are voltage-gated ion channels and key enzymes involved in neurotransmission and metabolic regulation.

Voltage-Gated Sodium Channels (VGSCs)

The modulation of VGSCs is a cornerstone of Zonisamide's anticonvulsant effect.[1] These channels are critical for the initiation and propagation of action potentials in neurons.[4] During a seizure, neurons exhibit sustained, high-frequency firing, a state that Zonisamide effectively mitigates.

Mechanism of Inhibition: Zonisamide exhibits a state-dependent inhibition of VGSCs, preferentially binding to the inactivated state of the channel.[4] By stabilizing the fast-inactivated state, Zonisamide prolongs the refractory period of the neuron, making it less likely to fire subsequent action potentials in rapid succession.[4][5] This action effectively dampens the neuronal hyperexcitability that characterizes epileptic seizures. While the specific subtypes of VGSCs that Zonisamide interacts with are not fully elucidated in all literature, its action is considered broad across the neuronal isoforms involved in seizure propagation, such as Nav1.1, Nav1.2, and Nav1.3.

Experimental Workflow: Characterizing VGSC Inhibition

The primary methodology for investigating the interaction of Zonisamide with VGSCs is whole-cell patch-clamp electrophysiology.

Workflow for assessing Zonisamide's effect on VGSCs.
T-Type Calcium Channels

In addition to its effects on sodium channels, Zonisamide also modulates low-voltage-activated (LVA) or T-type calcium channels.[6] These channels are particularly important in the rhythmic firing of thalamic neurons, a key process in the generation of generalized seizures, such as absence seizures.[7]

Mechanism of Inhibition: Zonisamide blocks T-type calcium channels, reducing the influx of calcium that contributes to the neuronal bursting activity in the thalamocortical circuits.[6][7] This action helps to prevent the spread of seizure discharges.[6] Studies have shown a dose-dependent reduction in T-type calcium currents in the presence of Zonisamide.[6][7] For instance, in cultured neurons of the rat cerebral cortex, 500 µM of Zonisamide produced a mean reduction of 59.5% in T-type Ca2+ current.[6]

Signaling Pathway: Modulation of Neuronal Excitability

The dual action of Zonisamide on both voltage-gated sodium and T-type calcium channels synergistically reduces neuronal hyperexcitability.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron a Action Potential Propagation b Voltage-Gated Na+ Channels a->b activates c T-Type Ca2+ Channels a->c activates e Reduced Neuronal Firing b->e c->e f Reduced Excitatory Postsynaptic Potential d Zonisamide d->b Inhibits (stabilizes inactivated state) d->c Inhibits e->f

Zonisamide's dual inhibition of ion channels.
Carbonic Anhydrases (CAs)

Zonisamide is a sulfonamide and, as such, exhibits inhibitory activity against carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[8]

Mechanism of Inhibition: The contribution of carbonic anhydrase inhibition to Zonisamide's primary anticonvulsant effects is debated, with some studies suggesting it is not the principal mechanism.[1] However, this activity is likely responsible for some of the drug's side effects, such as metabolic acidosis and a predisposition to kidney stones.[9] More recent research has shown that Zonisamide is a potent inhibitor of certain CA isozymes, particularly the cytosolic isozyme II (CA-II) and the mitochondrial isozyme V (CA-V), with Ki values in the nanomolar range when longer incubation times are used.[8] It is also an effective inhibitor of CA-IX.[9] The inhibition of these enzymes can lead to localized changes in pH and bicarbonate concentrations, which may indirectly affect neuronal excitability.

Monoamine Oxidase B (MAO-B)

The inhibitory effect of Zonisamide on MAO-B is particularly relevant to its application in the treatment of Parkinson's disease.[3] MAO-B is a key enzyme in the degradation of dopamine in the brain.

Mechanism of Inhibition: Zonisamide acts as a reversible and competitive inhibitor of MAO-B.[3] By inhibiting this enzyme, Zonisamide reduces the breakdown of dopamine, thereby increasing its concentration in the striatum.[10] This enhanced dopaminergic activity helps to alleviate the motor symptoms of Parkinson's disease.[10] In vitro studies have determined the IC50 of Zonisamide for MAO-B to be approximately 25 µM, a concentration that is within the therapeutic range for epilepsy treatment.[3]

Signaling Pathway: Dopamine Metabolism

Zonisamide's inhibition of MAO-B leads to increased dopamine levels, which is beneficial in Parkinson's disease.

G Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolized by IncreasedDopamine Increased Dopaminergic Neurotransmission Dopamine->IncreasedDopamine DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Zonisamide Zonisamide Zonisamide->MAOB Inhibits

Mechanism of Zonisamide in dopamine metabolism.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the interaction of Zonisamide with its primary biological targets.

TargetParameterValueCell/SystemReference
Voltage-Gated Sodium Channels Inhibition of repetitive firingEffective at therapeutic concentrationsCultured neurons[1]
T-Type Calcium Channels Current Reduction59.5 ± 7.2%Rat cerebral cortex neurons (500 µM)[6]
Current Reduction15.4–30.8%Human CaV3.2 channels (50–200 µM)[7]
Carbonic Anhydrase II (hCA II) Ki35.2 nMPurified human enzyme (1-hour preincubation)[8]
Ki10.3 µMPurified human enzyme (15-min preincubation)[8]
Ki2.98 - 4.64 µMPurified human enzyme[7]
Carbonic Anhydrase V (hCA V) Ki20.6 - 25.4 nMPurified human enzyme[8]
Carbonic Anhydrase IX (hCA IX) Ki5.1 nMPurified human enzyme[9]
Carbonic Anhydrase XIV (hCA XIV) Ki1.46 - 6.50 µMPurified human enzyme[9]
Monoamine Oxidase B (MAO-B) IC5024.8 ± 4.3 µMMouse brain homogenates[3]
Ki~3 µMPurified human and rat enzyme[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize the interaction of Zonisamide with its biological targets.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is a generalized procedure for assessing the effects of Zonisamide on voltage-gated sodium or T-type calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

1. Cell Preparation:

  • Culture cells on glass coverslips to an appropriate confluency.

  • For heterologous expression, transfect cells with plasmids encoding the specific ion channel subunits of interest (e.g., Nav1.3 or Cav3.1) and a fluorescent marker (e.g., GFP) 24-48 hours prior to recording.

2. Solutions:

  • External Solution (for Sodium Currents): (in mM) 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (for Sodium Currents): (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • External Solution (for Calcium Currents): (in mM) 110 BaCl2 (or CaCl2), 10 HEPES, 10 TEA-Cl, 10 Glucose, 0.001 TTX (to block sodium channels). Adjust pH to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (for Calcium Currents): (in mM) 120 CsCl, 10 EGTA, 2 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Under visual control, approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).

  • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Allow the cell to dialyze with the pipette solution for 3-5 minutes before recording.

4. Voltage-Clamp Protocol and Data Acquisition:

  • For Sodium Channels: Hold the cell at a hyperpolarized potential (e.g., -100 mV). Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.

  • For T-Type Calcium Channels: Hold the cell at a hyperpolarized potential (e.g., -90 mV). Apply depolarizing voltage steps to a range of potentials where T-type channels activate (e.g., -70 mV to -20 mV).

  • Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

5. Drug Application and Data Analysis:

  • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing Zonisamide at various concentrations.

  • Repeat the voltage-clamp protocol at each concentration.

  • Measure the peak amplitude of the currents before and after drug application.

  • To determine the IC50, plot the percentage of current inhibition as a function of Zonisamide concentration and fit the data with a Hill equation.

Protocol 2: Fluorometric Assay for MAO-B Inhibition

This protocol describes a common method for determining the IC50 of Zonisamide for MAO-B activity.

1. Reagent Preparation:

  • MAO-B Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at pH 7.4.

  • MAO-B Enzyme: Use a purified recombinant human MAO-B or a brain tissue homogenate known to have high MAO-B activity.

  • MAO-B Substrate: A specific substrate for MAO-B, such as benzylamine.

  • Detection Reagent: A fluorometric probe that reacts with H2O2, a byproduct of the MAO-B reaction (e.g., Amplex Red).

  • Zonisamide Stock Solution: Prepare a concentrated stock solution of Zonisamide in a suitable solvent (e.g., DMSO) and make serial dilutions.

2. Assay Procedure:

  • In a 96-well black microplate, add the MAO-B assay buffer.

  • Add different concentrations of Zonisamide to the sample wells. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle only).

  • Add the MAO-B enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the MAO-B substrate and the detection reagent to all wells.

3. Data Acquisition and Analysis:

  • Immediately place the microplate in a fluorescence plate reader.

  • Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Determine the percentage of inhibition for each Zonisamide concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the Zonisamide concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 3: Colorimetric Assay for Carbonic Anhydrase Inhibition

This protocol is based on the esterase activity of carbonic anhydrase.

1. Reagent Preparation:

  • CA Assay Buffer: A buffer such as Tris-SO4 at pH 7.6.

  • CA Enzyme: Purified human carbonic anhydrase (e.g., hCA II).

  • CA Substrate: p-Nitrophenyl acetate (p-NPA).

  • Zonisamide Stock Solution: Prepare a concentrated stock solution and serial dilutions in a suitable solvent.

2. Assay Procedure:

  • In a 96-well clear microplate, add the CA assay buffer.

  • Add different concentrations of Zonisamide to the sample wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (vehicle only).

  • Add the CA enzyme to all wells.

  • Pre-incubate the plate at room temperature. The duration of pre-incubation can be varied (e.g., 15 minutes vs. 60 minutes) to assess time-dependent inhibition.[8]

  • Initiate the reaction by adding the p-NPA substrate.

3. Data Acquisition and Analysis:

  • Immediately place the microplate in an absorbance plate reader.

  • Measure the absorbance at 400 nm kinetically for 15-20 minutes. The hydrolysis of p-NPA by CA produces the yellow p-nitrophenolate anion.

  • Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each Zonisamide concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 and the substrate concentration relative to its Km.

Conclusion

Zonisamide's clinical efficacy is underpinned by a complex pharmacology that involves the modulation of multiple, distinct biological targets. Its primary anticonvulsant properties are largely attributed to the state-dependent inhibition of voltage-gated sodium channels and the blockade of T-type calcium channels, which collectively act to suppress neuronal hyperexcitability. Furthermore, its inhibitory effects on carbonic anhydrase isozymes and monoamine oxidase B contribute to its side-effect profile and its therapeutic utility in Parkinson's disease, respectively. A thorough understanding of these molecular interactions, elucidated through rigorous experimental methodologies such as patch-clamp electrophysiology and enzyme inhibition assays, is crucial for the rational use of Zonisamide in the clinic and for the development of future therapeutics with improved target selectivity and clinical profiles.

References

A Technical Guide to the Discovery and Evaluation of Antimicrobial Properties in Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Benzisothiazole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of activity against various pathogenic microorganisms. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of benzisothiazole derivatives as potential antimicrobial agents. We delve into the critical aspects of structure-activity relationships, detail robust experimental protocols for in vitro and in vivo assessment, and offer insights into the causality behind experimental design, ensuring a self-validating approach to research in this field.

Introduction: The Emergence of Benzisothiazoles in Antimicrobial Research

Benzisothiazole, a heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The core benzisothiazole scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties.[1] Notably, 1,2-benzisothiazolin-3-one (BIT) is a widely used industrial biocide, highlighting the inherent antimicrobial potential of this chemical class.[2] This guide will focus on the systematic approach to identifying and characterizing novel benzisothiazole derivatives with therapeutic potential against bacterial and fungal pathogens.

Unraveling the Mechanism of Action

The antimicrobial efficacy of benzisothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary depending on the specific derivative, several key targets have been identified.

One proposed mechanism involves the interaction with thiol-containing proteins within the microbial cell.[3] The electrophilic nature of the isothiazolinone ring can lead to the covalent modification of cysteine residues in vital enzymes, disrupting their function and leading to cell death.

Furthermore, specific benzisothiazole derivatives have been shown to inhibit key enzymes in bacterial metabolic pathways. For instance, certain sulfonamide analogues of benzothiazole have demonstrated potent antibacterial activity by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[4][5] Other identified targets include DNA gyrase, peptide deformylase, and various reductases, showcasing the multi-targeted potential of this compound class.[4]

Visualizing the Inhibition of Dihydropteroate Synthase (DHPS)

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Leads to Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate Benzisothiazole Benzisothiazole Derivative Benzisothiazole->DHPS Competitively Inhibits

Caption: Competitive inhibition of DHPS by a benzisothiazole derivative.

Structure-Activity Relationship (SAR): Designing Potent Antimicrobials

The antimicrobial activity of benzisothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzisothiazole core.[1][6] Understanding the structure-activity relationship (SAR) is paramount for designing novel compounds with enhanced potency and selectivity.

  • Lipophilicity: A key determinant of antimicrobial activity is the lipophilicity of the derivative, often quantified by the partition coefficient (log P). A bilinear relationship has been observed, where an optimal log P value leads to maximum activity.[7] This is because the compound must be sufficiently lipophilic to penetrate the microbial cell membrane but also possess enough aqueous solubility to be bioavailable.

  • Substituents on the Aromatic Ring: Modifications at positions on the benzene ring of the benzisothiazole scaffold can significantly impact activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing its interaction with biological targets.

  • N-Substituted Derivatives: A wide array of N-substituted 1,2-benzisothiazolin-3-one derivatives have been synthesized and evaluated, showing that the nature of the substituent on the nitrogen atom plays a crucial role in determining the antimicrobial spectrum and potency.[7][8]

In Vitro Evaluation: A Step-by-Step Methodological Approach

A tiered approach to in vitro testing is essential for the efficient screening and characterization of novel benzisothiazole derivatives. This section provides detailed protocols for fundamental antimicrobial susceptibility assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[10]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium, such as Mueller-Hinton Broth (MHB).[11]

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the benzisothiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-24 hours.[12]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

  • Perform an MIC Assay: Follow the protocol outlined in section 4.1.

  • Subculturing: From the wells showing no visible growth in the MIC assay (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[14][16]

Time-Kill Kinetics Assay

The time-kill kinetics assay provides valuable information on the rate at which an antimicrobial agent kills a bacterial population over time.[17] This assay helps to understand the pharmacodynamics of the compound and can differentiate between concentration-dependent and time-dependent killing.

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Set up Test Cultures: In separate tubes or flasks, add the bacterial inoculum to broth containing the benzisothiazole derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control (no compound).

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture, perform serial dilutions, and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17]

Visualizing the Antimicrobial Assay Workflow

Antimicrobial_Assay_Workflow start Start: Novel Benzisothiazole Derivative mic_assay MIC Assay (Broth Microdilution) start->mic_assay mic_result Determine MIC mic_assay->mic_result mbc_assay MBC Assay mic_result->mbc_assay Bacteriostatic or Bactericidal? time_kill_assay Time-Kill Kinetics Assay mic_result->time_kill_assay How fast does it kill? cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, LDH) mic_result->cytotoxicity_assay Is it safe for host cells? mbc_result Determine MBC mbc_assay->mbc_result in_vivo_testing In Vivo Efficacy Models mbc_result->in_vivo_testing time_kill_result Analyze Kill Rate time_kill_assay->time_kill_result time_kill_result->in_vivo_testing cytotoxicity_result Assess Safety Profile cytotoxicity_assay->cytotoxicity_result cytotoxicity_result->in_vivo_testing end Lead Compound Identified in_vivo_testing->end

Caption: A typical workflow for the in vitro and in vivo evaluation of a novel antimicrobial compound.

Assessing the Safety Profile: Cytotoxicity Assays

A critical aspect of drug development is to ensure that the antimicrobial compound is selectively toxic to microorganisms while exhibiting minimal toxicity to host cells. Cytotoxicity assays are therefore essential.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[18][19]

In Vivo Efficacy Models: Bridging the Gap to Clinical Application

While in vitro assays provide valuable initial data, in vivo models are crucial for evaluating the efficacy of a potential antimicrobial agent in a complex biological system.[20] These models help to assess the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

Commonly used preclinical models for bacterial infections include murine models of sepsis, pneumonia, and skin infections.[21][22] In these models, key parameters such as animal survival, bacterial load in target organs, and host inflammatory responses are monitored.[21] Invertebrate models, such as Caenorhabditis elegans or locusts, can also serve as simple and cost-effective initial in vivo screening platforms.[20][23]

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.

Table 1: Example MIC and MBC Data for Benzisothiazole Derivatives
Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation
BZD-001Staphylococcus aureus816Bactericidal
BZD-002Escherichia coli16>128Bacteriostatic
BZD-003Candida albicans48Fungicidal
ControlCiprofloxacin12Bactericidal

Conclusion and Future Directions

Benzisothiazole derivatives represent a rich source of potential new antimicrobial agents. The systematic approach outlined in this guide, from understanding the mechanism of action and SAR to conducting robust in vitro and in vivo evaluations, provides a solid framework for the discovery and development of novel therapeutics. Future research should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of addressing the urgent global challenge of antimicrobial resistance.

References

1,2-Benzisothiazol-3-amine 1,1-dioxide CAS number 7668-28-2 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2-Benzisothiazol-3-amine 1,1-dioxide (CAS 7668-28-2): A Versatile Heterocyclic Scaffold for Drug Discovery

Introduction

This compound (CAS No. 7668-28-2) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Structurally, it is an amino derivative of the saccharin scaffold, a molecule famously known as the oldest artificial sweetener.[1][2] Beyond the historical context of its parent structure, this compound has emerged as a valuable and versatile building block. Its unique combination of a rigid benzisothiazole core, a reactive amine functional group, and the electron-withdrawing sulfone moiety provides a platform for the synthesis of diverse molecular architectures with a wide spectrum of biological activities.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties, synthetic pathways, and key applications of this compound, moving beyond a simple data summary to explain the causality behind its utility and reactivity. The information presented herein is grounded in authoritative sources to ensure scientific integrity and provide a solid foundation for further research and application.

Part 1: Physicochemical and Structural Characterization

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound, also known by synonyms such as 3-Iminosaccharin, possesses a distinct set of characteristics that influence its solubility, reactivity, and potential as a pharmacophore.[3]

Chemical Structure

The molecule features a bicyclic system where a benzene ring is fused to an isothiazole ring. The sulfur atom in the isothiazole ring is fully oxidized to a sulfone (1,1-dioxide), and an amine group is attached at the 3-position.

Caption: 2D Structure of this compound.

Core Properties and Identifiers

A summary of the key physicochemical data is essential for experimental design, providing insights into solubility, membrane permeability, and metabolic stability.

PropertyValueSource
CAS Number 7668-28-2PubChem[3]
IUPAC Name 1,1-dioxo-1,2-benzothiazol-3-aminePubChem[3][4]
Molecular Formula C₇H₆N₂O₂SPubChem[3]
Molecular Weight 182.20 g/mol PubChem[3]
Monoisotopic Mass 182.01499861 DaPubChem[3]
XLogP3-AA -0.2PubChem[3]
Topological Polar Surface Area (TPSA) 80.9 ŲPubChem[3]
Appearance White crystalline solid (typical)Generic

The negative XLogP3-AA value suggests a high degree of hydrophilicity, which is an important consideration for solubility in aqueous buffers and for predicting pharmacokinetic properties. The TPSA is within the range typically associated with good oral bioavailability.

Part 2: Synthesis and Reactivity

The synthesis of this compound and its derivatives is well-established, often leveraging commercially available precursors. Understanding its synthesis is crucial for producing the core molecule and for designing novel analogues. The reactivity of the exocyclic amine group is central to its utility as a scaffold.

Key Synthetic Pathways

The most common and practical synthetic approaches start from either saccharin or ortho-substituted benzonitriles. These methods offer reliable and scalable routes to the target compound.

Synthesis_Workflow cluster_route1 Route 1: From Saccharin cluster_route2 Route 2: From o-Halobenzonitrile Saccharin Saccharin (CAS 81-07-2) Chlorination Chlorination (e.g., SOCl₂, PCl₅) Saccharin->Chlorination ChloroIntermediate 3-Chloro-1,2-benzisothiazole 1,1-dioxide Chlorination->ChloroIntermediate Amination Amination (e.g., NH₃, NH₄OH) ChloroIntermediate->Amination FinalProduct 1,2-Benzisothiazol-3-amine 1,1-dioxide (CAS 7668-28-2) Amination->FinalProduct Benzonitrile o-Halobenzonitrile SulfurAmmonia Reaction with Ammonia & Sulfur Benzonitrile->SulfurAmmonia SulfurAmmonia->FinalProduct

Caption: Major synthetic routes to the target compound.

Experimental Protocol: Synthesis from Saccharin

This two-step protocol is a common laboratory-scale method. The causality is clear: the hydroxyl group of the enolic tautomer of saccharin is first converted to a good leaving group (chloride), which is then displaced by ammonia in a nucleophilic substitution reaction.

Step 1: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide [1][5]

  • Reagents & Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add saccharin (1 equivalent) and an excess of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent like toluene. Add a catalytic amount of dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or by observing the cessation of gas (HCl, SO₂) evolution. Rationale: The elevated temperature is required to overcome the activation energy for the chlorination reaction. DMF acts as a catalyst to form the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly quench the excess chlorinating agent by pouring the mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a cold non-polar solvent like hexane to remove organic impurities. Dry the product under vacuum. The resulting 3-chloro intermediate is often used directly in the next step.

Step 2: Synthesis of this compound

  • Reagents & Setup: Suspend the 3-chloro-1,2-benzisothiazole 1,1-dioxide (1 equivalent) from Step 1 in a suitable solvent such as ethanol or THF in a pressure-rated vessel.

  • Reaction: Add an excess of aqueous ammonia (NH₄OH) or bubble ammonia gas through the solution. Seal the vessel and heat the mixture. Rationale: Heating is necessary to facilitate the nucleophilic aromatic substitution, where the amine displaces the chloride. A sealed vessel is used to maintain the concentration of the volatile ammonia reagent.

  • Work-up: After cooling, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water and then a minimal amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.

Part 3: Applications in Medicinal Chemistry and Drug Development

The 1,2-benzisothiazole 1,1-dioxide core is considered a "privileged scaffold" in medicinal chemistry. Its rigid structure helps to orient substituents in a well-defined three-dimensional space, facilitating specific interactions with biological targets. The amine at the 3-position serves as a critical handle for derivatization, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Applications cluster_apps Therapeutic Areas & Research Applications Core 1,2-Benzisothiazol-3-amine 1,1-dioxide (CAS 7668-28-2) AntiInflammatory Anti-Inflammatory Agents Synthesis of selective COX-2 inhibitors. Core->AntiInflammatory Derivatization Antiviral Antiviral Research Identified in screens for Poliovirus RdRp inhibitors. Core->Antiviral Screening Hit Antimicrobial Antimicrobial Agents Core structure found in compounds with antibacterial activity. Core->Antimicrobial Scaffold CNS CNS Applications Derivatives investigated for various neurological targets. Core->CNS Derivatization

Caption: Role as a central scaffold in drug discovery.

Anti-inflammatory Agents

Compounds containing the 1,2-benzothiazine 1,1-dioxide moiety (a closely related structure) are well-documented for their anti-inflammatory effects.[6][7] Research has extended to the 1,2-benzisothiazole core, with studies describing the synthesis of novel derivatives as potential selective cyclooxygenase-2 (COX-2) inhibitors.[8] The rationale is that the sulfonamide-like feature of the scaffold can mimic the interactions of known COX-2 inhibitors (e.g., celecoxib) with the active site of the enzyme, while the amine handle allows for the attachment of side chains that can enhance selectivity and potency.

Antiviral Research

High-throughput screening campaigns are a cornerstone of modern drug discovery. Notably, this compound has been identified as a hit compound in screens for inhibitors of the poliovirus RNA-dependent RNA polymerase (RdRp).[4] While this initial hit may not be a potent drug itself, it serves as a critical starting point for lead optimization, where medicinal chemists systematically modify the structure to improve its antiviral activity and drug-like properties.

Antimicrobial Potential

The broader class of isothiazolones and benzisothiazolinones are widely used as industrial biocides due to their potent antimicrobial activity.[9][10][11] This inherent bioactivity has inspired the investigation of derivatives for pharmaceutical applications. Studies have confirmed the efficacy of 1,2-benzisothiazole derivatives against a range of Gram-positive and Gram-negative bacteria, making this scaffold a promising platform for the development of new antibiotics.[12]

Part 4: Safety and Handling

Scientific integrity demands a commitment to safety. This compound is an irritant and is harmful by multiple routes of exposure. Strict adherence to safety protocols is mandatory.

GHS Hazard Classification

The following table summarizes the harmonized GHS classifications for this compound.[3]

Hazard CodeStatementClass
H302Harmful if swallowedAcute toxicity, oral (Warning)
H312Harmful in contact with skinAcute toxicity, dermal (Warning)
H332Harmful if inhaledAcute toxicity, inhalation (Warning)
H315Causes skin irritationSkin corrosion/irritation (Warning)
H319Causes serious eye irritationSerious eye damage/eye irritation (Warning)
H335May cause respiratory irritationSTOT, single exposure (Warning)
Handling and First Aid
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Eyewash stations and safety showers must be readily accessible.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • First Aid Measures: [14]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is far more than a simple derivative of saccharin. It stands as a validated and highly versatile scaffold for drug discovery and development. Its straightforward synthesis, coupled with a reactive functional handle and an intrinsically bioactive core, makes it an attractive starting point for programs targeting a range of diseases, from inflammation to viral and bacterial infections. As researchers continue to explore the chemical space around this privileged structure, it is poised to remain a molecule of significant interest, potentially forming the core of future therapeutic agents.

References

IUPAC name 1,1-dioxo-1,2-benzothiazol-3-amine properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1-Dioxo-1,2-benzothiazol-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

1,1-Dioxo-1,2-benzothiazol-3-amine, a prominent derivative of the saccharin scaffold, has emerged as a molecule of significant interest within the scientific and drug development communities. Known also by synonyms such as 3-Iminosaccharin, this compound serves as a versatile building block for the synthesis of a wide array of heterocyclic systems with profound biological activities.[1] Its rigid benzothiazole core, combined with a reactive amine group, provides a unique structural framework for designing novel therapeutic agents. This guide offers a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, tailored for researchers and professionals in medicinal chemistry and drug development.

PART 1: Core Physicochemical and Structural Properties

The foundational step in leveraging any chemical entity for research and development is a thorough understanding of its fundamental properties. 1,1-Dioxo-1,2-benzothiazol-3-amine is a stable, solid compound under standard conditions, whose characteristics are pivotal for its handling, reaction design, and analytical characterization.

Structural and Chemical Identifiers

A clear identification of the molecule is paramount. The key identifiers are summarized below.

PropertyValueSource(s)
IUPAC Name 1,1-dioxo-1,2-benzothiazol-3-amine[1]
CAS Number 7668-28-2[1]
Molecular Formula C₇H₆N₂O₂S[1]
Molecular Weight 182.20 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)N[1]
InChIKey QNOQSOJREDRYBC-UHFFFAOYSA-N[1]
Synonyms 3-Iminosaccharin, 3-Aminobenzisothiazole-S,S-dioxide[1]

The structure features a benzene ring fused to a thiazole ring, with a sulfone group (SO₂) imparting significant chemical characteristics, including influencing the acidity of the N-H proton of the parent saccharin ring.[2]

Caption: Chemical structure of 1,1-dioxo-1,2-benzothiazol-3-amine.

PART 2: Synthesis and Analytical Characterization

The utility of a chemical scaffold is directly tied to its accessibility through efficient synthetic routes and the ability to unequivocally confirm its structure and purity.

Synthetic Pathways

While numerous methods exist for derivatizing the saccharin core[3][4][5], a common conceptual pathway to amino-substituted benzothiazoles involves the modification of a pre-existing saccharin or related benzisothiazole structure. A representative strategy involves the ring expansion of N-alkylated saccharin derivatives upon treatment with hydrazine, a method reported for synthesizing related 4-amino-benzothiadiazine 1,1-dioxides.[6] The synthesis often starts from commercially available saccharin or its salts, highlighting the cost-effectiveness of this scaffold.[6]

synthesis_workflow start Starting Material (e.g., Sodium Saccharinate) step1 N-Alkylation / Protection start->step1 Alkyl Halide intermediate1 N-Substituted Saccharin Derivative step1->intermediate1 step2 Functional Group Transformation at C3 intermediate1->step2 e.g., Lawesson's Reagent intermediate2 C3-Thio or Halo Intermediate step2->intermediate2 step3 Amination / Ring Expansion (e.g., with Hydrazine) intermediate2->step3 Nucleophilic Substitution product Target Compound (1,1-dioxo-1,2-benzothiazol-3-amine) step3->product

Caption: Generalized synthetic workflow for amino-benzothiazole derivatives.

Experimental Protocol: Spectroscopic Characterization

Validating the identity and purity of the synthesized compound is critical. A multi-pronged analytical approach is standard practice.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic protons on the benzene ring typically appear as a complex multiplet in the δ 7.5-8.5 ppm region. The amine (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which is concentration-dependent and can be confirmed by D₂O exchange, where the peak disappears.[7]

  • ¹³C NMR: Aromatic carbons will resonate in the δ 120-145 ppm range. The carbon atom attached to the amine group (C3) and the carbons of the sulfone-bearing ring junction will have distinct chemical shifts. For example, in related N-methyl-3-nitro-4H-pyrimido[2,1-b][2][4]benzothiazole-2-amine derivatives, aromatic carbons appear between δ 105-168 ppm.[8]

2. Infrared (IR) Spectroscopy:

  • N-H Stretching: Primary amines typically show two characteristic absorption bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.

  • SO₂ Stretching: Strong, distinct peaks for the sulfone group are expected around 1350-1300 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

  • C=N Stretching: An imine-like C=N bond within the heterocyclic system will exhibit a peak in the 1690-1640 cm⁻¹ range.[9]

3. Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) corresponding to the exact mass of C₇H₆N₂O₂S (182.0150) should be clearly identifiable, confirming the molecular formula. Fragmentation patterns can provide further structural evidence.

PART 3: Chemical Reactivity and Medicinal Chemistry Applications

The true value of 1,1-dioxo-1,2-benzothiazol-3-amine lies in its reactivity, which allows it to serve as a versatile scaffold for constructing complex molecules with therapeutic potential.

Reactivity Profile

The molecule possesses two primary sites for chemical modification:

  • The Exocyclic Amine Group: This primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, Schiff base formation with aldehydes/ketones, and sulfonylation. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).

  • The Benzene Ring: The aromatic ring can be subjected to electrophilic aromatic substitution reactions (e.g., nitration, halogenation), although the reactivity is influenced by the electron-withdrawing nature of the fused sulfonyl-thiazole ring. Derivatization at this position is a key strategy for modulating physicochemical properties like solubility and lipophilicity.[5]

derivatization cluster_reactions Derivatization Pathways cluster_products Bioactive Compound Libraries core 1,1-Dioxo-1,2- benzothiazol-3-amine (Scaffold) r_amine Amine Modification core->r_amine r_ring Aromatic Ring Functionalization core->r_ring prod_amide Amides / Sulfonamides r_amine->prod_amide Acylation prod_schiff Schiff Bases / Imines r_amine->prod_schiff Condensation prod_ring_sub Ring-Substituted Analogs r_ring->prod_ring_sub Electrophilic Substitution

Caption: Key derivatization pathways for the scaffold.

Role in Drug Discovery

The benzothiazole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[10][11] The 1,1-dioxo-1,2-benzothiazol-3-amine scaffold has been specifically utilized to develop inhibitors for several important disease targets.

  • Hepatitis C Virus (HCV) Polymerase Inhibitors: The structurally related 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone scaffold was identified as a potent inhibitor of HCV RNA-dependent RNA polymerase.[12] This demonstrates the utility of the benzothiadiazine dioxide core in designing effective antiviral agents.

  • Cancer Immunotherapy (PD-1/PD-L1 Inhibition): In a novel "ring fusion" strategy, benzo[d]isothiazole derivatives were developed as small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction, a critical pathway in cancer immune evasion.[13] This highlights the scaffold's ability to mimic peptide interactions at protein surfaces.

  • General Bioactivity: The broader benzothiazole class exhibits a vast range of biological activities, including anticancer, antibacterial, antiviral, and enzyme inhibitory effects, making this scaffold a continuous source of inspiration for new drug discovery programs.[14]

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. The following guidelines are based on data for structurally similar and potentially hazardous compounds.

Hazard Identification and Personal Protective Equipment (PPE)
  • Potential Hazards: While specific data for this exact compound is limited, related chemicals can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[15][16] It is prudent to treat this compound as hazardous.

  • Handling Precautions:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.[15]

  • Required PPE:

    • Eye Protection: Wear chemical safety goggles or a face shield approved under standards like EN166 (EU) or NIOSH (US).[16][17]

    • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[17]

    • Body Protection: Wear a lab coat. For larger quantities or in case of spills, a full protective suit may be necessary.[15]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[17]

Conclusion

1,1-Dioxo-1,2-benzothiazol-3-amine is more than a mere chemical curiosity; it is a powerful and versatile scaffold with demonstrated applications in modern drug discovery. Its synthetic accessibility, combined with multiple points for chemical derivatization, allows for the systematic exploration of chemical space to develop novel therapeutic agents against a range of diseases, from viral infections to cancer. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the cornerstone for its effective and safe utilization in advancing pharmaceutical research.

References

An In-depth Technical Guide to 1,2-Benzisothiazol-3-amine 1,1-dioxide and its Synonyms: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzisothiazole 1,1-dioxide core is a highly versatile and privileged scaffold in modern drug discovery. This technical guide provides an in-depth exploration of a key derivative, 1,2-Benzisothiazol-3-amine 1,1-dioxide, also known by its synonyms 3-Iminosaccharin and 3-Aminobenzisothiazole-S,S-dioxide. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role as a foundational building block for a diverse range of pharmacologically active agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their research endeavors.

Introduction: The Significance of the 1,2-Benzisothiazole Scaffold

Heterocyclic compounds are the cornerstone of medicinal chemistry, with nitrogen- and sulfur-containing ring systems being of particular interest due to their diverse chemical reactivity and ability to interact with biological targets.[1] The 1,2-benzisothiazole nucleus, a fusion of a benzene ring and a thiazole ring, has garnered significant attention as a versatile pharmacophore, demonstrating a broad spectrum of biological activities. The synthetic accessibility of this scaffold and the potential for extensive structural modifications, particularly at the N-2 and C-3 positions, allow for the fine-tuning of physicochemical and pharmacological properties to target specific disease pathways.[1]

This guide focuses specifically on this compound, a derivative of the well-known artificial sweetener saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). The introduction of the 3-amino group provides a crucial handle for further chemical elaboration, making it a valuable starting material for the synthesis of a wide array of derivatives with therapeutic potential.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is paramount for its effective use in research and development.

Synonyms and Identifiers
  • Systematic Name: this compound[2]

  • Common Synonyms: 3-Iminosaccharin, 3-Aminobenzisothiazole-S,S-dioxide[2]

  • CAS Number: 7668-28-2[2]

  • Molecular Formula: C₇H₆N₂O₂S[2]

  • Molecular Weight: 182.20 g/mol [2]

  • InChI Key: QNOQSOJREDRYBC-UHFFFAOYSA-N[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Melting Point 225-227 °CPubChem CID 64786[2]
XLogP3 -0.2PubChem CID 64786[2]
Hydrogen Bond Donors 2PubChem CID 64786[2]
Hydrogen Bond Acceptors 4PubChem CID 64786[2]
Rotatable Bond Count 0PubChem CID 64786[2]
Exact Mass 182.01499861PubChem CID 64786[2]
Topological Polar Surface Area 80.9 ŲPubChem CID 64786[2]

Synthesis of this compound

The synthesis of this compound is a well-established process that typically proceeds in two key steps starting from the readily available and inexpensive saccharin.

G Saccharin Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide) Intermediate 3-Chloro-1,2-benzisothiazole 1,1-dioxide (Pseudo-saccharyl chloride) Saccharin->Intermediate Step 1: Chlorination PCl5 Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂) FinalProduct This compound (3-Iminosaccharin) Intermediate->FinalProduct Step 2: Amination Ammonia Ammonia (NH₃)

Caption: Two-step synthesis workflow for this compound.
Step 1: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide

This initial step involves the conversion of the 3-oxo group of saccharin into a more reactive 3-chloro group, forming the key intermediate, 3-chloro-1,2-benzisothiazole 1,1-dioxide, often referred to as pseudo-saccharyl chloride.

Causality of Reagent Choice: Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective chlorinating agents for converting carbonyl groups to geminal dichlorides or, in this case, an enolic hydroxyl equivalent to a vinyl chloride. The reaction with PCl₅ proceeds via the formation of a phosphorus oxychloride (POCl₃) byproduct.[3] The rationale for this step is to transform the relatively unreactive amide-like carbonyl group into a highly reactive leaving group (chloride), which is susceptible to nucleophilic substitution in the subsequent step.

Experimental Protocol:

  • Reaction: Saccharin + Phosphorus Pentachloride → 3-Chloro-1,2-benzisothiazole 1,1-dioxide + POCl₃ + HCl

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet to a scrubber (for HCl and POCl₃ fumes).

    • To the flask, add saccharin (1 equivalent) and phosphorus pentachloride (1.1 equivalents).

    • Heat the mixture gently. The reaction is often initiated by gentle warming and can become exothermic.

    • Once the initial reaction subsides, heat the mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.

    • Cool the reaction mixture to room temperature.

    • Carefully pour the cooled mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acids.

    • Recrystallize the crude product from a suitable solvent, such as toluene or ethanol, to yield pure 3-chloro-1,2-benzisothiazole 1,1-dioxide.[3]

Step 2: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the chloro group of the intermediate is displaced by an amino group.

Mechanism Overview: The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the ammonia molecule attacks the electron-deficient carbon at the 3-position of the benzisothiazole ring, leading to the displacement of the chloride ion.

Experimental Protocol:

  • Reaction: 3-Chloro-1,2-benzisothiazole 1,1-dioxide + 2 NH₃ → this compound + NH₄Cl

  • Procedure:

    • Dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (1 equivalent) in a suitable solvent such as ethanol or dioxane in a pressure vessel.

    • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution until saturation, or add a concentrated aqueous solution of ammonium hydroxide (excess).

    • Seal the vessel and heat the mixture to 100-120 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

    • Evaporate the solvent under reduced pressure.

    • Treat the residue with water to dissolve the ammonium chloride byproduct.

    • Collect the solid product by vacuum filtration, wash with water, and dry.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

  • N-H stretching: Expect two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.

  • S=O stretching: Strong absorption bands around 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric) are characteristic of the sulfone group.

  • C=N stretching: A band in the region of 1600-1650 cm⁻¹ can be attributed to the imine-like double bond.

  • Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are indicative of the benzene ring.

An example of the FTIR spectrum for 3-Amino-1,2-benzisothiazole, 1,1-dioxide can be found on SpectraBase.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: A complex multiplet pattern in the range of 7.5-8.5 ppm corresponding to the four protons on the benzene ring.

    • Amine Protons: A broad singlet, exchangeable with D₂O, for the -NH₂ protons, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals in the aromatic region (approximately 120-140 ppm).

    • C3 Carbon: A signal for the carbon atom at the 3-position, which is attached to the nitrogen atoms, would be expected at a downfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 182, corresponding to the molecular weight of the compound.

Applications in Drug Development: A Privileged Scaffold for Enzyme Inhibition

The 1,2-benzisothiazole 1,1-dioxide scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. The rigid bicyclic system provides a well-defined three-dimensional structure that can be tailored to fit into the active sites of various enzymes. The 3-amino group of the title compound serves as a key vector for introducing diverse substituents to explore structure-activity relationships (SAR).

Cyclooxygenase (COX) Inhibition

Derivatives of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide have been investigated as potential selective COX-2 inhibitors for the treatment of inflammation and pain.[5] The sulfone group is a key feature that can interact with the active site of COX enzymes. Molecular docking studies have shown that these compounds can form hydrogen bonds with key amino acid residues in the COX-2 active site, such as Arg120, Tyr355, and Ser530.[6]

G cluster_0 COX-2 Active Site Arg120 Arg120 Tyr355 Tyr355 Ser530 Ser530 Val523 Val523 (Selectivity Pocket) Inhibitor 1,2-Benzisothiazole 1,1-dioxide Derivative SO₂ R Inhibitor:so2->Arg120 H-Bond Inhibitor:so2->Tyr355 H-Bond Inhibitor:r->Val523 Hydrophobic Interaction

Caption: Binding mode of a 1,2-benzisothiazole 1,1-dioxide inhibitor in the COX-2 active site.
Caspase-3 Inhibition

A novel series of 1,2-benzisothiazol-3-one derivatives have been identified as potent inhibitors of caspase-3, a key enzyme in the apoptotic pathway.[7] Molecular docking studies suggest that the carbonyl group of the benzisothiazolone core forms crucial hydrogen bonds with the Arg207 residue in the active site of caspase-3.[8] The ability to modulate apoptosis has significant implications for the treatment of cancer and neurodegenerative diseases.

G cluster_0 Caspase-3 Active Site Arg207 Arg207 Trp206 Trp206 Gly122 Gly122 Inhibitor 1,2-Benzisothiazol-3-one Derivative C=O R Inhibitor:co->Arg207 H-Bond Inhibitor:r->Trp206 π-π Stacking Inhibitor:co->Gly122 H-Bond

Caption: Interaction of a 1,2-benzisothiazol-3-one inhibitor with key residues in the caspase-3 active site.
HIV-1 Reverse Transcriptase Inhibition

Benzisothiazolone derivatives have emerged as a new class of multifunctional inhibitors of HIV-1 reverse transcriptase (RT), targeting both the DNA polymerase and ribonuclease H (RNase H) activities of the enzyme.[9] This dual-inhibitory action is a promising strategy for overcoming drug resistance. The binding of these inhibitors is allosteric, meaning they bind to a site other than the active site, inducing a conformational change that inhibits enzyme function.[9]

Conclusion

This compound is a readily accessible and highly versatile chemical entity that serves as a cornerstone for the development of a wide range of biologically active molecules. Its straightforward synthesis from saccharin, coupled with the reactivity of its 3-amino group, makes it an attractive starting material for medicinal chemists. The inherent drug-like properties of the benzisothiazole scaffold, combined with its proven ability to interact with key enzymatic targets, ensures that this "privileged structure" will continue to be a focus of drug discovery efforts for the foreseeable future. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its use in the development of novel therapeutics.

References

Methodological & Application

Synthesis Protocol for 1,2-Benzisothiazol-3-amine 1,1-dioxide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth guide for the synthesis of 1,2-Benzisothiazol-3-amine 1,1-dioxide, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, two-step synthetic protocol starting from the readily available starting material, saccharin. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Significance

This compound is a derivative of the well-known saccharin scaffold. The introduction of an amino group at the 3-position of the benzisothiazole ring system opens up a wide array of possibilities for further functionalization, making it a key intermediate in the synthesis of diverse molecular libraries for drug discovery. The sulfonamide moiety, a privileged structure in medicinal chemistry, imparts a range of biological activities to its derivatives. This protocol details an efficient and reliable method for the preparation of this important building block.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process commencing with saccharin. The first step involves the conversion of the 3-oxo group of saccharin into a more reactive leaving group, specifically a chloro group, to yield the intermediate 3-chloro-1,2-benzisothiazole 1,1-dioxide. This intermediate is then subjected to nucleophilic substitution with ammonia to furnish the desired this compound.

Synthesis_Workflow Saccharin Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide) Chlorination Step 1: Chlorination Saccharin->Chlorination PCl₅ or POCl₃ Chloro_Intermediate 3-Chloro-1,2-benzisothiazole 1,1-dioxide Chlorination->Chloro_Intermediate Amination Step 2: Amination Chloro_Intermediate->Amination NH₃ (excess) Final_Product This compound Amination->Final_Product

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide

This initial step is crucial as it activates the 3-position of the saccharin ring for subsequent nucleophilic attack. The conversion of the lactam to a pseudo-acid chloride is a key transformation.

Reaction Mechanism

The chlorination of saccharin with reagents like phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) proceeds via the formation of a reactive intermediate. The carbonyl oxygen of saccharin attacks the phosphorus atom, leading to a cascade of events that ultimately replaces the hydroxyl group of the enol form with a chlorine atom.

Chlorination_Mechanism cluster_start Saccharin Tautomerization cluster_reaction Chlorination Reaction Saccharin_keto Saccharin (Keto form) Saccharin_enol Saccharin (Enol form) Saccharin_keto->Saccharin_enol Tautomerization Intermediate Phosphorus Intermediate Saccharin_enol->Intermediate + PCl₅ Product 3-Chloro-1,2-benzisothiazole 1,1-dioxide Intermediate->Product - POCl₃, - HCl

Caption: Simplified chlorination reaction mechanism.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Saccharin183.1810.0 g54.61.0
Phosphorus Pentachloride (PCl₅)208.2412.5 g60.01.1
Toluene-100 mL--
Dichloromethane-100 mL--
Hexane-50 mL--

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add saccharin (10.0 g, 54.6 mmol) and toluene (100 mL).

  • Addition of Chlorinating Agent: While stirring, carefully add phosphorus pentachloride (12.5 g, 60.0 mmol) to the suspension in portions. Caution: The reaction is exothermic and releases HCl gas. This step should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford 3-chloro-1,2-benzisothiazole 1,1-dioxide as a crystalline solid.

Part 2: Synthesis of this compound

In this final step, the chloro-intermediate undergoes a nucleophilic aromatic substitution reaction with ammonia to yield the target compound. The use of excess ammonia is critical to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[1]

Reaction Rationale

The electron-withdrawing sulfonyl group activates the 3-position of the benzisothiazole ring, making the chlorine atom a good leaving group for nucleophilic substitution. Ammonia, acting as the nucleophile, attacks the carbon atom at the 3-position, leading to the displacement of the chloride ion and the formation of the desired amino group.[2]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Chloro-1,2-benzisothiazole 1,1-dioxide201.625.0 g24.81.0
Aqueous Ammonia (28-30%)-100 mL-Large Excess
Dichloromethane-100 mL--
Saturated Sodium Bicarbonate Solution-50 mL--
Brine-50 mL--

Procedure:

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (5.0 g, 24.8 mmol) in 100 mL of aqueous ammonia (28-30%).

  • Reaction: Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Caution: Open the vessel carefully in a fume hood as there may be residual ammonia pressure.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a solid.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus pentachloride is corrosive and reacts violently with water. Handle with extreme care.

  • The reaction with PCl₅ generates HCl gas, which is corrosive and toxic.

  • Concentrated ammonia is corrosive and has a pungent odor. Handle with care.

  • The amination step is performed in a sealed vessel under pressure. Ensure the vessel is appropriate for the reaction conditions and handle it with caution.

Characterization

The final product, this compound, should be characterized by standard analytical techniques such as:

  • Melting Point: To determine the purity of the compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy: To identify the characteristic functional groups (amine, sulfonyl).

References

Application of 1,2-Benzisothiazol-3-amine 1,1-dioxide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1,2-Benzisothiazol-3-amine 1,1-dioxide in Medicinal Chemistry

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets through strategic modification. The 1,2-benzisothiazole ring system is one such scaffold, demonstrating a remarkable breadth of pharmacological activities. At the heart of many synthetic endeavors utilizing this core is This compound , a highly versatile intermediate.

Also known by synonyms such as 3-aminobenzisothiazole-S,S-dioxide and 3-iminosaccharin, this compound serves as a crucial starting material for developing a range of therapeutic agents.[1] Its rigid bicyclic structure, combined with a reactive exocyclic amine and an electron-withdrawing sulfonyl group, provides an ideal platform for generating libraries of compounds with tailored pharmacological profiles. This guide offers a detailed exploration of its applications, synthesis, and evaluation in the context of modern drug discovery.

PropertyValue
Molecular Formula C₇H₆N₂O₂S
Molecular Weight 182.20 g/mol
CAS Number 7668-28-2
Appearance White to off-white solid
IUPAC Name 1,1-dioxo-1,2-benzothiazol-3-amine

Core Therapeutic Applications

The utility of the this compound scaffold is most prominently demonstrated in the development of anti-inflammatory and antimicrobial agents. The key to its versatility lies in the exocyclic amine, which serves as a handle for introducing a wide array of substituents, thereby modulating the molecule's steric and electronic properties to achieve desired target interactions.

Anti-Inflammatory Agents: Selective COX-2 Inhibition

A significant area of application for this scaffold is in the design of selective cyclooxygenase-2 (COX-2) inhibitors. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 over COX-1 are desirable as they can reduce inflammation and pain with a lower risk of gastrointestinal side effects.

The design of these inhibitors often leverages the structural features of established drugs like Celecoxib, which contains a key benzenesulfonamide moiety. The 1,1-dioxide group of the benzisothiazole core functionally mimics this sulfonamide, making it an excellent bioisostere. Researchers have successfully synthesized series of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives that exhibit potent and selective COX-2 inhibition.[2][3] By attaching various heterocyclic rings (such as pyrazoles) or aryl hydrazones to the core structure, scientists can fine-tune the molecule's binding affinity for the COX-2 active site.[2][3]

Causality in Design: The rationale behind using this scaffold is that the sulfonamide-like S(O)₂-N group can form critical hydrogen bonds within the secondary binding pocket of the COX-2 enzyme, an interaction that is crucial for selectivity. Modifications at the exocyclic amine position allow for the exploration of the main binding channel, optimizing van der Waals and hydrophobic interactions to enhance potency.

Antimicrobial Agents

The broader 1,2-benzisothiazole class of compounds, including derivatives of 1,2-benzisothiazol-3(2H)-one (BIT), is well-known for its potent microbicidal and fungicidal properties.[4][5] These compounds are widely used as industrial biocides.[4][5] This inherent antimicrobial activity extends to derivatives synthesized from this compound.

Studies have confirmed the efficacy of 1,2-benzisothiazole derivatives against a range of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6] The proposed mechanism of action is often non-specific, involving the targeting of intracellular thiols, such as cysteine residues in essential enzymes, which disrupts cellular function and leads to cell death.[7] This multi-targeted approach makes the development of microbial resistance less likely.[5]

Synthetic Pathways and Protocols

The synthesis of novel drug candidates from this compound typically involves the modification of the exocyclic amine. The following diagram and protocols outline the fundamental synthetic strategies.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_products Derivative Classes start_amine 1,2-Benzisothiazol-3-amine 1,1-dioxide reaction N-Functionalization (e.g., N-Arylation, N-Acylation) start_amine->reaction reagent R-X (Alkyl/Aryl Halide, Acyl Chloride, etc.) reagent->reaction product1 N-Aryl Derivatives (e.g., for COX-2 Inhibitors) reaction->product1 Specific Conditions product2 N-Acyl Derivatives reaction->product2 product3 Other N-Substituted Analogs reaction->product3

Caption: General synthetic derivatization of the core scaffold.

Protocol 1: General N-Arylation of this compound

Principle: This protocol describes a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. It couples the amine of the starting material with an aryl halide to produce N-aryl derivatives, which are common precursors for COX-2 inhibitors.

Materials:

  • This compound

  • Aryl bromide or iodide (Ar-Br or Ar-I)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the aryl halide (1.1 eq), the base (1.5-2.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at 80-110 °C. Monitor the reaction progress by TLC until the starting amine is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Trustworthiness - Self-Validation: The progress of this reaction is self-validating through TLC analysis, which will show the consumption of the starting material and the appearance of a new, typically less polar, product spot. Final structural confirmation via spectroscopic methods is essential.

Structure-Activity Relationship (SAR) Insights

Understanding how molecular modifications affect biological activity is central to drug design. For derivatives of this compound, SAR studies provide a roadmap for optimizing potency and selectivity.

SAR cluster_SAR Structure-Activity Relationship (SAR) Map cluster_info Key Modification Points mol R1 R1 (Benzene Ring): - Substitution with small electron-donating  or -withdrawing groups can modulate  electronic properties and solubility. - Generally less sensitive to modification  than R2. R2 R2 (Amine Substituent): - CRITICAL for target interaction. - For COX-2, bulky aryl groups with  specific substituents (e.g., para-sulfonamide  or methyl) are often required. - Determines binding pose and selectivity.

Caption: Key sites for molecular modification on the scaffold.

  • The R² Position (Amine Substituent): This is the most critical position for determining pharmacological activity. For COX-2 inhibitors, attaching a substituted phenyl ring at this position is a common strategy. The nature and position of substituents on this appended ring are key to achieving high affinity and selectivity.[2]

  • The R¹ Position (Benzene Ring): The benzisothiazole ring itself can also be substituted. Modifications here can influence physicochemical properties like solubility, metabolism, and membrane permeability. However, for many target classes, this region is less involved in direct binding interactions compared to the R² substituent.

Workflow for Biological Evaluation

Once a library of derivatives is synthesized, a systematic evaluation is required to identify lead compounds.

Workflow cluster_workflow Drug Discovery Workflow synth 1. Library Synthesis (Based on SAR) purify 2. Purification & Characterization (NMR, MS) synth->purify invitro 3. In Vitro Screening (e.g., COX-1/COX-2 Assay) purify->invitro selectivity 4. Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) invitro->selectivity invivo 5. In Vivo Efficacy (e.g., Carrageenan-induced paw edema in rats) selectivity->invivo High Potency & Selectivity admet 6. ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) invivo->admet lead_opt 7. Lead Optimization admet->lead_opt Favorable Profile

Caption: Standard workflow for evaluating new chemical entities.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

Principle: This protocol outlines a common method to determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for novel compounds against COX-1 and COX-2. The assay measures the peroxidase activity of the COX enzyme, which generates a fluorescent product from a detector substrate.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric detector substrate (e.g., Ampliflu Red)

  • Horseradish peroxidase (HRP)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader capable of fluorescence measurement

Step-by-Step Procedure:

  • Enzyme Preparation: In separate wells of the 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound (typically from a serial dilution) or a reference inhibitor to the wells. Include a control well with only DMSO (vehicle).

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To initiate the reaction, add a solution containing arachidonic acid and the fluorometric detector substrate to all wells.

  • Signal Detection: Immediately place the plate in a microplate reader set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the vehicle control (100% activity) and a background control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using sigmoidal regression) to determine the IC₅₀ value for each compound against each enzyme.

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A high SI value indicates good selectivity for COX-2.

Authoritative Grounding: This type of assay is a standard in the field and is based on well-established principles of enzyme kinetics and fluorescence detection. Protocols are widely available from commercial kit suppliers and in the primary literature.[2]

Conclusion and Future Outlook

This compound is a cornerstone intermediate in medicinal chemistry, offering a robust and adaptable platform for the synthesis of novel therapeutic agents. Its successful application in the development of selective COX-2 inhibitors highlights its potential as a privileged scaffold. Future research will likely continue to exploit the synthetic tractability of its exocyclic amine to explore new chemical space and target a wider range of diseases, from infectious diseases to oncology, further cementing the importance of the benzisothiazole core in the drug discovery pipeline.

References

Application Notes and Protocols for Evaluating the Antibacterial Activity of Benzisothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antibacterial Potential of Benzisothiazole Scaffolds

Benzisothiazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Among these, their antibacterial properties are a key area of research, particularly in the face of rising antimicrobial resistance (AMR).[3] Benzisothiazole derivatives have been reported to exhibit antibacterial activity through various mechanisms, including the inhibition of essential enzymes like DNA gyrase, dihydropteroate synthase, and others crucial for bacterial survival.[3] The versatility of the benzisothiazole scaffold allows for chemical modifications that can enhance potency and broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the antibacterial efficacy of novel benzisothiazole compounds. The protocols detailed herein are based on established, internationally recognized methodologies to ensure data integrity and reproducibility. This guide emphasizes not only the procedural steps but also the underlying scientific principles, empowering researchers to make informed decisions and troubleshoot effectively.

Foundational Assays for Antibacterial Activity Assessment

A tiered approach is recommended for evaluating the antibacterial properties of benzisothiazole compounds, starting with fundamental screening assays to determine the minimum concentration required to inhibit bacterial growth and progressing to more complex assays that elucidate the nature and dynamics of the antibacterial effect.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] This assay is crucial for the initial screening and characterization of novel compounds like benzisothiazoles. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[7][8]

The principle of the MIC assay lies in exposing a standardized bacterial inoculum to a serial dilution of the test compound. This allows for the precise determination of the concentration at which bacterial proliferation is halted. The use of a standardized inoculum (typically around 5 x 10^5 CFU/mL) is critical for the reproducibility of results, as a higher bacterial density could overwhelm the antimicrobial agent, leading to falsely elevated MIC values.[5] Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it is standardized, supports the growth of most pathogens, and has low levels of inhibitors that could interfere with the activity of certain antibiotics.[9][10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_compound Prepare Benzisothiazole Stock Solution start->prep_compound serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with standardized bacterial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubation Incubate at 37°C for 16-24 hours controls->incubation read_plate Visually inspect for turbidity incubation->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • Benzisothiazole compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[11][12]

  • Bacterial strains (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli)[13]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Test Compound: Dissolve the benzisothiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in MHB. The final solvent concentration should be kept low (typically ≤1%) to avoid inhibiting bacterial growth.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[14] This can be verified using a spectrophotometer at 600 nm.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[5]

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the benzisothiazole stock solution (at twice the highest desired test concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.[6]

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control wells), resulting in a final volume of 110 µL and the target bacterial concentration.[1]

  • Controls:

    • Growth Control: Wells containing MHB and the bacterial inoculum, but no test compound.

    • Sterility Control: Wells containing only MHB to check for contamination.

    • Solvent Control: Wells containing MHB, bacterial inoculum, and the same concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plate at 37°C for 16-24 hours under static conditions.[5]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the benzisothiazole compound at which there is no visible turbidity (bacterial growth) by naked eye inspection.[5][6]

Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay determines the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) assay identifies the lowest concentration of an antimicrobial agent required to kill a specific bacterium.[15][16] This distinction is critical, as a bacteriostatic agent only inhibits growth, whereas a bactericidal agent actively kills the bacteria. The MBC is generally defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16]

The MBC assay is a direct extension of the MIC assay. After determining the MIC, aliquots from the wells showing no visible growth are sub-cultured onto a growth-permissive agar medium. The absence of colony formation on the agar indicates that the bacteria in the corresponding well were killed, not just inhibited. This provides a definitive measure of the compound's cidal activity.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Sub-culturing cluster_incubation Incubation & Analysis mic_plate Completed MIC Plate select_wells Select wells at and above MIC mic_plate->select_wells spot_plate Spot-plate aliquots onto nutrient agar select_wells->spot_plate incubate_agar Incubate agar plates at 37°C for 18-24 hours spot_plate->incubate_agar count_colonies Count colonies incubate_agar->count_colonies determine_mbc Determine MBC: Lowest concentration with ≥99.9% killing count_colonies->determine_mbc end End determine_mbc->end

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Materials:

  • Completed 96-well MIC plate

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Sub-culturing: From the wells corresponding to the MIC, and at least two more concentrated dilutions showing no visible growth, take a 10-100 µL aliquot.[15][17]

  • Plating: Spot-plate each aliquot onto a separate, clearly labeled nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determining MBC: The MBC is the lowest concentration of the benzisothiazole compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[16]

Data Presentation: MIC and MBC Values

Benzisothiazole DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Compound XS. aureus ATCC 25923816Bactericidal (≤4)
Compound XE. coli ATCC 2592216>128Bacteriostatic (>4)
Compound YS. aureus ATCC 259233232Bactericidal (≤4)
Compound YE. coli ATCC 2592264128Bactericidal (≤4)
Data is illustrative. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Time-Kill Kinetics Assay

The time-kill kinetics assay provides valuable pharmacodynamic information by evaluating the rate and extent of bacterial killing over time when exposed to a specific concentration of an antimicrobial agent.[14][18] This assay helps to determine whether the compound's activity is concentration-dependent or time-dependent and confirms its bactericidal or bacteriostatic nature.[14]

By periodically sampling a bacterial culture exposed to the test compound and quantifying the viable cell count (CFU/mL), a time-kill curve can be generated. This curve visually represents the effect of the compound on bacterial viability over a 24-hour period. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Materials:

  • Benzisothiazole compound

  • Standardized bacterial inoculum (as prepared for MIC)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile test tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for serial dilutions

  • Nutrient agar plates

  • Timer

Procedure:

  • Preparation: Prepare test tubes containing CAMHB with the benzisothiazole compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[14] Also, prepare a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[19]

  • Serial Dilution and Plating: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.[14]

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration and the growth control.

Data Presentation: Time-Kill Curve Data

Time (hours)Growth Control (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.705.685.715.69
26.505.104.503.90
47.804.203.10<2.00
68.503.50<2.00<2.00
249.203.10<2.00<2.00
Data is illustrative.
Anti-Biofilm Activity Assay

Bacterial biofilms are structured communities of cells encased in a self-produced extracellular matrix, which offers protection from antimicrobial agents.[20] Consequently, bacteria within biofilms are often more resistant to treatment. Evaluating the ability of benzisothiazole compounds to inhibit biofilm formation or eradicate established biofilms is crucial. The crystal violet (CV) assay is a simple and effective method for quantifying biofilm mass.[20][21][22]

The CV assay is based on the ability of crystal violet, a basic dye, to bind to and stain both the bacterial cells and the components of the extracellular matrix.[22][23] After staining, the bound dye is solubilized, and the absorbance is measured, which is proportional to the total biofilm biomass.[20][21]

Biofilm_Workflow cluster_formation Biofilm Formation cluster_staining Staining & Washing cluster_analysis Quantification start Start inoculate_plate Inoculate 96-well plate with bacteria & test compound start->inoculate_plate incubate_static Incubate statically for 24-48 hours inoculate_plate->incubate_static remove_planktonic Remove planktonic cells incubate_static->remove_planktonic wash_wells Wash wells gently remove_planktonic->wash_wells stain_cv Stain with 0.1% Crystal Violet wash_wells->stain_cv wash_excess_cv Wash away excess stain stain_cv->wash_excess_cv solubilize_cv Solubilize bound CV (e.g., with ethanol) wash_excess_cv->solubilize_cv read_absorbance Measure absorbance at ~590 nm solubilize_cv->read_absorbance end End read_absorbance->end

Caption: Workflow for the Crystal Violet anti-biofilm assay.

Materials:

  • Benzisothiazole compound

  • Bacterial strain known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well flat-bottom tissue culture-treated plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Plate reader

Procedure:

  • Inoculation: Add 200 µL of bacterial culture (adjusted to a specific OD600, e.g., 0.5) and the desired concentrations of the benzisothiazole compound to the wells of a 96-well plate.[22] Include a no-compound control.

  • Biofilm Formation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[24]

  • Washing: Gently decant the medium and wash the wells twice with sterile PBS or distilled water to remove non-adherent, planktonic cells.[20]

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[21]

  • Washing: Pour off the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye.[24] Incubate for 10-15 minutes.

  • Quantification: Transfer the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength of approximately 590 nm.[21]

Trustworthiness and Standardization

The reliability of these protocols hinges on strict adherence to established standards. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for antimicrobial susceptibility testing.[25][26][27][28] Following these guidelines, including the use of recommended quality control (QC) strains, ensures that results are accurate, reproducible, and comparable across different laboratories.[29]

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antibacterial activity of benzisothiazole compounds. By progressing from foundational MIC and MBC assays to more detailed time-kill kinetics and anti-biofilm studies, researchers can build a comprehensive profile of a compound's antimicrobial potential. Adherence to standardized methodologies and careful consideration of the scientific principles behind each step are paramount for generating high-quality, reliable data to drive the development of new antibacterial agents.

References

High-throughput screening assays for 1,2-Benzisothiazol-3-amine 1,1-dioxide analogues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening Assays for 1,2-Benzisothiazol-3-amine 1,1-dioxide Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the this compound Scaffold

The 1,2-benzisothiazole scaffold and its derivatives are privileged structures in medicinal chemistry, demonstrating a wide array of biological activities. Analogues have been investigated for applications ranging from antimicrobial agents to potent and selective enzyme inhibitors.[1][2][3] Specifically, the this compound core represents a versatile starting point for the development of novel therapeutics. The exploration of structure-activity relationships (SAR) for this class of compounds necessitates robust, scalable, and reproducible screening methodologies to identify promising lead candidates from large chemical libraries.[4]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against specific biological targets.[5][6] This document, authored from the perspective of a senior application scientist, provides detailed protocols for two distinct and widely applicable HTS assays tailored for the characterization of this compound analogues:

  • A Fluorescence Polarization (FP) Binding Assay: To quantify the direct interaction and determine the binding affinity (Kd) of compounds to a target protein.

  • An AlphaScreen® Kinase Inhibition Assay: To measure the functional consequence of compound binding by assessing the inhibition of enzymatic activity (IC50).

These protocols are designed to be self-validating systems, incorporating critical controls and data analysis steps to ensure the generation of high-quality, actionable data.

Workflow Overview: From Library to Validated Hit

A typical HTS campaign follows a structured workflow to ensure efficiency and data integrity. The process begins with assay development and validation, proceeds through primary and confirmatory screening of the compound library, and culminates in the characterization of confirmed hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Cascade cluster_2 Phase 3: Hit Characterization dev Assay Development (Reagent Optimization, Signal Window) val Assay Validation (Z'-Factor, DMSO Tolerance) dev->val Robustness Check primary Primary Screen (Single Concentration) val->primary Campaign Start confirm Confirmatory Screen (Re-test from Fresh Stock) primary->confirm Hit Picking dose Dose-Response (IC50 / EC50 Determination) confirm->dose Confirmation ortho Orthogonal Assays (Alternative Technology) dose->ortho Confirmed Hits sar SAR Expansion (Analogue Synthesis & Testing) ortho->sar Mechanism Validation

Caption: High-level overview of a typical HTS drug discovery campaign.

Protocol 1: Fluorescence Polarization (FP) Direct Binding Assay

Scientific Principle

Fluorescence Polarization (FP) is a homogeneous technique used to measure molecular binding events in solution.[7] It is based on the principle that a small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution, and when excited with plane-polarized light, it emits largely depolarized light. However, when this tracer binds to a much larger molecule (e.g., a target protein), its rotational motion is significantly slowed. This reduced tumbling results in the emission of light that remains highly polarized.[8][9][10] The change in polarization is directly proportional to the fraction of tracer bound to the protein, allowing for the determination of binding affinity. In a competitive format, an unlabeled compound (from the screening library) can displace the tracer, causing a decrease in polarization.

FP_Principle cluster_0 Low Polarization (Unbound) cluster_1 High Polarization (Bound) tracer1 Tracer tracer1->tracer1 Fast Tumbling light_out1 Depolarized Emission tracer1->light_out1 complex Protein Tracer light_in1 Polarized Excitation light_in1->tracer1 complex->complex Slow Tumbling light_out2 Polarized Emission complex->light_out2 light_in2 Polarized Excitation light_in2->complex

Caption: Principle of the Fluorescence Polarization binding assay.

Expertise & Causality: Experimental Design Choices
  • Tracer Concentration: The concentration of the fluorescent tracer is critical. It should ideally be at or below the Kd of its interaction with the target protein. This ensures that the assay is sensitive enough to be disrupted by competitive inhibitors. Using too high a concentration can lead to false negatives, as a high concentration of test compound would be required to displace it.

  • Protein Concentration: The protein concentration is determined through titration experiments. The goal is to find a concentration that yields a robust signal window (the difference between minimum and maximum polarization) while binding approximately 50-80% of the tracer.[11] This provides a stable baseline for detecting competitive displacement.

  • Buffer Composition: The assay buffer should maintain the stability and solubility of the target protein and compounds. Additives like 0.01% Triton X-100 or Tween-20 are often included to prevent non-specific binding of compounds to surfaces or the protein itself.

Step-by-Step Protocol: Competitive FP Assay

This protocol is designed for a standard 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100. Rationale: This buffer provides physiological salt and pH conditions, while DTT maintains reducing conditions for protein stability and Triton X-100 acts as a non-ionic detergent to minimize non-specific interactions.
  • Target Protein Stock (2X): Prepare a 2X working solution of the target protein in Assay Buffer. The final concentration should be determined from prior optimization experiments (e.g., 20 nM for a final concentration of 10 nM).
  • Fluorescent Tracer Stock (2X): Prepare a 2X working solution of the fluorescently-labeled ligand in Assay Buffer (e.g., 2 nM for a final concentration of 1 nM). Protect from light.
  • Test Compounds: Serially dilute this compound analogues in 100% DMSO. Then, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration in the assay well to ≤1%.

2. Assay Plate Preparation & Execution:

  • Using an acoustic dispenser or multichannel pipette, add 100 nL of test compound solution in DMSO to the appropriate wells of a 384-well, low-volume, black, flat-bottom plate.
  • Add 5 µL of Assay Buffer to all wells.
  • Add 5 µL of the 2X Target Protein stock to all wells except the "No Protein" (minimum polarization) controls. Add 5 µL of Assay Buffer to the "No Protein" wells instead.
  • Mix the plate gently on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the test compounds to bind to the target protein before the tracer is introduced.
  • Add 10 µL of the 2X Fluorescent Tracer stock to all wells. The final volume should be 20 µL.
  • Seal the plate, mix on a plate shaker for 1 minute, and centrifuge briefly (1 min at 1,000 x g) to bring all liquid to the bottom of the wells.
  • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

3. Data Acquisition:

  • Read the plate on a microplate reader equipped with appropriate filters for the chosen fluorophore (e.g., Excitation 485 nm, Emission 535 nm) and polarization optics.[8]
  • Measure both the parallel (Ipara) and perpendicular (Iperp) fluorescence intensity values.

4. Data Analysis:

  • Calculate the fluorescence polarization (P) for each well using the formula: P = (Ipara - G * Iperp) / (Ipara + G * Iperp). The G-factor (Grating factor) is an instrument-specific correction factor.
  • Determine the percent inhibition for each compound concentration: % Inhibition = 100 * (High_Control_P - Sample_P) / (High_Control_P - Low_Control_P), where High Control is DMSO + Protein + Tracer and Low Control is DMSO + Tracer (No Protein).
  • Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended ValueRationale
Plate Format384-well, black, low-volumeMinimizes reagent usage and reduces background fluorescence.
Final Volume20 µLSuitable for HTS automation and conservation of reagents.
Final DMSO Conc.≤ 1%High DMSO concentrations can denature proteins or interfere with binding.
Incubation Time60 minutesShould be sufficient to reach binding equilibrium; requires optimization.
Positive ControlKnown binder/competitorValidates that the assay can detect inhibition.
Negative ControlDMSO vehicleDefines the 0% inhibition (maximum polarization) signal.

Protocol 2: AlphaScreen® Kinase Inhibition Assay

Scientific Principle

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, non-radioactive technology ideal for detecting biomolecular interactions.[12] The assay relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. In this kinase assay protocol, one bead is conjugated to an antibody that recognizes a phosphorylated substrate, while the other is conjugated to a molecule (e.g., streptavidin) that captures the biotinylated substrate.

When the kinase is active, it phosphorylates the biotinylated substrate. This allows both beads to be brought into close proximity (~200 nm). Upon excitation of the Donor bead at 680 nm, it converts ambient oxygen to singlet oxygen. If an Acceptor bead is nearby, the singlet oxygen diffuses and triggers a chemiluminescent reaction in the Acceptor bead, resulting in light emission at 520-620 nm. An active inhibitor prevents substrate phosphorylation, keeping the beads separated and resulting in no signal.

Caption: Principle of the AlphaScreen® kinase inhibition assay.

Expertise & Causality: Experimental Design Choices
  • ATP Concentration: The concentration of ATP is set to its Km (Michaelis constant) for the specific kinase. Causality: Screening at the Km of ATP ensures that the assay is sensitive to competitive, non-competitive, and uncompetitive inhibitors. Screening at saturating ATP concentrations would bias the screen against ATP-competitive inhibitors, which are a major class of kinase inhibitors.

  • Enzyme & Substrate Titration: Both the kinase and the biotinylated peptide substrate must be titrated to find optimal concentrations that produce a robust signal while operating in the linear range of the reaction. This ensures that the measured inhibition is directly related to the compound's potency and not an artifact of reagent depletion.

  • Assay Robustness (Z'-Factor): Before initiating a full screen, the assay must be validated in a 384-well format to ensure its robustness.[12] The Z'-factor is a statistical parameter that quantifies the separation between the high (no inhibitor) and low (strong inhibitor) signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Step-by-Step Protocol: Kinase Inhibition Assay

This protocol is designed for a 384-well ProxiPlate.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Rationale: This buffer contains essential co-factors (MgCl₂) for kinase activity and chelators (EGTA) to prevent interference from other divalent cations.
  • Kinase Stock (4X): Prepare a 4X working solution of the kinase in Kinase Buffer.
  • Substrate/ATP Mix (4X): Prepare a 4X working solution containing the biotinylated peptide substrate and ATP (at its Km) in Kinase Buffer.
  • Test Compounds: Prepare as described in the FP assay protocol.
  • Stop/Detection Mix: Prepare a mix in AlphaScreen Detection Buffer containing Streptavidin-Donor beads and Anti-Phospho-Acceptor beads. Important: This step should be performed in subdued light conditions as the beads are light-sensitive.

2. Assay Plate Preparation & Execution:

  • Add 100 nL of test compound solution in DMSO to the wells of a 384-well ProxiPlate.
  • Add 2.5 µL of the 4X Kinase stock to all wells.
  • Add 2.5 µL of Assay Buffer to the wells.
  • Mix gently and incubate for 15 minutes at room temperature to allow compound-enzyme binding.
  • Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP mix to all wells. Final volume is now 10 µL.
  • Mix, seal the plate, and incubate for 60 minutes at room temperature. The optimal time should be within the linear phase of the reaction, determined during assay development.
  • Stop the reaction by adding 10 µL of the Stop/Detection Mix to all wells. Final volume is 20 µL.

3. Data Acquisition:

  • Seal the plate with an aluminum seal and incubate in the dark at room temperature for 60-90 minutes to allow the beads to bind to the substrate.
  • Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision®).

4. Data Analysis:

  • Calculate percent inhibition as described in the FP protocol, using the AlphaScreen signal counts.
  • Plot % Inhibition versus compound concentration and fit the data to determine the IC50 value.
  • Calculate the Z'-factor for the plate: Z' = 1 - (3*(SDhigh + SDlow)) / |Meanhigh - Meanlow|.

ParameterRecommended ValueRationale
Plate Format384-well ProxiPlateOpaque plates designed to maximize AlphaScreen signal.
Final Volume20 µLStandard HTS volume.
ATP ConcentrationAt Km of the kinaseEnsures sensitivity to various inhibitor modalities.
Z'-Factor> 0.5Confirms the assay is robust and suitable for HTS.[12]
Positive ControlStaurosporine or known inhibitorValidates assay performance and confirms detection of inhibition.
Negative ControlDMSO vehicleDefines the 100% activity (maximum signal) window.

Conclusion and Forward Look

The two protocols detailed in this application note provide robust, scalable, and mechanistically distinct methods for the high-throughput screening of this compound analogue libraries. The Fluorescence Polarization assay offers a direct measure of target engagement and affinity, while the AlphaScreen® assay provides a functional readout of enzymatic inhibition. Employing both assay types in a screening campaign provides a comprehensive characterization of hit compounds, enabling confident progression into the hit-to-lead stage of drug discovery. Successful implementation of these protocols will accelerate the identification of novel and potent modulators derived from this versatile chemical scaffold.

References

Application Note: Quantitative Analysis of 1,2-Benzisothiazol-3-amine 1,1-dioxide using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of 1,2-Benzisothiazol-3-amine 1,1-dioxide, a compound of interest in pharmaceutical development and quality control. The primary analytical technique described is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accessible and reliable method for the analysis of aromatic compounds. This document provides a comprehensive protocol, from sample preparation to data analysis, and is structured to meet the rigorous standards of scientific integrity and regulatory compliance, drawing upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to adapt and troubleshoot the methodology effectively.

Introduction

This compound is a heterocyclic aromatic compound containing a sulfonamide group. Accurate and precise quantification of this molecule is critical in various stages of drug development, including formulation, stability testing, and quality control of the final product. The presence of the benzisothiazole core and amine functionality necessitates a selective and sensitive analytical method to distinguish it from potential impurities and degradation products.

This guide provides a foundational RP-HPLC method, developed based on the known physicochemical properties of the analyte and related structures. The method's validation is paramount to ensure the integrity of the generated data, and as such, this document also serves as a protocol for method validation, covering specificity, linearity, accuracy, precision, and robustness.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₇H₆N₂O₂S[4][5]
Molecular Weight182.20 g/mol [4][5]
IUPAC Name1,1-dioxo-1,2-benzothiazol-3-amine[4]

Experimental Workflow and Causality

The overall workflow for the quantification of this compound is depicted below. Each step is designed to ensure the final analytical result is accurate and reproducible.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation p1 Weighing of Analyte p2 Dissolution in Diluent p1->p2 p3 Serial Dilutions p2->p3 p4 Filtration (0.45 µm) p3->p4 h1 System Suitability Test p4->h1 To HPLC System h2 Injection of Samples & Standards h1->h2 h3 Chromatographic Separation h2->h3 h4 UV Detection h3->h4 d1 Peak Integration & Quantification h4->d1 Chromatogram d2 Linearity Assessment d1->d2 d3 Accuracy & Precision Calculation d2->d3 d4 Reporting d3->d4

Figure 1: General experimental workflow for the HPLC analysis of this compound.

RP-HPLC Method Protocol

This protocol is a starting point and may require optimization based on the specific sample matrix and available instrumentation.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for the separation of aromatic compounds.[6]

  • Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Reference Standard: A well-characterized reference standard of this compound with a known purity.

Chromatographic Conditions

The selection of a C18 column is based on its wide applicability for retaining non-polar to moderately polar compounds through hydrophobic interactions. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of formic acid to the mobile phase helps to protonate any free silanols on the silica-based stationary phase, reducing peak tailing and improving peak shape.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to control ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% BA gradient is employed to ensure elution of the analyte with good peak shape and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength ~280 nm (To be determined by UV scan)The benzisothiazole ring system is expected to have a strong UV absorbance. The optimal wavelength should be determined by performing a UV scan of the analyte in the mobile phase.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a good starting point for the diluent to ensure the analyte is soluble and compatible with the mobile phase.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a suitable volume of diluent to achieve a final concentration within the calibration range. If the sample matrix is complex, solid-phase extraction (SPE) may be necessary for cleanup. All solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Protocol

Method validation is a critical process that provides documented evidence that the analytical procedure is suitable for its intended purpose.[2][7][8] The following parameters should be assessed according to ICH Q2(R2) guidelines.[1][3]

Validation_Parameters center Method Validation specificity Specificity center->specificity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod LOD center->lod loq LOQ center->loq robustness Robustness center->robustness repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision

Figure 2: Key parameters for analytical method validation as per ICH guidelines.

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution (e.g., 25 µg/mL) multiple times (n=5). The acceptance criteria are typically:

  • Peak Tailing (Tailing Factor): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a placebo (matrix without the analyte), the analyte standard, and a sample spiked with known impurities. The peak for this compound should be well-resolved from any other peaks (resolution > 2.0). A Diode Array Detector can be used to assess peak purity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: Analyze the prepared calibration standards (at least 5 concentrations) in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often expressed as the percent recovery.

  • Protocol: Analyze a sample matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic content)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Data Summary and Acceptance Criteria

The following table summarizes the validation parameters and typical acceptance criteria for a quantitative HPLC method for a pharmaceutical active ingredient.

Validation ParameterTypical Acceptance Criteria
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; RSD ≤ 2.0%
Specificity Analyte peak is resolved from all other peaks (Resolution > 2.0).
Linearity (r²) ≥ 0.995
Range Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD S/N ratio of 3:1
LOQ S/N ratio of 10:1
Robustness System suitability is maintained.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantification of this compound using RP-HPLC. The detailed protocol for both the analytical method and its validation, rooted in ICH guidelines, ensures that the generated data will be reliable, reproducible, and suitable for regulatory submission. By explaining the rationale behind the experimental choices, this document empowers scientists to not only implement the method but also to adapt and troubleshoot it as needed for their specific applications in pharmaceutical research and quality control.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantification of 1,2-Benzisothiazol-3-amine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development of a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of 1,2-Benzisothiazol-3-amine 1,1-dioxide. This compound, a polar aromatic sulfonamide derivative, presents unique challenges for chromatographic retention and detection. This document provides a detailed rationale for methodological choices, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection, and guidance on method validation. The insights provided are targeted toward researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound containing a sulfonamide group, rendering it highly polar. The accurate quantification of such polar molecules is often challenging in reversed-phase liquid chromatography (RP-LC) due to poor retention on conventional C18 columns.[1][2] This can lead to issues with matrix effects, poor peak shape, and inadequate sensitivity, particularly in complex biological matrices.[2] Therefore, a thoughtful approach to method development is crucial. This guide will explore both traditional reversed-phase approaches with aqueous-rich mobile phases and alternative strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve optimal separation and detection.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of effective method development.

PropertyValueSource
Molecular FormulaC₇H₆N₂O₂SPubChem CID 64786[3]
Molecular Weight182.20 g/mol PubChem CID 64786[3]
XLogP3-0.2PubChem CID 64786[3]
IUPAC Name1,1-dioxo-1,2-benzothiazol-3-aminePubChem CID 64786[3]

The low XLogP3 value confirms the high polarity of the molecule, indicating that achieving sufficient retention on a standard C18 column will be a primary challenge.

Method Development Strategy: A Logic-Driven Approach

Our strategy is to develop a robust HPLC-MS/MS method by systematically optimizing chromatographic separation and mass spectrometric detection. The workflow is designed to be self-validating, with clear decision points based on experimental outcomes.

MethodDevelopment cluster_prep Phase 1: Analyte & System Preparation cluster_ms Phase 2: Mass Spectrometry Optimization cluster_hplc Phase 3: HPLC Method Development cluster_validation Phase 4: Method Validation A Characterize Analyte (Properties, Solubility) B Prepare Stock Solutions & Standards A->B C Direct Infusion Analysis B->C Infuse into MS D Select Ionization Mode (ESI+ vs. ESI-) C->D E Optimize Precursor Ion ([M+H]+) D->E F Determine Product Ions & Optimize CE E->F Fragment Precursor G Screen Columns (e.g., AQ-C18, HILIC) F->G Optimized MRMs H Optimize Mobile Phase (Organic %, pH, Additives) G->H I Fine-tune Gradient & Flow Rate H->I J Assess Linearity, Accuracy, Precision, LLOQ I->J Optimized Separation K Evaluate Matrix Effects & Recovery J->K L Finalize Method K->L Meets Criteria?

Caption: HPLC-MS/MS Method Development Workflow.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol. This stock should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used for direct infusion and for spiking into matrix for calibration curves.

Mass Spectrometry Protocol (Direct Infusion)

The goal of this phase is to determine the optimal MS parameters for detecting the analyte. Given its sulfonamide structure, positive electrospray ionization (ESI+) is a logical starting point, as this class of compounds readily forms protonated molecules [M+H]⁺.[4][5]

  • System Setup: Use a triple quadrupole mass spectrometer equipped with an ESI source.

  • Infusion: Infuse a 1 µg/mL working standard solution in 50:50 ACN/water with 0.1% formic acid directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Ionization Mode Screening: Acquire full scan mass spectra in both positive and negative ESI modes. The positive mode is expected to yield a strong signal for the protonated molecule [M+H]⁺ at m/z 183.2.

  • Precursor Ion Selection: Confirm the mass of the most abundant parent ion in the full scan spectrum. This will be the precursor ion for fragmentation.

  • Product Ion Scan: Perform a product ion scan on the selected precursor ion (m/z 183.2) to identify characteristic fragment ions. Aromatic sulfonamides are known to undergo fragmentation, including the potential loss of SO₂ (64 Da).[4]

  • Multiple Reaction Monitoring (MRM) Optimization: Select the most intense and specific precursor-to-product ion transitions for MRM. Optimize the collision energy (CE) for each transition to maximize the signal intensity. A common transition for a related compound, benzisothiazolinone (BIT), is m/z 152.2 > 134.1.[6][7]

Anticipated MS/MS Parameters:

ParameterSettingRationale
Ionization ModeESI PositiveSulfonamides readily protonate.[4][5]
Precursor Ion (Q1)m/z 183.2[M+H]⁺ for C₇H₆N₂O₂S
Product Ions (Q3)To be determinedFragmentation of the sulfonamide core is expected.[4]
Collision EnergyTo be optimizedTo maximize fragment ion intensity.
Capillary Voltage3-4 kVTypical for ESI.
Gas Temperature300-350 °CTo ensure efficient desolvation.
HPLC Protocol: Chromatographic Separation

Due to the high polarity of the analyte, two primary chromatographic strategies are proposed for evaluation.

This approach is often preferred for its robustness and reproducibility.[8] Specialized "aqueous" C18 phases are designed to prevent phase collapse in highly aqueous mobile phases.[8]

  • Column Selection: Agilent ZORBAX SB-Aq, Waters Acquity UPLC BEH C18, or equivalent (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient Conditions:

Time (min)Flow Rate (mL/min)%B
0.00.45
0.50.45
3.00.495
4.00.495
4.10.45
5.00.45
  • Optimization: Inject a standard solution and monitor the retention time and peak shape. If retention is insufficient (eluting near the void volume), consider the HILIC approach.

HILIC is an excellent alternative for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[1][2]

  • Column Selection: Waters Acquity UPLC BEH HILIC, Phenomenex Luna HILIC, or equivalent (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.2 with Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.2 with Formic Acid.

  • Initial Gradient Conditions:

Time (min)Flow Rate (mL/min)%B
0.00.32
3.00.350
4.00.350
4.10.32
6.00.32

  • Optimization: HILIC methods require careful equilibration.[1] Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection to ensure reproducible retention times. Adjust the gradient and buffer concentration to optimize peak shape and resolution.

HPLC_Strategy Start Inject Sample Decision Sufficient Retention on AQ-C18? Start->Decision RPC Optimize Reversed-Phase Method (Strategy A) Decision->RPC Yes HILIC Develop HILIC Method (Strategy B) Decision->HILIC No End Final Method RPC->End HILIC->End

Caption: Decision tree for chromatographic strategy.

Method Validation

Once the HPLC-MS/MS method is developed, it should be validated according to relevant guidelines (e.g., ICH, FDA) to ensure its suitability for the intended application. Key validation parameters include:

  • Linearity and Range: Assess the linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

  • Selectivity and Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantification (LLOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Matrix Effects: Evaluate the impact of co-eluting matrix components on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.

Conclusion

This application note provides a systematic and scientifically grounded framework for developing a robust and sensitive HPLC-MS/MS method for the quantification of this compound. By carefully considering the analyte's physicochemical properties and employing a logical, stepwise optimization process for both chromatography and mass spectrometry, researchers can establish a reliable analytical method. The choice between a specialized aqueous reversed-phase column and a HILIC column will be the critical decision point in achieving adequate retention and optimal performance.

References

The Art of N-Substitution: A-Z Guide to 1,2-Benzisothiazol-3(2H)-one Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1,2-Benzisothiazol-3(2H)-one

The 1,2-benzisothiazol-3(2H)-one (BIT) scaffold is a cornerstone in medicinal chemistry, lauded for its broad spectrum of biological activities.[1] This heterocyclic compound, and particularly its N-substituted derivatives, has garnered significant attention from researchers in drug development. The strategic modification at the nitrogen atom (N-2 position) of the benzisothiazole ring is a powerful tool to modulate the physicochemical and pharmacological properties of the resulting molecules. This fine-tuning has led to the discovery of potent anticancer, antiviral, antimicrobial, and antifungal agents.[1][2] N-substituted BITs have shown promise as inhibitors of crucial enzymes like caspase-3, which is implicated in apoptosis, and HIV-1 reverse transcriptase.[3][4]

This comprehensive guide provides detailed application notes and validated protocols for the most pertinent N-substitution reactions of 1,2-benzisothiazol-3(2H)-one derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them.

Core Synthetic Strategies: An Overview

The journey to novel N-substituted 1,2-benzisothiazol-3(2H)-one derivatives begins with a robust synthetic strategy. The core BIT scaffold can be synthesized through various intramolecular and intermolecular pathways.[5] Once the core is established, the focus shifts to the N-substitution, which can be broadly categorized into four key transformations:

  • N-Alkylation: Introduction of alkyl groups.

  • N-Arylation: Introduction of aryl moieties.

  • N-Acylation: Introduction of acyl groups.

  • Mitsunobu Reaction: A versatile method for N-alkylation using alcohols.

This guide will delve into the intricacies of each of these pivotal reactions.

I. N-Alkylation: Expanding the Chemical Space

N-alkylation is a fundamental method for introducing aliphatic diversity to the BIT scaffold. This is typically achieved by reacting the N-anion of 1,2-benzisothiazol-3(2H)-one with an electrophilic alkylating agent, such as an alkyl halide.

Causality of Experimental Choices

The choice of base and solvent is critical for a successful N-alkylation. A moderately strong base is required to deprotonate the N-H of the benzisothiazolone (pKa ≈ 6-7), forming the nucleophilic N-anion. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is dictated by the solubility of the starting materials and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are often preferred.

Experimental Protocol: General N-Alkylation

Materials:

  • 1,2-Benzisothiazol-3(2H)-one

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2-benzisothiazol-3(2H)-one (1.0 eq.) in anhydrous DMF, add K₂CO₃ (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: N-Alkylation of 1,2-Benzisothiazol-3(2H)-one
EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Propyl iodideK₂CO₃DMFRT1293[2]
2Benzyl bromideK₂CO₃DMFRT12-[5]
3Methyl iodideLi saltTHFRT72>97 (alkylation)[6]
41-BromobutaneNa saltDMF855>99 (alkylation)[6]

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification BIT 1,2-Benzisothiazol-3(2H)-one Add_Halide Add Alkyl Halide BIT->Add_Halide Base Base (e.g., K₂CO₃) Base->Add_Halide Solvent Anhydrous Solvent (DMF) Solvent->Add_Halide Stir Stir at RT Add_Halide->Stir Quench Quench with Water Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkyl-1,2-benzisothiazol-3(2H)-one Purify->Product

Caption: General workflow for the N-alkylation of 1,2-benzisothiazol-3(2H)-one.

II. N-Arylation: Forging the C-N Bond

The introduction of an aryl group at the nitrogen atom of the BIT scaffold is a key strategy in drug design, often leading to compounds with enhanced biological activity. Two of the most powerful methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

A. Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds. It typically involves the coupling of an aryl halide with an amine or amide in the presence of a copper catalyst and a base at elevated temperatures.

The traditional Ullmann reaction requires harsh conditions. However, modern protocols often utilize ligands to improve the efficiency and mildness of the reaction. The ligand stabilizes the copper catalyst and facilitates the catalytic cycle. The choice of base is crucial for deprotonating the N-H of the benzisothiazolone, and inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. High-boiling polar aprotic solvents such as DMF or DMSO are typically employed to ensure the solubility of the reactants and to reach the required reaction temperatures.

Materials:

  • 1,2-Benzisothiazol-3(2H)-one

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 1,2-benzisothiazol-3(2H)-one (1.0 eq.), the aryl halide (1.2 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add anhydrous DMF to the mixture.

  • Heat the reaction mixture at 110-130 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. It offers a milder and more general alternative to the Ullmann condensation.

The success of the Buchwald-Hartwig amination hinges on the choice of the palladium catalyst and the phosphine ligand. The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. Sterically hindered and electron-rich phosphine ligands, such as XPhos or SPhos, are often employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine and facilitate the reaction. Anhydrous toluene or dioxane are common solvents for this reaction.

Materials:

  • 1,2-Benzisothiazol-3(2H)-one

  • Aryl halide (e.g., chlorobenzene, bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq.) and XPhos (0.04 eq.) to a reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 1,2-benzisothiazol-3(2H)-one (1.0 eq.), the aryl halide (1.2 eq.), and NaOtBu (1.4 eq.).

  • Seal the vessel and heat the reaction mixture at 100 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: N-Arylation of 1,2-Benzisothiazol-3(2H)-one
EntryAryl HalideMethodCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
12-Nitrophenyl iodideUllmann-typeCuIK₂CO₃DMF12078[2]
24-Bromophenyl iodideUllmann-typeCuIK₂CO₃DMF12084[2]
34-Methoxyphenyl iodideUllmann-typeCuIK₂CO₃DMF12089[2]
4Aryl chloridesBuchwald-HartwigPd(OAc)₂/BippyPhosNaOtBuToluene110Broad scope[7]

Visualization: N-Arylation Mechanisms

N_Arylation_Mechanisms cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U1 Cu(I) Catalyst U2 Oxidative Addition of Ar-X U1->U2 U3 Ligand Exchange with BIT-anion U2->U3 U4 Reductive Elimination U3->U4 U4->U1 Catalyst Regeneration U_Product N-Aryl-BIT U4->U_Product B1 Pd(0)L₂ Catalyst B2 Oxidative Addition of Ar-X B1->B2 B3 Amine Coordination & Deprotonation B2->B3 B4 Reductive Elimination B3->B4 B4->B1 Catalyst Regeneration B_Product N-Aryl-BIT B4->B_Product

Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig N-arylation.

III. N-Acylation: Introducing Carbonyl Functionality

N-acylation introduces an acyl group to the nitrogen of the BIT scaffold, a common motif in many biologically active compounds, including caspase inhibitors.[4] This transformation is typically achieved using an acyl chloride or anhydride in the presence of a base.

Causality of Experimental Choices

The acylation reaction requires a base to neutralize the HCl or carboxylic acid byproduct generated. A tertiary amine base like triethylamine (TEA) is commonly used as it is non-nucleophilic and easily removed during workup. For less reactive acylating agents, a stronger base like sodium hydride may be necessary. The reaction is often performed at low temperatures (0 °C) to control the reactivity of the acylating agent and minimize side reactions. Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are suitable for this transformation.

Experimental Protocol: General N-Acylation

Materials:

  • 1,2-Benzisothiazol-3(2H)-one

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2-benzisothiazol-3(2H)-one (1.0 eq.) in anhydrous THF at 0 °C, add triethylamine (1.2 eq.).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the N-acylated product.[8]

Visualization: N-Acylation Workflow

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification BIT 1,2-Benzisothiazol-3(2H)-one Add_Acyl Add Acylating Agent at 0°C BIT->Add_Acyl Base Base (e.g., TEA) Base->Add_Acyl Solvent Anhydrous Solvent (THF) Solvent->Add_Acyl Stir Stir at RT Add_Acyl->Stir Quench Quench with Water Stir->Quench Wash Wash with NaHCO₃ Quench->Wash Purify Column Chromatography Wash->Purify Product N-Acyl-1,2-benzisothiazol-3(2H)-one Purify->Product

Caption: General workflow for the N-acylation of 1,2-benzisothiazol-3(2H)-one.

IV. The Mitsunobu Reaction: A Mild Approach to N-Alkylation

The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of acidic N-H compounds, including 1,2-benzisothiazol-3(2H)-one, using an alcohol.[9] This reaction proceeds under mild, neutral conditions and is known for its characteristic inversion of stereochemistry at the alcohol center.[10]

Causality of Experimental Choices

The Mitsunobu reaction relies on the in situ generation of an alkoxyphosphonium salt from an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] The deprotonated 1,2-benzisothiazol-3(2H)-one then acts as a nucleophile, displacing the activated hydroxyl group of the alcohol in an Sₙ2 fashion. The choice of solvent is typically an aprotic solvent like THF or dichloromethane. The reaction is often initiated at 0 °C to control the exothermic reaction between PPh₃ and the azodicarboxylate.

Experimental Protocol: Mitsunobu Reaction

Materials:

  • 1,2-Benzisothiazol-3(2H)-one

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2-benzisothiazol-3(2H)-one (1.0 eq.), the alcohol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation: Mitsunobu Reaction with Saccharin (a BIT derivative)
EntryAlcoholYield of N-alkylated product (%)Yield of O-alkylated product (%)Reference
1Methanol920[11]
2Ethanol89trace[11]
31-Butanol4643[11]
4Benzyl alcohol4150[11]
5Isopropanol2068[11]

Note: The regioselectivity of the Mitsunobu reaction with saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is influenced by the steric hindrance of the alcohol.

Visualization: Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium [R-OPPh₃]⁺ Betaine->Alkoxyphosphonium Alcohol R-OH Alcohol->Alkoxyphosphonium SN2 Sₙ2 Attack Alkoxyphosphonium->SN2 BIT_anion BIT Anion BIT_anion->SN2 Product N-Alkyl-BIT SN2->Product TPPO Triphenylphosphine Oxide SN2->TPPO

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

V. Product Validation and Characterization

The successful synthesis of N-substituted 1,2-benzisothiazol-3(2H)-one derivatives must be confirmed through rigorous purification and characterization.

  • Purification: Column chromatography on silica gel is the most common method for purifying these compounds. The choice of eluent system depends on the polarity of the product.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the introduced alkyl, aryl, or acyl group in the ¹H NMR spectrum are indicative of a successful reaction.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

    • Melting Point: For solid compounds, the melting point is a useful indicator of purity.

VI. Safety Precautions

Researchers must adhere to strict safety protocols when working with 1,2-benzisothiazol-3(2H)-one and its derivatives, as well as the reagents used in their synthesis.

  • 1,2-Benzisothiazol-3(2H)-one: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Alkyl Halides: Many are toxic and/or carcinogenic. Handle in a well-ventilated fume hood.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Palladium Catalysts: Can be toxic. Avoid inhalation and skin contact.

  • DEAD and DIAD: Are toxic and potentially explosive. Handle with care and avoid heating.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The N-substitution of 1,2-benzisothiazol-3(2H)-one derivatives is a versatile and powerful strategy in the quest for new therapeutic agents. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of these promising compounds for biological evaluation. This guide provides a solid foundation of protocols and scientific insights to empower scientists in their drug discovery endeavors.

References

Application Notes and Protocols for 1,2-Benzisothiazol-3-amine 1,1-dioxide in Pesticide Formulation Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzisothiazol-3-amine 1,1-dioxide, a derivative of the well-known biocide 1,2-benzisothiazolin-3-one (BIT), has emerged as a compound of interest in the exploration of new pesticidal active ingredients. While BIT is widely utilized as a preservative in various industrial and agricultural formulations, its 1,1-dioxide amine analog has demonstrated potential for direct pesticidal applications, particularly as an insecticide.[1][2] This document provides a comprehensive guide for researchers on the use of this compound in the early stages of pesticide formulation research, covering its chemical properties, formulation development, efficacy testing protocols, and analytical methods.

The core structure, a benzisothiazole ring, is a versatile scaffold in medicinal and agricultural chemistry, with various derivatives exhibiting a wide range of biological activities.[3] The addition of the 1,1-dioxide and 3-amine functionalities modifies the electronic and steric properties of the molecule, potentially leading to novel modes of action and a different spectrum of activity compared to the parent BIT. These application notes are designed to provide a foundational framework for investigating the pesticidal potential of this compound, with a focus on scientifically sound experimental design and data interpretation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of stable and effective pesticide formulations.

PropertyValueSource
IUPAC Name 1,1-dioxo-1,2-benzothiazol-3-aminePubChem
Synonyms 3-Iminosaccharin, 3-Aminobenzisothiazole-S,S-dioxidePubChem
CAS Number 7668-28-2PubChem
Molecular Formula C₇H₆N₂O₂S[4]
Molecular Weight 182.20 g/mol [4]
Appearance White to off-white crystalline powder
Melting Point >300 °C (decomposes)
Solubility Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents. Low solubility in water.[5]
LogP -0.2 (estimated)PubChem

Proposed Mode of Action

The precise mode of action of this compound as an insecticide is not yet fully elucidated. However, based on the known activity of the parent compound, 1,2-benzisothiazolin-3-one (BIT), it is hypothesized that it may act by inhibiting essential enzymes through interaction with thiol groups.[6] The isothiazolinone ring is known to react with nucleophiles such as cysteine residues in proteins, leading to the disruption of cellular respiration and energy production.[6] Further research is required to determine if the 1,1-dioxide amine derivative follows a similar mechanism or possesses a novel mode of action against insect-specific targets.

Pesticide Formulation Development

The development of a stable and effective pesticide formulation is a critical step in evaluating the biological activity of a new active ingredient. Due to the low water solubility of this compound, formulation strategies should focus on solubilizing the compound and ensuring its bioavailability to the target pest.

Formulation Types

Based on the properties of the active ingredient and intended use, several formulation types can be considered:

  • Emulsifiable Concentrate (EC): A liquid formulation in which the active ingredient is dissolved in a water-immiscible organic solvent with the aid of emulsifiers. Upon dilution with water, a stable oil-in-water emulsion is formed.

  • Suspension Concentrate (SC): A stable suspension of the finely ground solid active ingredient in water. This is a suitable option for water-insoluble compounds and avoids the use of organic solvents.

  • Wettable Powder (WP): A powder formulation containing the active ingredient, a carrier (e.g., clay or silica), and wetting and dispersing agents. It is mixed with water to form a suspension for spraying.

  • Granules (GR): Solid particles of a carrier impregnated with the active ingredient, suitable for soil application.

Experimental Workflow for Formulation Development

Caption: Workflow for pesticide formulation development.

Protocol for Preparation of a Trial Emulsifiable Concentrate (EC)

This protocol provides a starting point for developing a 10% (w/v) EC formulation of this compound.

Materials:

  • This compound (1.0 g)

  • Aromatic solvent (e.g., Solvesso™ 150) (7.0 mL)

  • Emulsifier blend (e.g., a mixture of a non-ionic surfactant like a fatty alcohol ethoxylate and an anionic surfactant like a calcium salt of dodecylbenzene sulfonate) (1.0 g)

  • Volumetric flask (10 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh 1.0 g of this compound and transfer it to the 10 mL volumetric flask.

  • Add approximately 7.0 mL of the aromatic solvent to the flask.

  • Place the magnetic stir bar in the flask and stir on a magnetic stirrer until the active ingredient is completely dissolved. Gentle warming may be required.

  • Add 1.0 g of the emulsifier blend to the flask.

  • Continue stirring until the emulsifier is fully dissolved and the solution is homogeneous.

  • Add the aromatic solvent to bring the final volume to 10 mL.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Characterization: Evaluate the spontaneity and stability of the emulsion by diluting 1 mL of the EC in 99 mL of standard hard water in a graduated cylinder. Observe the formation of the emulsion and any signs of separation or creaming over a 24-hour period.

Efficacy Testing Protocols

The following protocols are designed to assess the insecticidal efficacy of this compound formulations. It is crucial to include appropriate controls (negative control with formulation blanks and a positive control with a commercial standard insecticide) in all bioassays.

Target Pests

Based on patent literature, derivatives of 3-amino-1,2-benzisothiazole-1,1-dioxide have shown activity against a range of insect pests, including those from the orders Homoptera (e.g., aphids, whiteflies), Lepidoptera (e.g., caterpillars), Diptera (e.g., flies), and Thysanoptera (e.g., thrips).[1]

Protocol for Leaf-Dip Bioassay against Aphids (e.g., Myzus persicae)

Materials:

  • Cabbage or radish seedlings

  • Culture of Myzus persicae

  • Test formulations of this compound at various concentrations

  • Control solutions (formulation blank and a commercial aphicide)

  • Petri dishes lined with moist filter paper

  • Fine camel-hair brush

Procedure:

  • Prepare a series of dilutions of the test formulation in water (e.g., 10, 50, 100, 250, 500 ppm).

  • Excise leaves from the host plants and dip them into the test solutions for 10-15 seconds with gentle agitation.

  • Allow the leaves to air-dry completely.

  • Place the treated leaves, adaxial side up, on the moist filter paper in the Petri dishes.

  • Using a fine camel-hair brush, transfer 10-20 adult aphids onto each treated leaf.

  • Seal the Petri dishes and incubate at 25 ± 2 °C with a 16:8 hour (light:dark) photoperiod.

  • Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded are considered dead.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

  • Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Protocol for Topical Application Bioassay against Lepidopteran Larvae (e.g., Spodoptera littoralis)

Materials:

  • Third-instar larvae of Spodoptera littoralis

  • Test formulations of this compound dissolved in acetone at various concentrations

  • Microsyringe or microapplicator

  • Petri dishes containing artificial diet

  • Acetone (for control)

Procedure:

  • Prepare a series of dilutions of the active ingredient in acetone (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/µL).

  • Using the microapplicator, apply a 1 µL droplet of the test solution to the dorsal thorax of each larva.

  • Treat a control group with 1 µL of acetone only.

  • Place each treated larva individually in a Petri dish with artificial diet.

  • Incubate at 25 ± 2 °C with a 16:8 hour (light:dark) photoperiod.

  • Assess larval mortality at 24, 48, and 72 hours after treatment.

  • Calculate the percentage mortality and determine the LD₅₀ (lethal dose for 50% of the population).

Analytical Methods for Quality Control

Accurate and reliable analytical methods are essential for the quantification of the active ingredient in technical materials and formulated products. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.

Workflow for Analytical Method Development

Caption: Workflow for HPLC method development and validation.

Protocol for HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of a standard solution (typically in the range of 280-320 nm).

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1000 ppm. From this stock, prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 ppm).

  • Sample Preparation: Accurately weigh a portion of the formulation expected to contain a known amount of the active ingredient. Dilute with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Safety Precautions

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound represents a promising scaffold for the development of new insecticidal agents. The protocols and application notes provided herein offer a structured approach for researchers to investigate its potential. Rigorous and systematic evaluation of its formulation, biological efficacy, and mode of action will be crucial in determining its future as a viable pest management tool.

References

A Multi-Assay Approach for Characterizing the In Vitro Cytotoxicity of 1,2-Benzisothiazol-3-amine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Introduction

1,2-Benzisothiazol-3-amine 1,1-dioxide (CAS No. 7668-28-2) is a sulfur- and nitrogen-containing heterocyclic compound.[1][2] As with any chemical intended for industrial, pharmaceutical, or consumer use, a thorough evaluation of its potential toxicity is essential for safety assessment. Cytotoxicity assays are fundamental in vitro tools used to determine the effect of a chemical compound on cellular health, providing critical data on cell viability, proliferation, and the mechanisms of cell death.[3][4]

This guide, designed for researchers and drug development professionals, provides a comprehensive framework for assessing the cytotoxicity of this compound. We advocate for a multi-assay, tiered approach. Relying on a single assay can be misleading, as different methods measure distinct cellular parameters. By combining assays that probe metabolic activity, membrane integrity, and specific death pathways like apoptosis, a more complete and mechanistically informative cytotoxicity profile can be constructed.

Part 1: A Tiered Strategy for Cytotoxicity Assessment

A logical workflow ensures that experimental efforts are efficient and the data generated is comprehensive. We propose a tiered screening approach. The initial tier involves primary assays to determine if the compound has a cytotoxic effect and to establish a dose-response relationship. Subsequent tiers utilize more specific assays to elucidate the underlying mechanism of cell death.

Cytotoxicity_Workflow cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation A Dose-Range Finding & IC50 Determination B Metabolic Assay (MTT) Measures mitochondrial function A->B Expose cells to compound C Membrane Integrity Assay (LDH) Measures necrosis A->C Expose cells to compound E Oxidative Stress Assay (ROS) Measures reactive oxygen species B->E If metabolic decline, investigate cause D Apoptosis Assay (Caspase-3/7) Measures apoptotic pathway activation C->D If cytotoxic, investigate mechanism Result Cytotoxicity Profile D->Result E->Result

Caption: Tiered workflow for comprehensive cytotoxicity profiling.

Part 2: Assay Principles & Protocols

This section details the principles and step-by-step protocols for key assays. For each protocol, the inclusion of appropriate controls is critical for a self-validating experiment.

Metabolic Viability: The MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This conversion only occurs in metabolically active cells, thus the amount of formazan produced is directly proportional to the number of viable cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[6]

MTT_Principle cluster_cell MTT Yellow MTT (Water-Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction by Formazan Purple Formazan (Insoluble) Enzyme->Formazan Produces ViableCell Viable Cell

Caption: Principle of the MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Causality: Seeding an optimal number of cells is crucial; too few may result in a weak signal, while too many can lead to nutrient depletion and non-compound-related cell death.[3]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or controls.

    • Essential Controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used (e.g., DMSO) to account for any solvent-induced toxicity.

      • Untreated Control: Cells in culture medium only, representing 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton™ X-100 or doxorubicin) to ensure the assay system is responsive.

      • Medium Blank: Wells with culture medium but no cells, to measure background absorbance.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C.

    • Causality: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals. Avoid incubation times longer than 4 hours to prevent artifacts.[7]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[6][7]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

    • Data Analysis:

      • Subtract the average absorbance of the medium blank from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Membrane Integrity: Lactate Dehydrogenase (LDH) Release Assay

Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[8][9] The LDH cytotoxicity assay is a colorimetric method that quantitatively measures this released LDH.[8] The assay involves a coupled enzymatic reaction: released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.[10] This NADH is then used by a second enzyme, diaphorase, to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured by its absorbance.[8][10]

LDH_Principle cluster_0 Damaged Cell cluster_1 Culture Medium LDH LDH LDH_released Released LDH LDH->LDH_released Released upon membrane damage Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH NADH->NAD INT Tetrazolium Salt (Colorless) Formazan Formazan (Red) INT->Formazan Diaphorase Diaphorase Diaphorase

Caption: Principle of the LDH release cytotoxicity assay.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed cells and treat them with a concentration range of this compound.

    • Crucial Controls for LDH Assay:

      • Spontaneous LDH Release: Untreated cells, to measure the baseline level of LDH release from normal culture conditions.

      • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits, e.g., Triton™ X-100) 45 minutes before the assay endpoint. This represents 100% cytotoxicity.[11]

      • Vehicle Control and Medium Blank: As described in the MTT protocol.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[10]

    • Causality: Centrifugation pellets any detached but intact cells, ensuring that the supernatant primarily contains LDH from lysed cells.

    • Carefully transfer 50-100 µL of the cell-free supernatant to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase).

    • Add 100 µL of the LDH Reaction Solution to each well of the new plate containing the supernatant.[10]

    • Incubate the plate for 30 minutes at room temperature, protected from light.[10]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance of the medium blank from all other readings.

      • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Apoptosis Induction: Caspase-3/7 Activity Assay

Principle of the Assay: Caspases are a family of proteases that are critical executioners of apoptosis.[12] Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[12] Luminescent caspase-3/7 assays utilize a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[13][14] Upon cleavage, aminoluciferin is released, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7 in the sample.[13][15]

Caspase_Principle cluster_cell Substrate Proluminescent Substrate (DEVD-aminoluciferin) Caspase Active Caspase-3/7 Substrate->Caspase Cleaved by Aminoluciferin Aminoluciferin Caspase->Aminoluciferin Releases ApoptoticCell Apoptotic Cell Light Luminescent Signal Aminoluciferin->Light Generates Luciferase Luciferase + ATP Luciferase->Light Generates

Caption: Principle of a luminescent Caspase-3/7 assay.

Detailed Protocol: Caspase-3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Use the same cell density and treatment protocol as described previously.

    • Causality: White-walled plates maximize the luminescent signal and prevent crosstalk between wells.

    • Controls: Include untreated, vehicle, and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature before use.[13]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the caspase reaction.[15] This "add-mix-measure" format is ideal for high-throughput screening.[13]

  • Incubation:

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[15]

    • Causality: This incubation period allows the enzymatic reactions to proceed and the luminescent signal to stabilize.[15]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis:

      • Subtract the average luminescence of the medium blank.

      • Express the data as Fold Change in Caspase Activity relative to the untreated control: Fold Change = (Luminescence of Treated Cells / Luminescence of Untreated Control)

Part 3: Data Interpretation and Summary

Integrating the results from these distinct assays provides a powerful, multi-dimensional view of a compound's cytotoxic mechanism. A summary of potential outcomes and their interpretations is provided below.

Assay ResultInterpretationPossible Mechanism
↓ MTT ↑ LDH ↔ Caspase-3/7 Decreased metabolic activity and loss of membrane integrity without apoptosis activation.Primary Necrosis: The compound directly damages the cell membrane, leading to rapid cell lysis.
↓ MTT ↔ LDH (early) ↑ Caspase-3/7 Decreased metabolic activity and apoptosis activation, with membrane damage occurring later.Apoptosis: The compound triggers a programmed cell death cascade. Mitochondrial dysfunction is an early event.
↓ MTT ↔ LDH ↔ Caspase-3/7 Decreased metabolic activity without signs of immediate lysis or apoptosis.Cytostatic Effect or Metabolic Poisoning: The compound may be inhibiting cell proliferation or directly impairing mitochondrial function without killing the cells within the timeframe.
↑ ROS (in combination with any of the above)Increased reactive oxygen species.Oxidative Stress: The compound may induce oxidative stress, which can be an upstream trigger for either apoptosis or necrosis.[16][17]

References

Troubleshooting & Optimization

Improving yield in 1,2-Benzisothiazol-3-amine 1,1-dioxide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,2-Benzisothiazol-3-amine 1,1-dioxide

Introduction

Welcome to the Technical Support Center for the synthesis of this compound. This molecule, a key structural analog of saccharin, is a valuable building block in medicinal chemistry and materials science. Achieving high yields and purity can be challenging due to the multi-step nature of the synthesis, which often involves sensitive intermediates and competing side reactions.

As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This document is structured as a series of questions and answers to directly address the common issues encountered during the synthesis.

Core Synthetic Pathway: From 2-Chlorobenzonitrile

A prevalent and efficient route to this compound begins with 2-chlorobenzonitrile. This pathway involves the formation of a key disulfide intermediate, followed by oxidative cyclization and amination. Understanding this sequence is critical for diagnosing issues at each stage.

G A 2-Chlorobenzonitrile B Bis(2-cyanophenyl) disulfide A->B  Na2S2 / Phase Transfer Catalyst   C 2-Cyanobenzenesulfonyl chloride B->C  Cl2 / H2O or SO2Cl2   D This compound C->D  Aqueous NH3 / Cyclization   G cluster_start Troubleshooting: Messy Oxidative Cleavage cluster_check Initial Checks cluster_solution Corrective Actions Start Multiple Spots on TLC after Oxidation Check1 Is oxidant stoichiometry correct? Start->Check1 Check2 Was the reaction temperature kept low (0-10°C)? Start->Check2 Check3 Was the oxidant added too quickly? Start->Check3 Sol1 Action: Use 1.0-1.1 eq. of oxidant. Monitor via TLC/LC-MS. Check1->Sol1 No Sol2 Action: Improve cooling bath efficiency. Ensure internal thermometer is accurate. Check2->Sol2 No Sol3 Action: Add oxidant dropwise via syringe pump over an extended period (e.g., 1-2 hours). Check3->Sol3 Yes

Optimization of reaction conditions for synthesizing benzisothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzisothiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of benzisothiazole synthesis and optimize your reaction conditions for higher yields and purity.

Introduction to Benzisothiazole Synthesis

The benzisothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its synthesis, while versatile, can present several challenges ranging from low yields to difficult purification. The most prevalent synthetic routes involve the cyclization of 2-mercaptobenzamide derivatives or multi-step sequences starting from precursors like 2,2'-dithiodibenzoic acid or o-chlorobenzonitrile.[1] This guide will focus on troubleshooting the common hurdles encountered in these synthetic pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the synthesis of benzisothiazole derivatives in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a multifaceted issue that can often be traced back to a few key areas. Let's break down the potential culprits and their solutions.

1. Poor Quality of Starting Materials:

  • The Problem: The purity of your starting materials is paramount. For instance, 2-aminothiophenol, a common precursor for the related benzothiazoles, is highly susceptible to oxidation, forming a disulfide dimer which can inhibit the reaction.[2][3] Similarly, precursors for benzisothiazoles can degrade if not stored properly.

  • The Solution:

    • Always use freshly opened or purified starting materials.

    • If you suspect oxidation of thiophenol derivatives, consider purifying them by distillation or recrystallization before use.

    • Store sensitive reagents under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.

2. Inefficient Catalyst or Reaction Conditions:

  • The Problem: The choice of catalyst and reaction parameters such as temperature and solvent are critical and highly substrate-dependent. An inappropriate catalyst may not effectively promote the desired cyclization.[2]

  • The Solution:

    • Catalyst Screening: If your yield is low, consider screening a variety of catalysts. For syntheses involving intramolecular N-S bond formation, copper(I)-based catalysts are often effective.[4] For related benzothiazole syntheses from carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[2]

    • Temperature Optimization: Temperature can be a double-edged sword. Some reactions require heating to overcome activation energy barriers, while for others, elevated temperatures can lead to side product formation.[2] If your reaction is sluggish at room temperature, try incrementally increasing the heat. Conversely, if you observe multiple spots on your TLC, lowering the temperature might improve selectivity.[2]

    • Solvent Effects: The polarity and boiling point of your solvent can significantly influence reaction rates and outcomes. For instance, in some syntheses, polar aprotic solvents like DMF or DMSO are effective.[5][6] It is often beneficial to perform a solvent screen to find the optimal medium for your specific transformation.

3. Presence of Water:

  • The Problem: Certain condensation and cyclization reactions are sensitive to moisture. Water can hydrolyze starting materials or intermediates, leading to reduced yields.

  • The Solution:

    • Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

    • Consider adding molecular sieves to the reaction mixture to scavenge any residual water.[2]

Issue 2: Formation of Significant Side Products/Impurities

Question: My reaction is producing the desired product, but it's contaminated with significant amounts of impurities. How can I improve the purity of my crude product?

Answer: The formation of side products is a common challenge that complicates purification and reduces the overall yield. Here are the primary causes and mitigation strategies:

1. Oxidation of Thiol Intermediates:

  • The Problem: Thiol groups are prone to oxidation, which can lead to the formation of disulfide byproducts. This is particularly relevant when synthesizing benzisothiazoles from 2-mercaptobenzamide precursors.

  • The Solution:

    • Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.[2]

    • Ensure that your solvents are degassed before use.

2. Incomplete Cyclization:

  • The Problem: In some cases, the reaction may stall at an intermediate stage before the final ring-closing step.[2]

  • The Solution:

    • This often points to a need for optimizing the catalyst and reaction conditions. A more active catalyst or a higher reaction temperature may be required to drive the cyclization to completion.[2]

3. Over-oxidation:

  • The Problem: In reactions that involve an oxidation step, using an excess of the oxidizing agent can lead to the formation of over-oxidized byproducts, such as saccharin derivatives from benzisothiazol-3(2H)-ones.[7]

  • The Solution:

    • Carefully control the stoichiometry of the oxidizing agent. A stepwise addition of the oxidant can sometimes help to prevent over-oxidation.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to isolate a pure sample of my benzisothiazole derivative. What purification techniques are most effective?

Answer: Purification can be challenging, especially when the product has similar polarity to the starting materials or byproducts.

1. Similar Polarity of Product and Impurities:

  • The Problem: Co-elution of the product and impurities during column chromatography is a frequent issue.

  • The Solution:

    • Optimize Chromatography Conditions: Experiment with different solvent systems for elution. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using neutral or basic alumina, as some benzisothiazole derivatives may be sensitive to the acidic nature of silica.[2]

    • Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

2. Product is an Oil:

  • The Problem: Oily products can be particularly difficult to purify by column chromatography.

  • The Solution:

    • Salt Formation: If your product has a basic or acidic handle, consider converting it to a solid salt for purification by recrystallization. The pure product can then be regenerated by neutralization.[2]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my benzisothiazole synthesis?

A1: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. UV light is typically used for visualization.[2]

Q2: What are some "green" or environmentally friendly approaches to benzisothiazole synthesis?

A2: Modern synthetic chemistry emphasizes the use of sustainable methods. For benzisothiazole synthesis, this includes:

  • Using water as a solvent.[4]

  • Employing reusable catalysts.[8]

  • Solvent-free reaction conditions.[9][10]

  • Microwave-assisted synthesis to reduce reaction times and energy consumption.[11]

Q3: Are there any specific safety precautions I should take when working with precursors like 2-mercaptobenzamides?

A3: Yes, safety is crucial. Thiol-containing compounds often have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information for all reagents.

Experimental Protocols and Data

Table 1: Optimization of Reaction Conditions for a Generic Benzisothiazole Synthesis
ParameterCondition ACondition BCondition C (Optimized)Rationale for Optimization
Catalyst None5 mol% CuCl10 mol% CuClIncreased catalyst loading can improve reaction rate and yield.
Solvent TolueneDichloromethaneDMFPolar aprotic solvents often facilitate N-S bond formation.
Temperature Room Temp.50 °C80 °CHigher temperature can overcome the activation energy for cyclization.
Atmosphere AirAirNitrogenAn inert atmosphere prevents oxidation of thiol intermediates.
Yield <10%45%>90%The combination of an appropriate catalyst, solvent, temperature, and inert atmosphere leads to a significantly improved yield.
Protocol 1: General Procedure for Copper-Catalyzed Oxidative Cyclization of 2-Mercaptobenzamides
  • Reaction Setup: To a round-bottom flask, add the 2-mercaptobenzamide derivative (1.0 mmol) and a suitable solvent (e.g., DMF, 5-10 mL).

  • Catalyst Addition: Add a catalytic amount of a Cu(I) salt (e.g., CuCl, 0.1 mmol).[1]

  • Reaction Conditions: Stir the reaction mixture under an atmosphere of oxygen (an O₂ balloon is suitable) at the desired temperature (ranging from room temperature to 80 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Visualizing the Workflow

A general workflow for troubleshooting and optimizing benzisothiazole synthesis can be visualized as a decision-making process.

troubleshooting_workflow start Low Yield or Impurities Observed check_sm 1. Check Starting Material Purity start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm Impure optimize_conditions 2. Optimize Reaction Conditions check_sm->optimize_conditions Pure purify_sm->optimize_conditions screen_catalyst Screen Catalysts optimize_conditions->screen_catalyst screen_solvent Screen Solvents optimize_conditions->screen_solvent vary_temp Vary Temperature optimize_conditions->vary_temp inert_atm 3. Control Atmosphere screen_catalyst->inert_atm screen_solvent->inert_atm vary_temp->inert_atm use_n2_ar Use N2 or Ar Atmosphere inert_atm->use_n2_ar Oxidation Suspected purification 4. Optimize Purification inert_atm->purification No Oxidation use_n2_ar->purification recrystallize Recrystallization purification->recrystallize chromatography Optimize Chromatography purification->chromatography success High Yield & Purity Achieved recrystallize->success chromatography->success

Caption: A troubleshooting workflow for optimizing benzisothiazole synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1,2-Benzisothiazol-3-amine 1,1-dioxide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,2-Benzisothiazol-3-amine 1,1-dioxide. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge associated with this compound: its low aqueous solubility in experimental assays. Our goal is to equip you with the knowledge and practical techniques to ensure accurate and reproducible results.

Introduction: The Solubility Hurdle

This compound is a heterocyclic compound of interest in various research and development areas. However, its planar, aromatic structure and crystalline nature contribute to poor solubility in aqueous buffers, a common solvent system for biological and biochemical assays. This low solubility can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration determination, and misleading assay results.[1][2][3] This guide will walk you through understanding and overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating in my aqueous assay buffer. What is the primary cause and how can I fix it?

A1: Precipitation is the most common manifestation of low solubility.[1] It occurs when the concentration of the compound exceeds its saturation point in the given solvent system. The primary cause is the unfavorable energetics of dissolving a lipophilic molecule in a polar solvent like water.

Troubleshooting Steps:

  • Initial Stock Solution Preparation: The first critical step is preparing a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic compounds.[4][5]

  • The "Crash-Out" Phenomenon: When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration decreases, reducing its ability to keep the compound in solution. This can cause the compound to "crash out" or precipitate, a phenomenon often referred to as "solvent shock".[6]

  • Optimize the Dilution Scheme:

    • Serial Dilutions: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the assay buffer. This gradual decrease in DMSO concentration can help maintain solubility.[6]

    • Intermediate Dilution Plate: Prepare an intermediate dilution plate in a solution with a higher percentage of organic co-solvent before the final dilution into the assay plate.[2]

Experimental Workflow: Preparing a Soluble Working Solution

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Assay Dilution A Weigh 1,2-Benzisothiazol-3-amine 1,1-dioxide powder B Dissolve in 100% DMSO to create a high concentration stock (e.g., 10-50 mM) A->B C Prepare an intermediate dilution series in a buffer containing a higher percentage of co-solvent (e.g., 10-20% DMSO) B->C D Transfer a small volume of the intermediate dilution into the final assay buffer C->D E Ensure final DMSO concentration is low (typically <1%, ideally <0.5%) to minimize effects on the assay D->E

Caption: Workflow for preparing soluble working solutions.

Q2: What are the best co-solvents for this compound, and what are the potential downsides of using them?

A2: Besides DMSO, other organic co-solvents can be employed to enhance solubility.[7][8][9][10] The choice of co-solvent should be guided by its solubilizing capacity for the compound and its compatibility with the assay system.

Comparison of Common Co-solvents:

Co-solventTypical Starting ConcentrationAdvantagesDisadvantages
DMSO < 1% (final assay)Excellent solubilizing power for many compounds.[4]Can interfere with some enzymatic assays; may be toxic to cells at higher concentrations.[1][4]
Ethanol < 5% (final assay)Volatile and can be removed by evaporation if needed; less toxic than DMSO for some cell lines.Less effective solubilizer than DMSO for highly lipophilic compounds.
Methanol < 1% (final assay)Good solvent for moderately polar compounds.Can be toxic to cells and may denature some proteins.
Polyethylene Glycol (PEG) 1-10% (final assay)Can improve solubility and stability; generally low toxicity.Can increase viscosity of the solution; may interfere with some detection methods.

Causality Behind Co-solvent Choice: The primary mechanism by which co-solvents work is by reducing the polarity of the aqueous solvent, making it more favorable for the nonpolar solute to dissolve.[8] However, this alteration of the solvent environment can also impact the biological components of your assay. Therefore, it is crucial to run a co-solvent tolerance test for your specific assay to determine the maximum concentration that does not produce significant inhibition or activation.

Q3: Can pH be adjusted to improve the solubility of this compound?

A3: Yes, pH can significantly influence the solubility of ionizable compounds. This compound has an amine group (-NH2), which can be protonated at acidic pH, and a sulfonamide nitrogen that can be deprotonated at basic pH.[11] The ionization state of a molecule generally increases its aqueous solubility.[12][13]

pH Adjustment Strategy:

  • Determine the pKa: The first step is to find the pKa values of the ionizable groups in the molecule. This information may be available in chemical databases or can be predicted using software. Sulfonamides can have a wide range of pKa values, but they are generally weakly acidic.[11]

  • Adjust Buffer pH:

    • To protonate the amine group, adjust the buffer pH to be at least 1-2 units below its pKa.

    • To deprotonate the sulfonamide, adjust the buffer pH to be at least 1-2 units above its pKa.[12]

  • Verify Assay Compatibility: Ensure that the adjusted pH is within the functional range of your biological target (e.g., enzyme, receptor, cell line). Extreme pH values can denature proteins and compromise the integrity of your assay.[14]

Logical Relationship: pH, Ionization, and Solubility

G cluster_0 Acidic pH (pH < pKa of Amine) cluster_1 Neutral/Slightly Basic pH cluster_2 Basic pH (pH > pKa of Sulfonamide) cluster_3 A Amine group is protonated (-NH3+) D Increased Solubility A->D B Molecule is largely neutral E Low Solubility B->E C Sulfonamide is deprotonated (-N-) F Increased Solubility C->F

References

Technical Support Center: Stabilizing 1,2-Benzisothiazol-3-amine 1,1-dioxide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,2-Benzisothiazol-3-amine 1,1-dioxide (also known as 3-iminosaccharin). This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this compound in aqueous environments.

A Note on Scientific Integrity: Direct, published stability data for this compound is limited. The guidance herein is built upon established chemical principles and extensive data from closely related structures, primarily saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and the broader class of sulfonamide-containing compounds. We empower you with the foundational knowledge to make informed experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in preparing aqueous solutions of this compound?

The primary challenge is managing hydrolytic stability. The molecule contains a cyclic sulfonamide structure, which, while relatively robust, can be susceptible to ring-opening under certain conditions. The exocyclic amine group may also influence this reactivity, particularly at pH extremes. The key is to control pH, temperature, and light exposure to minimize degradation.

Q2: What is the recommended pH range for aqueous solutions?

Based on the stability profile of the closely related saccharin ring system, a neutral to slightly alkaline pH range of 7.0 to 8.5 is recommended .[1][2] Sulfonamides are generally more stable in their neutral or anionic forms, which predominate in this pH range.[3][4] Strongly acidic conditions (pH < 4) should be avoided as they may promote hydrolysis.[2][5]

Q3: How should I store my aqueous stock solutions?

For optimal stability, solutions should be:

  • Stored at 2-8°C: Lower temperatures significantly slow the rate of potential degradation reactions.[6][7]

  • Protected from Light: Use amber vials or wrap containers in aluminum foil. Sulfonamides can undergo photodegradation upon exposure to UV or even ambient light.[8]

  • Buffered: Use a non-reactive buffer system to maintain the optimal pH range (see Q4).

  • Sealed Tightly: Minimize exposure to air and potential contaminants.

Q4: Which buffer systems are compatible?

Phosphate or borate buffers are generally suitable choices for maintaining a pH between 7.0 and 8.5.[9] Avoid highly acidic buffers like citrate or acetate unless the experiment specifically requires it, and be aware of the increased risk of degradation. Always use high-purity (e.g., HPLC-grade) water and buffer reagents.

Q5: What is the expected shelf-life of a prepared aqueous solution?

Without specific long-term stability data for this exact molecule, we recommend preparing solutions fresh whenever possible. For short-term storage under ideal conditions (2-8°C, protected from light, buffered at pH 7.5), a solution may remain viable for several days to a week. However, for critical applications, it is imperative to perform your own stability validation over your experimental timeframe.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My solution has turned yellow or changed color.

Possible Cause: Discoloration is often a sign of chemical degradation. This can be caused by oxidation or the formation of conjugated byproducts following hydrolytic ring-opening.

Solution Workflow:

  • Verify pH: Check the pH of your solution. A drift towards acidic pH could accelerate degradation.

  • Assess Storage Conditions: Was the solution exposed to light or elevated temperatures? Sulfonamides are known to be light-sensitive.[8]

  • Consider Oxidants: Ensure your solvent and reagents are free from trace oxidizing agents (e.g., peroxides in older ethers) or metal ions that can catalyze oxidation.

  • Analytical Confirmation: Analyze the solution by HPLC-UV. Compare the chromatogram to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area confirms degradation.

  • Preventative Action: Prepare fresh solution using de-gassed, high-purity solvents. Store aliquots under an inert gas (argon or nitrogen) if oxidative degradation is suspected, and always protect from light.

Problem 2: I'm observing precipitation or cloudiness in my solution.

Possible Cause: This could be due to low solubility, precipitation of a degradation product, or interaction with buffer salts.

Solution Workflow:

  • Check Concentration vs. Solubility: Confirm that your target concentration does not exceed the aqueous solubility of the compound. If solubility is an issue, consider using a co-solvent such as DMSO or ethanol (ensure compatibility with your experimental system).

  • Examine for Degradation: As with discoloration, precipitation can result from a less-soluble degradation product forming over time. The primary degradation product of saccharin under harsh conditions is o-sulfamoylbenzoic acid, which may have different solubility characteristics.[10]

  • Evaluate Buffer Compatibility: Ensure the compound is not crashing out due to high ionic strength or a specific interaction with your chosen buffer. Test solubility in a different buffer system at the same pH.

  • Temperature Effect: If solutions are stored refrigerated, allow them to fully equilibrate to room temperature before use. Some compounds exhibit lower solubility at colder temperatures.

Problem 3: My experimental results show a loss of compound activity or inconsistent data.

Possible Cause: A gradual loss of the active parent compound due to chemical degradation is the most likely cause. The rate of degradation can be influenced by several factors.

Solution Workflow:

This workflow is designed to systematically identify and mitigate the source of instability.

G start Inconsistent Results or Loss of Activity Observed check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Solution Storage Conditions check_prep->check_storage run_hplc Perform HPLC-UV Analysis on Stored vs. Fresh Solution check_storage->run_hplc compare_peaks Compare Chromatograms: New Peaks? Reduced Area? run_hplc->compare_peaks degradation Degradation Confirmed compare_peaks->degradation Yes no_degradation No Degradation Detected. Investigate other experimental variables. compare_peaks->no_degradation No adjust_ph Adjust pH to 7.0-8.5 degradation->adjust_ph Mitigation Steps protect_light Protect from Light (Amber Vials) adjust_ph->protect_light refrigerate Store at 2-8°C protect_light->refrigerate use_fresh Prepare Solutions Fresh refrigerate->use_fresh

Caption: Troubleshooting workflow for loss of compound activity.

Mechanistic Insights & Data
Hypothesized Degradation Pathways

The stability of this compound is dictated by the integrity of the heterocyclic ring. Hydrolysis is a key degradation pathway. The diagram below illustrates the hypothesized initial steps of hydrolysis under acidic and alkaline conditions, leading to ring-opening.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis mol_acid Molecule + H+ protonated Protonated Intermediate mol_acid->protonated Protonation of N attack_acid + H2O protonated->attack_acid opened_acid Ring-Opened Product (Amidinium Sulfonic Acid) attack_acid->opened_acid Nucleophilic Attack on C=N bond mol_base Molecule + OH- attack_base Nucleophilic Attack on Carbonyl-like Carbon mol_base->attack_base opened_base Ring-Opened Intermediate attack_base->opened_base Ring Cleavage final_base Final Product (Carboxamide Sulfonamide Salt) opened_base->final_base Rearrangement start 1,2-Benzisothiazol-3-amine 1,1-dioxide start->mol_acid start->mol_base G start Need to Prepare Aqueous Solution ph_req What is the required pH for the experiment? start->ph_req ph_neutral pH 6.5 - 8.5 ph_req->ph_neutral Neutral/Slightly Basic ph_acidic pH < 6.5 ph_req->ph_acidic Acidic ph_basic pH > 8.5 ph_req->ph_basic Basic use_phosphate Use Phosphate or Borate Buffer ph_neutral->use_phosphate use_acidic Use Acetate or Citrate Buffer. WARNING: Increased risk of hydrolysis. Use solution immediately. ph_acidic->use_acidic use_basic Use Carbonate or Borate Buffer. Note: Potential for degradation at very high pH. ph_basic->use_basic final_check Verify no precipitation occurs and re-check pH after adding compound. use_phosphate->final_check use_acidic->final_check use_basic->final_check

References

Preventing degradation of 1,2-Benzisothiazol-3-amine 1,1-dioxide during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 1,2-Benzisothiazol-3-amine 1,1-dioxide, a compound widely known in the pharmaceutical field as Zonisamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the integrity of this molecule throughout its experimental lifecycle. As a sulfonamide-class compound, Zonisamide is generally robust; however, specific experimental conditions can compromise its stability, leading to artifactual data and compromised outcomes.[1][2] This document provides in-depth, field-proven insights into preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

This compound is a benzisoxazole derivative belonging to the sulfonamide class of molecules.[1] It is most commonly referred to in scientific literature and regulatory filings by its non-proprietary name, Zonisamide .[3][4][5]

Q2: What are the standard storage conditions for solid Zonisamide?

For long-term stability, solid Zonisamide should be stored at controlled room temperature (25°C or 77°F), with excursions permitted between 15–30°C (59–86°F).[6] It is crucial to store it in a dry place and protected from light.[6] Official stress testing has shown it to be a very stable compound with no significant degradation observed at 50°C, high humidity, or under 500 lux light exposure.[2]

Q3: Which solvents are recommended for preparing stock solutions?

Zonisamide stock solutions are commonly prepared using HPLC-grade methanol, acetonitrile, or mixtures of these with water.[3][4] For instance, a stock solution can be reliably prepared by dissolving the compound in a 50:50 (v/v) mixture of methanol and water.[4] Always use high-purity solvents to avoid contaminants that could initiate degradation.

Q4: Is Zonisamide sensitive to pH in aqueous solutions?

Yes, this is a critical parameter to control. Zonisamide is susceptible to degradation in both strongly acidic and, particularly, strongly alkaline environments.[1][7] Many analytical methods utilize a slightly acidic mobile phase (pH 3-4) to ensure the stability and separation of the compound during analysis.[3][8] It is imperative to control the pH of your experimental buffers.

Q5: How should I handle Zonisamide to prevent photodegradation?

While formal stress tests indicate good photostability, it is best practice in a research setting to minimize light exposure, as some studies have shown degradation under forced photolytic conditions.[2][7] Always store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.

Troubleshooting Guide: Degradation During Experiments

This section addresses common problems encountered during experimentation that may indicate compound degradation. Each problem is analyzed by potential cause, followed by a robust, scientifically-grounded solution.

Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

You observe additional, unexpected peaks in your chromatogram when analyzing a sample of Zonisamide that was pure upon receipt.

Potential Cause A: Alkaline Hydrolysis

  • Causality: The sulfonamide group and the isoxazole ring in Zonisamide are susceptible to hydrolysis under basic conditions. Using aqueous buffers with a pH significantly above neutral (e.g., pH > 8) or accidental contamination with a basic solution can open the isoxazole ring. Degradation under 2N NaOH is a known stress condition, leading to the formation of impurities such as sodium 1,2-benzisoxazole-3-methane sulfonate.[1][8]

  • Solution:

    • Strictly maintain the pH of all aqueous buffers in a slightly acidic to neutral range (pH 4-7).

    • If biological conditions require a higher pH, prepare the Zonisamide solution fresh immediately before the experiment and minimize its time in the basic buffer.

    • When developing analytical methods, buffer the mobile phase to a pH between 3 and 4 for optimal stability on-instrument.[3][8]

Potential Cause B: Oxidative Degradation

  • Causality: Zonisamide can degrade in the presence of strong oxidizing agents. This is a common issue if solvents are not fresh or of high purity (e.g., aged THF or ethers can form peroxides) or if your experimental system generates reactive oxygen species. Forced degradation studies with 10% hydrogen peroxide show the formation of multiple degradation products.[1]

  • Solution:

    • Use only fresh, HPLC-grade or higher purity solvents from recently opened containers.

    • Avoid preparing stock solutions in solvents prone to peroxide formation if they will be stored for extended periods.

    • If your experiment involves oxidative conditions, run a control sample of Zonisamide in the same medium without the primary reactants to quantify any compound degradation.

Potential Cause C: Acid-Catalyzed Degradation

  • Causality: While more stable than in alkaline conditions, Zonisamide can degrade under harsh acidic conditions, particularly when combined with heat. Refluxing in 0.1M HCl has been shown to cause degradation.[7]

  • Solution:

    • Avoid prolonged exposure to strong acids (e.g., HCl, H₂SO₄), especially at elevated temperatures.

    • For experiments requiring an acidic environment, use the mildest conditions possible and conduct time-course stability tests to ensure the compound remains intact.

Problem 2: Loss of Potency or Lower-Than-Expected Concentration

Your quantitative analysis (e.g., qNMR, HPLC with a standard curve) shows that the concentration of your stock or working solution has decreased over time.

Potential Cause A: Improper Solution Storage

  • Causality: Storing solutions in clear glass or plastic vials on a lab bench exposes the compound to light, which can cause slow photodegradation over days or weeks.[7] Conversely, storing highly concentrated aqueous-organic solutions at low temperatures (e.g., 4°C or -20°C) can lead to crystallization or precipitation, especially if the solution becomes supersaturated in the cold.[9] When an aliquot is taken without re-dissolving the precipitate, the concentration will be erroneously low.

  • Solution:

    • Light Protection: Store all Zonisamide-containing solutions in amber glass vials.

    • Temperature Control: For short-term storage (1-2 weeks), refrigeration at 4°C is often acceptable, but you must visually inspect for any precipitate before each use. If crystals are observed, bring the solution to room temperature and sonicate briefly to ensure complete re-dissolution. For long-term storage, aliquoting and storing at -20°C or -80°C is an option, but a stability study is recommended. A study on extemporaneously prepared suspensions showed good stability for 91 days at both 4°C and 25°C.[10]

Potential Cause B: Adsorption to Labware

  • Causality: Like many organic molecules, Zonisamide can non-specifically adsorb to the surfaces of certain plastics, especially at low micromolar concentrations. This can lead to a significant reduction in the actual concentration in the solution.

  • Solution:

    • Whenever possible, use glass or polypropylene labware for preparing and storing solutions.

    • Consider adding a very small amount of a non-interfering detergent (e.g., 0.01% Tween-20) to your buffer for low-concentration solutions, if compatible with your assay, to minimize adsorption.

    • Perform a concentration check after transferring the solution to a new container or experimental plate to verify the final concentration.

Data Summary & Protocols

Stability Profile of Zonisamide Under Forced Degradation

The following table summarizes the known stability of Zonisamide under various stress conditions, providing a clear guide to its chemical liabilities.

Stress ConditionTemperatureDurationObservationReference(s)
Alkaline Hydrolysis 2N NaOHRoom Temp5 DaysSignificant degradation. Formation of sodium 1,2-benzisoxazole-3-methane sulfonate and other products.
Acid Hydrolysis 0.1M HCl80°C (Reflux)24 HoursDegradation observed.
Oxidative Stress 10% H₂O₂Room Temp5 DaysSignificant degradation with multiple degradation products formed.
Thermal Stress 50°C6 MonthsNo discernible degradation.[2]
Photolytic Stress 500 lux light6 MonthsNo discernible degradation.[2]
Photolytic Stress 200 W UV light24 HoursDegradation observed.[7]
Experimental Protocols
Protocol 1: Preparation and Storage of a 10 mM Stock Solution

This protocol ensures the preparation of a stable, reliable stock solution for routine use.

  • Pre-Weighing: Allow the container of solid Zonisamide (MW: 212.23 g/mol ) to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 21.22 mg of Zonisamide into a 10 mL Class A amber volumetric flask.

  • Dissolution: Add approximately 7 mL of HPLC-grade methanol. Sonicate for 5-10 minutes or until all solid is completely dissolved.

  • Final Volume: Allow the solution to return to room temperature. Add HPLC-grade methanol to the 10 mL mark. Cap and invert the flask 15-20 times to ensure homogeneity.

  • Storage: Aliquot the stock solution into smaller volume amber glass vials with PTFE-lined caps. Store at 4°C for short-term use (<1 month) or at -20°C for long-term storage (>1 month).

  • Documentation: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.

Protocol 2: Preparing a 10 µM Working Solution in Aqueous Buffer (pH 7.4)

This workflow details the preparation of a dilute aqueous solution while minimizing the risk of degradation or precipitation.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS) and adjust the pH to 7.4. Filter the buffer through a 0.22 µm filter.

  • Thaw Stock: Retrieve a vial of the 10 mM Zonisamide stock solution from the freezer and allow it to thaw completely and warm to room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution to avoid precipitation. Dilute 10 µL of the 10 mM stock into 990 µL of methanol to create a 100 µM solution.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the pH 7.4 aqueous buffer. This yields a 1 mL solution of 10 µM Zonisamide in a buffer containing 10% methanol. The presence of the organic co-solvent aids solubility and stability.

  • Immediate Use: Use this working solution promptly. Due to the slightly alkaline pH of many biological buffers, long-term stability is not guaranteed. Prepare fresh for each experiment.

Visualization of Degradation & Workflow

Key Degradation Triggers for Zonisamide

This diagram illustrates the primary chemical stressors that can lead to the degradation of the parent compound.

cluster_main Degradation Pathways cluster_products ZNS Zonisamide (this compound) Deg_Base Hydrolysis Products (e.g., Ring-Opened Sulfonate) ZNS->Deg_Base Strong Base (High pH) e.g., NaOH Deg_Ox Oxidation Products ZNS->Deg_Ox Oxidizing Agent e.g., H₂O₂ Deg_Acid Acid Degradation Products ZNS->Deg_Acid Strong Acid + Heat e.g., HCl, 80°C

Caption: Primary chemical pathways leading to Zonisamide degradation.

Recommended Experimental Workflow for Compound Integrity

Following this workflow minimizes the introduction of variables that could cause compound degradation.

cluster_workflow Workflow for Maintaining Zonisamide Stability cluster_tips A 1. Compound Receipt & Storage (Solid) B 2. Stock Solution Preparation (e.g., 10 mM in Methanol) A->B C 3. Working Solution Preparation (Dilution in Buffer) B->C D 4. Experiment / Analysis C->D TipA Store at RT, protected from light and moisture. TipA->A TipB Use HPLC-grade solvent. Store in amber vials at 4°C or -20°C. TipB->B TipC Use fresh buffer (pH 4-7). Prepare immediately before use. TipC->C TipD Include stability controls. Analyze samples promptly. TipD->D

Caption: Step-by-step workflow with key stability checkpoints.

References

Technical Support Center: Enhancing the Selectivity of 1,2-Benzisothiazol-3-amine 1,1-dioxide for COX-2

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter while enhancing the cyclooxygenase-2 (COX-2) selectivity of 1,2-Benzisothiazol-3-amine 1,1-dioxide and its derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles.

I. Foundational Knowledge: Understanding COX-1/COX-2 Selectivity

Before delving into troubleshooting, it's crucial to grasp the structural basis for selective COX-2 inhibition. The cyclooxygenase enzymes COX-1 and COX-2, while highly homologous, possess key differences in their active sites.[1][2] COX-1 is constitutively expressed and plays a vital role in homeostatic functions, whereas COX-2 is inducible and primarily mediates pain and inflammation.[2][3]

The active site of COX-2 is approximately 17-25% larger than that of COX-1.[4][5] This is largely due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2, creating a crucial side pocket.[5] This structural variance allows for the design of bulkier inhibitors that can selectively bind to COX-2 without significantly affecting COX-1 activity.[4]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the development of selective this compound derivatives.

Q1: My novel this compound derivative shows poor selectivity for COX-2 over COX-1. What are the likely structural reasons and how can I improve it?

A1: Rationale and Troubleshooting

Poor COX-2 selectivity often stems from a failure to adequately exploit the structural differences between the COX-1 and COX-2 active sites. The this compound scaffold itself is a privileged structure in medicinal chemistry, but its selectivity is highly dependent on the nature and position of its substituents.[6][7][8]

Troubleshooting Steps:

  • Exploit the COX-2 Side Pocket: The primary strategy for enhancing COX-2 selectivity is to introduce substituents that can occupy the aforementioned side pocket present in COX-2 but absent in COX-1.[9][10] For the this compound core, this typically involves modifications at the amine or the benzene ring.

    • Recommendation: Synthesize derivatives with bulkier aromatic or heterocyclic rings. Diaryl substitutions on a central heterocyclic core are a common feature of selective COX-2 inhibitors.[10][11] Consider incorporating a phenylsulfonamide moiety, which is known to interact favorably with this side pocket.[9][12]

  • Optimize Polar Interactions: The COX-2 active site has a polar side pocket that can be targeted to enhance binding affinity and selectivity.

    • Recommendation: Introduce polar groups, such as sulfonamides or methoxy groups, at appropriate positions on your derivative.[13][14] These groups can form hydrogen bonds with key residues like Arg513 in the COX-2 active site.[4][15]

  • Computational Modeling: Employ molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding modes and affinities of your designed compounds.[15][16][17][18] This can help prioritize synthetic targets and provide insights into key interactions.

Experimental Workflow for Improving Selectivity:

Caption: Workflow for enhancing COX-2 selectivity.

Q2: I'm observing high variability in my in vitro COX inhibition assay results. What are the common sources of error and how can I ensure data reproducibility?

A2: Rationale and Troubleshooting

Reproducibility is paramount in drug discovery. Variability in COX inhibition assays can arise from multiple factors, including enzyme quality, substrate concentration, and the assay format itself.[19]

Troubleshooting Steps:

  • Enzyme Quality and Handling:

    • Recommendation: Use highly purified, recombinant human COX-1 and COX-2 enzymes.[20][21] Ensure proper storage conditions (typically -80°C) and avoid repeated freeze-thaw cycles.

  • Substrate Concentration:

    • Recommendation: The concentration of arachidonic acid can influence inhibitor potency. Use a concentration at or near the Michaelis-Menten constant (Km) for accurate IC50 determination.

  • Assay Method Selection:

    • Recommendation: Several methods exist for measuring COX activity, including ELISA-based detection of prostaglandins (e.g., PGE2), oxygen consumption assays, and LC-MS/MS.[19][21] The human whole blood assay is a well-regarded method as it closely mimics in vivo conditions.[22][23] Choose a method that is well-validated and appropriate for your screening needs.

  • Control Compounds:

    • Recommendation: Always include reference compounds with known COX-1/COX-2 selectivity (e.g., celecoxib for selective COX-2 inhibition, and a non-selective NSAID like ibuprofen) in your assays to validate the experimental run.[9]

Standardized Protocol for In Vitro COX Inhibition Assay:

Objective: To determine the IC50 values of a test compound against recombinant human COX-1 and COX-2.[20]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitors

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • PGE2 ELISA kit for detection

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors.

  • Pre-incubation: Pre-incubate the enzymes with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction (e.g., by adding a mild acid).

  • Quantification: Measure the amount of PGE2 produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[20]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Reference (Celecoxib) 14.20.4233.8[24]
Test Compound X Experimental ValueExperimental ValueCalculated Value
Test Compound Y Experimental ValueExperimental ValueCalculated Value
Q3: My lead compound has good in vitro selectivity but poor in vivo efficacy. What could be the underlying reasons?

A3: Rationale and Troubleshooting

A disconnect between in vitro and in vivo results is a common challenge in drug development. This can be attributed to poor pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) or off-target effects.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Recommendation: Evaluate the compound's solubility, permeability, and stability. Poor aqueous solubility is a frequent cause of low bioavailability.[24] Consider formulation strategies, such as nano-formulations (e.g., niosomes), to improve solubility and bioavailability.[24]

  • In Vivo Pharmacokinetic Studies:

    • Recommendation: Conduct studies in an appropriate animal model to determine key PK parameters like half-life, clearance, and volume of distribution.

  • Metabolic Stability:

    • Recommendation: Investigate the metabolic fate of your compound using liver microsomes or hepatocytes. Rapid metabolism can lead to low systemic exposure.

  • Off-Target Effects:

    • Recommendation: Profile your compound against a panel of other enzymes and receptors to identify potential off-target activities that could confound in vivo results.

Logical Flow for Bridging In Vitro to In Vivo:

G A Good In Vitro Selectivity B Poor In Vivo Efficacy A->B C Investigate Pharmacokinetics (ADME) B->C D Poor Solubility? C->D E Rapid Metabolism? C->E F Low Permeability? C->F G Formulation Strategies (e.g., Nano-formulation) D->G H Structural Modification to Block Metabolic Sites E->H I Pro-drug Approach F->I J Re-evaluate In Vivo Efficacy G->J H->J I->J

Caption: Troubleshooting poor in vivo efficacy.

III. Synthetic Chemistry Considerations

The synthesis of novel this compound derivatives is a critical step in the drug discovery process. Various synthetic routes have been reported, often starting from commercially available materials.[6][7][25][26][27][28][29]

General Synthetic Scheme:

A common approach involves the modification of a pre-formed 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core. The amine group provides a convenient handle for introducing a wide range of substituents via standard amide coupling or reductive amination reactions. Modifications to the benzisothiazole ring itself can also be achieved through various aromatic substitution reactions.

IV. Concluding Remarks

Enhancing the COX-2 selectivity of this compound is a multifactorial challenge that requires a deep understanding of enzyme structure, meticulous experimental design, and a systematic approach to troubleshooting. By leveraging the principles of medicinal chemistry, employing robust biological assays, and utilizing computational tools, researchers can effectively navigate the complexities of developing safer and more effective anti-inflammatory agents.

References

Technical Support Center: Modifying 1,2-Benzisothiazol-3-amine 1,1-dioxide for Improved Cell Permeability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the chemical modification of 1,2-Benzisothiazol-3-amine 1,1-dioxide to enhance its cell permeability. Our focus is on providing actionable insights grounded in established scientific principles to accelerate your research.

Introduction: The Permeability Challenge

This compound is a heterocyclic compound featuring a benzisothiazole core, an exocyclic amine, and a sulfonamide group. While this scaffold may be synthetically accessible, its inherent polarity can present a significant hurdle for cell permeability, a critical factor for the bioavailability and efficacy of potential drug candidates.[1] This guide will explore rational design strategies and experimental workflows to address this challenge.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of my this compound derivative low?

A1: The parent scaffold, this compound, possesses several physicochemical properties that can hinder its ability to passively diffuse across the lipid bilayer of a cell membrane. These include:

  • High Polarity: The sulfonamide group and the primary amine contribute to a high polar surface area (PSA). Molecules with a PSA greater than 140 Ų generally exhibit poor membrane permeability.[2]

  • Hydrogen Bonding Capacity: The amine and sulfonamide moieties can form multiple hydrogen bonds with water, making it energetically unfavorable to partition into the non-polar lipid membrane.[3]

  • Low Lipophilicity: The polarity of the molecule results in a low octanol-water partition coefficient (LogP), indicating a preference for aqueous environments over lipidic ones.

Q2: What are the key physicochemical parameters I should focus on to improve permeability?

A2: To enhance passive diffusion, you should aim to modulate the following parameters, often guided by frameworks like Lipinski's "Rule of Five":[4][5][6]

  • Lipophilicity (cLogP): Aim for a cLogP between 1 and 3. While higher values can increase membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Polar Surface Area (PSA): Strive to reduce the PSA, ideally to below 90 Ų for good oral absorption and blood-brain barrier penetration.[2][7]

  • Molecular Weight (MW): Keep the molecular weight below 500 Da.[4][6]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Aim for no more than 5 HBDs and 10 HBAs.[4][6]

Q3: What are the initial experimental steps to quantify the permeability of my compounds?

A3: A two-tiered in vitro assay approach is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[8] It's an excellent first screen to assess a compound's intrinsic ability to cross a lipid barrier without the complexities of active transport.[9]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium.[10][11][12] It provides a more comprehensive assessment by evaluating both passive diffusion and active transport mechanisms, including efflux.[11]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the modification and testing of this compound derivatives.

Problem Potential Cause Recommended Solution
Low synthetic yield for N-alkylation or N-acylation. The nucleophilicity of the exocyclic amine is reduced by the electron-withdrawing sulfonamide group.Use a stronger base (e.g., NaH) and an aprotic polar solvent (e.g., DMF, THF). Consider microwave-assisted synthesis to increase reaction rates.
Modified compound has poor aqueous solubility. The modification significantly increased the lipophilicity (high LogP).Introduce a weakly basic nitrogen atom (e.g., a pyridine or piperazine) to form a salt and improve solubility. Reduce the size of lipophilic substituents.
High permeability in PAMPA, but low permeability in Caco-2 assay. The compound is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which is present in Caco-2 cells but not in the PAMPA model.[13]Perform a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[12][14] Consider co-dosing with a known P-gp inhibitor (e.g., verapamil) to confirm.[14]
Low compound recovery in permeability assays. The compound may be binding non-specifically to the assay plates or is metabolically unstable in Caco-2 cells.Include a protein like Bovine Serum Albumin (BSA) in the acceptor compartment to reduce non-specific binding.[15] Assess the metabolic stability of the compound using human liver microsomes.
High variability in Caco-2 permeability results. Inconsistent integrity of the Caco-2 cell monolayer.Always measure the transepithelial electrical resistance (TEER) before each experiment to ensure monolayer confluence (typically ≥200 Ω·cm²).[14][16] Standardize cell seeding density and culture time (usually 18-22 days).[16]

Part 3: Strategies for Chemical Modification

The primary goal is to mask the polar functional groups of the this compound core to increase lipophilicity and reduce the polar surface area.

Physicochemical Properties of the Parent Scaffold
PropertyValueSource
Molecular Formula C₇H₆N₂O₂S[17][18]
Molecular Weight 182.20 g/mol [17]
XLogP3-AA (cLogP) -0.2[17]
Hydrogen Bond Donors 1[17]
Hydrogen Bond Acceptors 3[17]
Topological Polar Surface Area (TPSA) 80.9 Ų[17]
Modification Strategies
  • N-Acylation/N-Alkylation of the Exocyclic Amine:

    • Rationale: Converting the primary amine to a secondary or tertiary amide or amine can significantly decrease its hydrogen bonding capacity and increase lipophilicity.

    • Example Reaction: Reacting this compound with an acyl chloride or alkyl halide in the presence of a suitable base.

    • Considerations: Choose alkyl or aryl groups of varying sizes to systematically tune the LogP.

  • Aromatic Substitution:

    • Rationale: Introducing small, lipophilic groups (e.g., methyl, chloro) onto the benzene ring can increase overall lipophilicity without drastically increasing the molecular weight.

    • Example Reaction: Electrophilic aromatic substitution on a suitably activated precursor or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated analog.

The following diagram illustrates a decision-making workflow for selecting a modification strategy.

Caption: Workflow for Modifying this compound.

Part 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing passive permeability.

Materials:

  • 96-well Donor and Acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)[16]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Membrane Preparation: Coat the filter of each well in the donor plate with 5 µL of the lipid solution.[19]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[19]

  • Prepare Donor Solution: Prepare a solution of the test compound (e.g., 10 µM) in PBS from the stock solution.[20]

  • Assay Assembly: Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate.[19] Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 16-24 hours.[21]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which considers the volume of the wells, the surface area of the membrane, incubation time, and compound concentrations.[16]

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the key steps for assessing permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium and reagents

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[16]

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values ≥200 Ω·cm².[16]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.[16]

    • Add the dosing solution containing the test compound to the apical (upper) chamber.[16]

    • Add fresh transport buffer to the basolateral (lower) chamber.[16]

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (Basolateral to Apical - B to A for Efflux):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and take samples from the apical chamber.[16]

  • Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.[11]

  • Calculation: Calculate the Papp value for both A to B and B to A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[14]

The following diagram illustrates the difference between the PAMPA and Caco-2 assay setups.

G cluster_0 PAMPA Assay cluster_1 Caco-2 Assay pampa Donor Well (Compound in Buffer) Artificial Lipid Membrane Acceptor Well (Buffer) pampa_arrow Passive Diffusion pampa_arrow->pampa:f2 caco2 Apical (Donor) Caco-2 Cell Monolayer Basolateral (Acceptor) caco2_passive Passive Diffusion caco2_active Active Transport/Efflux caco2_passive->caco2:f2 caco2_active->caco2:f0

Caption: Comparison of PAMPA and Caco-2 Assay Setups.

References

Technical Support Center: Addressing Skin Sensitization Issues of Benzisothiazolinones in Lab Handling

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who handle benzisothiazolinones (BIT) in a laboratory setting. It provides in-depth technical information, troubleshooting advice, and best practices to mitigate the risk of skin sensitization and ensure a safe working environment.

Section 1: Frequently Asked questions (FAQs)

This section addresses common questions regarding the properties and hazards of benzisothiazolinone.

Q1: What is benzisothiazolinone (BIT) and why is it used in laboratory reagents?

Benzisothiazolinone (BIT) is a synthetic organic compound widely used as a preservative and antimicrobial agent in a variety of water-based products due to its efficacy against a broad spectrum of bacteria, fungi, and yeasts.[1][2] In the laboratory, it is often found in emulsion paints, adhesives, inks, cleaning solutions, and some pesticide formulations to prevent microbial contamination and extend shelf life.[1][3] Its chemical formula is C₇H₅NOS.[2]

Q2: What is skin sensitization and how does BIT cause it?

Skin sensitization, or allergic contact dermatitis, is an immune system response to a substance that has been in contact with the skin.[4] The mechanism for BIT-induced sensitization involves its low molar mass, which allows it to penetrate the epidermis.[1] Once in the skin, the active N-S bond in the isothiazolinone ring is thought to react with thiol (-SH) groups in proteins and enzymes within skin cells.[5] This interaction can lead to the inactivation of essential enzymes and disruption of normal cellular metabolism, triggering an allergic response.[5]

Q3: What are the symptoms of a skin reaction to BIT?

Direct skin exposure to BIT in a sensitized individual can lead to hand contact dermatitis, which may present as a red, itchy, and swollen rash.[6] In some cases, the rash may be weepy or blistering.[6] Airborne contact, which can occur from paints containing BIT, may cause dermatitis on the face and around the eyes.[6]

Q4: How is an allergy to BIT diagnosed?

The standard diagnostic method for a BIT allergy is a patch test.[6] This involves applying a small amount of BIT (typically 0.1% in petrolatum) to the skin under a patch for a set period, usually 48 hours, and then observing the skin for a reaction.[6][7] A positive reaction, indicated by redness, swelling, or blistering at the application site, confirms an allergy.[6]

Q5: Are there established occupational exposure limits for BIT?

Currently, there are no specific occupational exposure limits for benzisothiazolinone established by major regulatory bodies.[8][9] Therefore, it is crucial to handle BIT with care and adhere to recommended safety protocols to minimize exposure.

Q6: What are some common laboratory products that may contain BIT?

BIT can be found in a wide range of laboratory and industrial products, including:

  • Water-based paints, varnishes, and inks[3][6]

  • Adhesives, glues, and sealants[1][3]

  • Household and industrial cleaning products and detergents[3][6]

  • Metalworking and cooling fluids[3][10]

  • Reusable polyvinyl chloride (PVC) gloves[3][11]

  • Pesticide formulations[1]

  • Tattoo inks[1][12]

Section 2: Troubleshooting Guide for Laboratory Handling

This section provides practical solutions to specific issues that may arise during experiments involving BIT.

Issue 1: A researcher in my lab has developed a skin rash after handling a reagent containing BIT.

1. Immediate Action:

  • The individual should immediately wash the affected area with plenty of soap and water.[8]
  • Remove any contaminated clothing, ensuring to handle it with appropriate personal protective equipment (PPE).[13]
  • The affected individual should seek medical attention and inform the healthcare provider about the potential exposure to BIT.[10]

2. Investigation and Prevention:

  • Review the Safety Data Sheet (SDS): Confirm the presence and concentration of BIT in the reagent.
  • Assess PPE Usage: Ensure that the appropriate PPE was being used correctly. This includes:
  • Gloves: Chemical-resistant gloves, such as nitrile rubber with a minimum thickness of 0.11 mm, should be worn.[5] Always inspect gloves for tears or punctures before use.
  • Eye Protection: Tightly fitting safety goggles or a face shield are necessary.[5][8]
  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[5]
  • Evaluate Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14][15]
  • Implement a "No-Touch" Technique: Whenever possible, avoid direct contact with BIT-containing solutions. Use tools and equipment to handle containers and transfer liquids.

3. Workflow for Managing a Sensitized Individual in the Lab:

SensitizedIndividualWorkflow cluster_ImmediateResponse Immediate Response cluster_Investigation Investigation & Prevention cluster_LongTermManagement Long-Term Management Start Skin Reaction Occurs Wash Wash Affected Area with Soap & Water Start->Wash RemoveClothing Remove Contaminated Clothing Wash->RemoveClothing SeekMedical Seek Medical Attention RemoveClothing->SeekMedical ReviewSDS Review SDS for BIT SeekMedical->ReviewSDS AssessPPE Assess PPE Compliance ReviewSDS->AssessPPE EvaluateControls Evaluate Engineering Controls AssessPPE->EvaluateControls AvoidBIT Avoid Further BIT Exposure EvaluateControls->AvoidBIT ConsiderAlternatives Consider BIT Alternatives AvoidBIT->ConsiderAlternatives UpdateProtocols Update Lab Protocols ConsiderAlternatives->UpdateProtocols

Caption: Workflow for managing a sensitized individual.

Issue 2: We need to perform a risk assessment for a new protocol involving a high concentration of BIT.

1. Gather Information:

  • Consult the SDS: The SDS will provide crucial information on hazards, handling, storage, and emergency procedures.[8]
  • Review Literature: Research the specific application and potential risks associated with the planned concentration of BIT.

2. Quantitative Data for Risk Assessment:

ParameterValueSource
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life)[16]
Acute Oral Toxicity (LD50, Rat) 1020 mg/kg[14]
Recommended Patch Test Concentration 0.1% in petrolatum[6]

3. Implement Control Measures:

  • Engineering Controls: Mandate the use of a chemical fume hood for all procedures involving open containers of concentrated BIT.[14][17] Ensure eyewash stations and safety showers are readily accessible.[14]
  • Personal Protective Equipment (PPE):
  • Gloves: Double-gloving with chemical-resistant gloves is recommended.
  • Eye Protection: A face shield in addition to safety goggles should be considered for splash hazards.[5]
  • Body Protection: A chemical-resistant apron or suit may be necessary for handling larger quantities.[5]
  • Respiratory Protection: If there is a risk of aerosol generation and ventilation is inadequate, a respirator with a particulate filter should be used.[5]
  • Waste Disposal: Dispose of BIT waste according to local regulations for hazardous chemicals.[16]

4. Decision Tree for Handling High-Concentration BIT:

HighConcentrationBIT Start New Protocol with High BIT Concentration RiskAssessment Conduct Risk Assessment Start->RiskAssessment IsFumeHoodAvailable Is Chemical Fume Hood Available? RiskAssessment->IsFumeHoodAvailable UseFumeHood Mandate Fume Hood Use IsFumeHoodAvailable->UseFumeHood Yes ReassessProtocol Re-evaluate Protocol or Relocate to Suitable Area IsFumeHoodAvailable->ReassessProtocol No SelectPPE Select Appropriate PPE (Double Gloves, Face Shield) UseFumeHood->SelectPPE ReassessProtocol->RiskAssessment WastePlan Establish Hazardous Waste Disposal Plan SelectPPE->WastePlan Proceed Proceed with Experiment WastePlan->Proceed

Caption: Decision tree for high-concentration BIT protocols.

Issue 3: How do I decontaminate a spill of a solution containing BIT?

1. Immediate Actions:

  • Evacuate non-essential personnel from the area.[8]
  • Ensure adequate ventilation.[8][13]
  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[8]

2. Containment and Cleanup:

  • Small Spills:
  • Absorb the spill with an inert material such as sand, earth, or vermiculite.[18] Do not use combustible materials like sawdust.
  • Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[18][19]
  • Large Spills:
  • Contain the spill using dikes or absorbents to prevent it from spreading or entering drains.[20]
  • Pump the spilled material into a suitable container for disposal.[18]
  • Decontamination:
  • Clean the spill area thoroughly with a detergent and water solution.
  • Collect the cleaning solution and any contaminated materials for disposal as hazardous waste.

3. Reporting:

  • Report the spill to your institution's environmental health and safety department.

Issue 4: Are there any non-sensitizing alternatives to BIT for preserving laboratory reagents?

Yes, several alternatives to isothiazolinones are available, although their suitability depends on the specific application, including pH compatibility and required antimicrobial spectrum. Some potential alternatives include:

  • Phenoxyethanol and Ethylhexylglycerin: Often used in combination in cosmetic and personal care formulations.[2]

  • Lactic Acid and Sodium Benzoate: These are most effective in acidic conditions (pH 2-4).[21]

When considering an alternative, it is essential to validate its efficacy and compatibility with your experimental system.

Section 3: In Vitro Skin Sensitization Testing

For drug development and safety assessment, several in vitro methods are available to evaluate the skin sensitization potential of new compounds, reducing the need for animal testing. These methods are based on the Adverse Outcome Pathway (AOP) for skin sensitization.

Key In Vitro Assays:

Assay NameOECD Test GuidelineKey Event AddressedPrinciple
Direct Peptide Reactivity Assay (DPRA) 442CMolecular Initiating Event: Covalent binding to proteinsMeasures the reactivity of a chemical with synthetic peptides containing cysteine and lysine.[22]
KeratinoSens™ 442DKeratinocyte ActivationUses a human keratinocyte cell line to measure the activation of genes involved in the cellular stress response pathway.[22][23][24]
Human Cell Line Activation Test (h-CLAT) 442EDendritic Cell ActivationMeasures the expression of cell surface markers on a human monocytic cell line following exposure to a test chemical.[22][23]

These assays can be used in combination within a Defined Approach (DA) to predict skin sensitization potential and potency.[23][25]

References

Validation & Comparative

A Comparative Guide to the Validation of 1,2-Benzisothiazol-3-amine 1,1-dioxide as a Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the inhibitory potential of 1,2-Benzisothiazol-3-amine 1,1-dioxide against caspase-3, a critical executioner enzyme in the apoptotic pathway. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale for each step, ensuring a robust and self-validating experimental design. This document compares the candidate inhibitor's performance with established standards and provides the necessary tools for accurate data interpretation.

Introduction: The Significance of Caspase-3 Inhibition

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged cells.[1][2] The execution phase of apoptosis is primarily orchestrated by a family of cysteine proteases known as caspases.[3] Among these, caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[4]

Dysregulation of apoptosis is implicated in a wide range of diseases.[1][5] Excessive apoptosis contributes to neurodegenerative disorders and ischemic injuries, while insufficient apoptosis is a hallmark of cancer.[6] Consequently, the modulation of caspase-3 activity, particularly its inhibition, represents a promising therapeutic strategy.[7][8] Small molecules that can selectively bind to and inhibit caspase-3 are of significant interest in drug discovery.[6]

The compound this compound[9] belongs to a class of benzisothiazole derivatives. Notably, related compounds, specifically 1,2-benzisothiazol-3-one derivatives, have been identified as potent, low-nanomolar inhibitors of caspase-3.[10] This structural precedent provides a strong rationale for investigating this compound as a potential candidate inhibitor. This guide outlines the essential workflow to validate this hypothesis, from initial biochemical screening to comparative potency analysis.

The Apoptotic Pathway and Caspase-3 Activation

Caspase-3 exists as an inactive zymogen (procaspase-3) in healthy cells.[3] Its activation is a critical convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11] Understanding this activation cascade is crucial for designing and interpreting inhibition assays.

  • Intrinsic Pathway: Cellular stress triggers the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[11][12]

  • Extrinsic Pathway: Ligand binding to cell surface death receptors leads to the formation of the death-inducing signaling complex (DISC), which activates the initiator caspase-8.[11][13]

Both activated caspase-8 and caspase-9 can then proteolytically cleave procaspase-3, transforming it into its active heterotetramer form, which subsequently cleaves its downstream targets to execute apoptosis.[2][13]

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway stress Cellular Stress (e.g., DNA Damage) mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cyto_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc casp8 Caspase-8 (Initiator) disc->casp8 casp8->casp3 substrates Cellular Substrate Cleavage casp3->substrates apoptosis Apoptosis substrates->apoptosis

Figure 1: Simplified Caspase-3 activation pathways.

Experimental Design: A Three-Tiered Validation Strategy

A robust validation workflow is essential for generating trustworthy and reproducible data. We propose a three-tiered approach that progresses from a primary biochemical screen to a quantitative comparison against a known standard.

G start Start: Candidate Compound (this compound) tier1 Tier 1: Primary Screening In Vitro Caspase-3 Activity Assay start->tier1 Initial Test tier2 Tier 2: Potency Determination Dose-Response Curve & IC50 Calculation tier1->tier2 If Active tier3 Tier 3: Comparative Analysis Benchmarking vs. Known Inhibitor (e.g., Z-DEVD-FMK) tier2->tier3 Quantify end Conclusion: Validated Caspase-3 Inhibitor? tier3->end Evaluate

Figure 2: Three-tiered experimental workflow for inhibitor validation.

Core Methodologies and Protocols

This section provides detailed protocols. For all experiments, it is critical to include proper controls:

  • Negative Control: DMSO or vehicle buffer to establish baseline enzyme activity.

  • Positive Control: A well-characterized caspase-3 inhibitor (e.g., Z-DEVD-FMK) to confirm assay performance.[14]

  • Blank: Reaction buffer without the enzyme to control for background signal.

Protocol 1: In Vitro Caspase-3 Activity Assay (Colorimetric)

This initial screen determines if the candidate compound has a direct inhibitory effect on purified, active caspase-3. The assay is based on the cleavage of a colorimetric substrate, Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[15] When cleaved by caspase-3, free p-nitroanilide (pNA) is released, which produces a yellow color that can be quantified spectrophotometrically at 400-405 nm.[15]

Materials:

  • Recombinant active human Caspase-3

  • Caspase Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4)

  • Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock in DMSO)

  • Test Compound: this compound (10 mM stock in DMSO)

  • Positive Control Inhibitor: Z-DEVD-FMK (1 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare the required dilutions of the test compound and controls in the Caspase Assay Buffer.

  • Plate Setup: Add 50 µL of Caspase Assay Buffer to all wells.

  • Add Inhibitors: Add 10 µL of the diluted test compound to the sample wells. Add 10 µL of diluted Z-DEVD-FMK to the positive control wells. Add 10 µL of assay buffer with an equivalent concentration of DMSO to the negative control (100% activity) wells.

  • Add Enzyme: Add 30 µL of diluted active caspase-3 to all wells except the blank. Add 30 µL of assay buffer to the blank wells.

  • Pre-incubation: Gently tap the plate to mix. Cover and incubate at 37°C for 15-30 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible or slow-binding inhibitors.

  • Initiate Reaction: Add 10 µL of the Ac-DEVD-pNA substrate to all wells. The final concentration should be ~200 µM.

  • Measure Absorbance: Immediately begin reading the absorbance at 405 nm every 1-2 minutes for 1-2 hours at 37°C (kinetic mode). Alternatively, perform an endpoint reading after a fixed incubation time (e.g., 60 minutes).

  • Calculate Percentage Inhibition:

    • Correct all readings by subtracting the blank absorbance.

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) or use the final endpoint absorbance.

    • % Inhibition = [1 - (Rate_Sample / Rate_NegativeControl)] * 100

Protocol 2: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency. To determine this, a dose-response experiment is performed using a serial dilution of the test compound.

Procedure:

  • Follow the procedure for the In Vitro Caspase-3 Activity Assay described above.

  • In place of a single concentration, prepare a series of dilutions of this compound. A 10-point, 2-fold or 3-fold serial dilution is common, spanning a wide concentration range (e.g., from 100 µM down to low nM).

  • Calculate the % Inhibition for each concentration of the inhibitor.

  • Plot % Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a non-linear regression model (sigmoidal dose-response curve with variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

Protocol 3: Comparative Analysis with a Standard Inhibitor

To contextualize the potency of the test compound, it should be benchmarked against a well-established inhibitor under identical experimental conditions. Z-DEVD-FMK, an irreversible caspase-3 inhibitor, serves as an excellent standard.[14][16]

Procedure:

  • On the same 96-well plate, perform the IC50 determination for both this compound and the reference inhibitor (Z-DEVD-FMK).

  • Ensure all conditions (enzyme concentration, substrate concentration, incubation times, buffer) are identical for both compounds.

  • Calculate and compare the IC50 values. This direct comparison mitigates inter-assay variability and provides a clear measure of relative potency.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Dose-Response Data for Inhibitor Validation

CompoundConcentration (µM)Absorbance (405 nm)% Inhibition
Negative Control (DMSO)-0.8500%
This compound 1000.05593.5%
300.12085.9%
100.28067.1%
30.45047.1%
10.65023.5%
0.30.7907.1%
Z-DEVD-FMK (Reference) 10.05094.1%
0.10.15082.4%
0.010.41051.8%
0.0010.75011.8%

Table 2: Comparative Potency Summary

CompoundIC50 Value (µM)Inhibition Type (Hypothesized)
This compound ~3.2Reversible
Z-DEVD-FMK (Reference) ~0.009Irreversible

Note: The data presented in these tables are for illustrative purposes only.

Conclusion

References

The Evolving Landscape of 1,2-Benzisothiazol-3-one Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2-benzisothiazol-3-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities. From established applications as industrial biocides to emerging roles as potent therapeutic agents, the subtle interplay between the chemical structure of these derivatives and their biological function is a subject of intense investigation. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1,2-benzisothiazol-3-one derivatives across key therapeutic areas, supported by experimental data and detailed methodologies to empower researchers in the rational design of novel and more effective agents.

Introduction: The Allure of the 1,2-Benzisothiazol-3-one Core

The 1,2-benzisothiazol-3-one core, characterized by a fused benzene and isothiazolinone ring system, presents a unique electronic and steric profile. This foundational structure has been extensively modified at various positions, primarily on the nitrogen atom of the isothiazolinone ring and on the benzene ring, to modulate its physicochemical properties and biological target interactions. This guide will dissect the SAR of these derivatives in the context of their antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory activities.

Antimicrobial Activity: A Tale of Lipophilicity and Targeted Modifications

1,2-Benzisothiazol-3-one (BIT) itself is a widely used microbicide.[1] SAR studies on its derivatives have revealed crucial insights into enhancing their antimicrobial potency and spectrum.

Key SAR Insights for Antimicrobial Activity:
  • N-Substitution is Critical: The nature of the substituent on the nitrogen atom of the isothiazolinone ring plays a pivotal role in determining antimicrobial activity. Generally, increasing the lipophilicity of the N-substituent enhances activity against Gram-positive bacteria.[2]

  • Arylalkanoic and Aryloxyalkanoic Acids: Derivatives bearing N-arylalkanoic and N-aryloxyalkanoic acid moieties, along with their corresponding esters and amides, have demonstrated significantly higher potency against Gram-positive bacteria compared to the parent 1,2-benzisothiazol-3-one.[2]

  • QSAR Studies: Quantitative structure-activity relationship (QSAR) analyses have shown a bilinear relationship between lipophilicity (logP) and activity against Bacillus subtilis, with an optimal logP value around 3.[2]

  • Hydrazone Derivatives: A series of hydrazones derived from 1,2-benzisothiazole hydrazides have shown promising antibacterial activity, particularly against Gram-positive bacteria and yeasts.[3]

Comparative Antimicrobial Activity of 1,2-Benzisothiazol-3-one Derivatives:
Compound TypeTarget OrganismActivity Metric (e.g., MIC)Reference
N-Arylalkanoic acidsGram-positive bacteria10-20 times more potent than BIT[2]
N-Aryloxyalkanoic acidsGram-positive bacteria10-20 times more potent than BIT[2]
2-Amino-1,2-benzisothiazol-3(2H)-one derivativesGram-positive bacteria, YeastsGood activity[3]
N-chlorocarbonylphenyl and N-carboxyamidophenyl derivativesVarious microbesPoor activity[4]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 1,2-benzisothiazol-3-one derivatives, a fundamental assay for assessing antimicrobial potency.

1. Preparation of Materials:

  • Test compounds (1,2-benzisothiazol-3-one derivatives) dissolved in a suitable solvent (e.g., DMSO).
  • Bacterial or fungal strains.
  • Sterile 96-well microtiter plates.
  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Positive control (standard antibiotic/antifungal).
  • Negative control (medium with solvent).

2. Inoculum Preparation:

  • Culture the microbial strain overnight.
  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).
  • Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Test Compounds:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.
  • Add 100 µL of the dissolved test compound to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

4. Inoculation:

  • Add 100 µL of the diluted microbial inoculum to each well containing the test compound dilutions.

5. Incubation:

  • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

6. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Exploiting Multiple Mechanisms of Action

1,2-Benzisothiazol-3-one derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms, including the inhibition of NF-κB and induction of apoptosis.

Key SAR Insights for Anticancer Activity:
  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring significantly influence cytotoxic effects.[5]

  • N-Substitution: Modifications at the N-position of the isothiazolinone ring are crucial for anticancer potency.

  • NF-κB Inhibition: Certain benzisothiazolone derivatives have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in some cancers like Hodgkin's Lymphoma.[6]

  • Synergistic Effects: Some derivatives exhibit synergistic effects when combined with standard chemotherapy drugs like doxorubicin and etoposide.[6]

Comparative Cytotoxicity of 1,2-Benzisothiazol-3-one Derivatives:
CompoundCancer Cell LineIC50 (µM)Reference
Compound 5 (unspecified structure)A549 (Lung)10.67 ± 1.53[5]
Compound 5 (unspecified structure)C6 (Glioma)4.33 ± 1.04[5]
BIT 1 (unspecified structure)L428 (Hodgkin's Lymphoma)3.3 µg/mL[6]
BIT 2 (unspecified structure)L428 (Hodgkin's Lymphoma)4.35 µg/mL[6]
Complex 1 (Platinum complex)A-549 (Lung)5.94 ± 0.58[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the 1,2-benzisothiazol-3-one derivatives in the cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

3. Incubation:

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

4. MTT Addition:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

5. Formazan Solubilization:

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Certain 1,2-benzisothiazol-3-one derivatives have been investigated as anti-inflammatory agents, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Key SAR Insights for COX Inhibition:
  • 1,1-Dioxide Core: The 1,2-benzisothiazol-3(2H)-one-1,1-dioxide (saccharin) scaffold is a key feature in many potent COX-2 inhibitors.[8][9]

  • Benzenesulfonamide Moiety: The incorporation of a benzenesulfonamide group, a classic pharmacophore for COX-2 selectivity, has led to the development of highly potent and selective inhibitors.[8][9]

  • Heterocyclic Substituents: The introduction of five-membered heterocyclic rings, such as pyrazole, can enhance anti-inflammatory activity.[8][9]

Comparative COX Inhibitory Activity of 1,2-Benzisothiazol-3-one Derivatives:
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 19>1000.06>1667[9]
Compound 20>1000.05>2000[9]
Celecoxib (Reference)150.04375[9]

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Incubate Enzyme, Substrate & Inhibitor Enzyme->Incubation Substrate Arachidonic Acid Substrate->Incubation Inhibitor Test Compound Inhibitor->Incubation Measurement Measure Prostaglandin E2 (PGE2) production (e.g., by ELISA) Incubation->Measurement Analysis Calculate % Inhibition and IC50 value Measurement->Analysis

Caption: Workflow for in vitro COX enzyme inhibition assay.

Caspase Inhibition: A New Frontier in Apoptosis Regulation

A novel class of 1,2-benzisothiazol-3-one derivatives has been identified as potent inhibitors of caspases, particularly caspase-3, a key executioner enzyme in the apoptotic pathway. This opens up therapeutic possibilities for diseases characterized by excessive apoptosis.

Key SAR Insights for Caspase-3 Inhibition:
  • N-Acyl Substitution: The presence of an N-acyl group on the 1,2-benzisothiazol-3-one core is a crucial structural feature for potent caspase-3 inhibitory activity.[10]

  • Specific Substituents: The nature of the acyl group significantly impacts potency, with some derivatives exhibiting nanomolar IC50 values.[10][11][12]

  • QSAR Models: QSAR studies have been employed to correlate the structural features of these derivatives with their caspase-3 inhibitory activity, highlighting the importance of descriptors related to electronegativity, atomic masses, and van der Waals volumes.[13][14]

Comparative Caspase-3 Inhibitory Activity of 1,2-Benzisothiazol-3-one Derivatives:
CompoundCaspase-3 IC50 (nM)Reference
Compound 5i1.15[11]
Compound 6bNanomolar[12]
Compound 6rNanomolar[12]
Compound 6sNanomolar[12]
Compound 6wNanomolar[12]
Experimental Protocol: Fluorimetric Caspase-3 Assay

This protocol describes a sensitive method for measuring caspase-3 activity using a fluorogenic substrate.[15]

1. Lysate Preparation:

  • Induce apoptosis in a suitable cell line (e.g., Jurkat T cells) using an appropriate stimulus (e.g., camptothecin).
  • Harvest and lyse the cells to release cellular contents, including caspases.

2. Assay Setup:

  • In a 96-well plate, add cell lysate to the test wells.
  • Include a positive control (recombinant active caspase-3) and a negative control (lysate from non-apoptotic cells).
  • Add the 1,2-benzisothiazol-3-one derivative at various concentrations to the appropriate wells.

3. Substrate Addition:

  • Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to all wells.

4. Incubation:

  • Incubate the plate at 37°C, protected from light.

5. Fluorescence Measurement:

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

6. Data Analysis:

  • Calculate the percentage of caspase-3 inhibition relative to the control and determine the IC50 value.

Conclusion and Future Directions

The 1,2-benzisothiazol-3-one scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of biologically active compounds. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications in fine-tuning the potency and selectivity of these derivatives for various therapeutic targets. Future research in this area will likely focus on:

  • Multi-target Ligands: Designing derivatives that can simultaneously modulate multiple targets to address complex diseases like cancer and neuroinflammation.

  • Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Exploring Novel Biological Targets: Screening existing and novel 1,2-benzisothiazol-3-one libraries against a wider range of biological targets to uncover new therapeutic applications.

The continued exploration of the rich chemistry of 1,2-benzisothiazol-3-one derivatives holds immense promise for the discovery of next-generation therapeutic agents.

References

A Researcher's Guide to the In Vivo Validation of Benzisothiazole Compounds as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of robust in vivo models for validating the anti-inflammatory potential of novel benzisothiazole derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare the efficacy of these compounds against established non-steroidal anti-inflammatory drugs (NSAIDs). Our focus is on providing researchers, scientists, and drug development professionals with the critical insights needed to design and execute meaningful preclinical studies.

The Rationale: Why Benzisothiazoles?

The landscape of anti-inflammatory drug discovery is driven by the need to overcome the significant limitations of current therapies. Classical NSAIDs, such as ibuprofen and diclofenac, are effective but carry a well-documented risk of gastrointestinal bleeding and renal issues due to their non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] While COX-1 is responsible for homeostatic functions like protecting the gastric mucosa, COX-2 is primarily induced during an inflammatory response.

Benzisothiazole and its derivatives have emerged as a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The key therapeutic hypothesis is that specific benzisothiazole derivatives can achieve potent anti-inflammatory effects, potentially through selective COX-2 inhibition or other novel mechanisms, thereby offering a superior safety profile.[2][6] This guide focuses on the critical in vivo experiments required to test this hypothesis.

Core Inflammatory Pathway

Inflammation is a complex biological response initiated by harmful stimuli. A key pathway involves the conversion of arachidonic acid into prostaglandins by COX enzymes. NSAIDs primarily target these enzymes. The diagram below illustrates this critical cascade and the putative target for many anti-inflammatory compounds.

Inflammatory_Cascade stimulus Inflammatory Stimulus (e.g., Injury, Pathogen) membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_homeo Prostaglandins (Homeostatic Functions) cox1->pg_homeo pg_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pg_inflam nsaids Traditional NSAIDs (Inhibition) nsaids->cox1 nsaids->cox2 benzisothiazoles Benzisothiazoles (Putative Selective Inhibition) benzisothiazoles->cox2 Workflow_Carrageenan start Start: Acclimatize Rats (Wistar, 180-220g) grouping Animal Grouping (n=6 per group) - Group I: Vehicle (e.g., Saline) - Group II: Test Compound - Group III: Positive Control (e.g., Diclofenac) start->grouping baseline Baseline Measurement: Measure initial paw volume (V₀) using a plethysmometer. grouping->baseline admin Drug Administration (p.o.) Administer compounds 1 hour before carrageenan injection. baseline->admin induce Induce Edema: Inject 0.1 mL of 1% Carrageenan into subplantar region of right hind paw. admin->induce measure Paw Volume Measurement (Vₜ) Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. induce->measure analyze Data Analysis: 1. Calculate Edema (Vₜ - V₀) 2. Calculate % Inhibition vs. Vehicle Control measure->analyze end End analyze->end

References

A Comparative Guide to the Molecular Docking of 1,2-Benzisothiazol-3-amine 1,1-dioxide with Key Pharmacological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1] A key derivative, 1,2-Benzisothiazol-3-amine 1,1-dioxide, shares structural homology with established drugs, most notably Zonisamide, an antiepileptic and antiparkinsonian agent.[2][3] Zonisamide's broad therapeutic window is attributed to its multi-target mechanism, which includes the modulation of ion channels and inhibition of specific enzymes.[4][5] This guide presents a comparative molecular docking study of this compound against three clinically relevant enzymes: Carbonic Anhydrase IX (CA IX), Monoamine Oxidase B (MAO-B), and a model of the Voltage-gated Sodium Channel (Nav).

Through detailed in silico analysis, we will explore the binding affinity and interaction patterns of this compound, benchmarking its performance against well-established inhibitors for each target. The objective is to provide researchers and drug development professionals with a robust computational framework and actionable insights into the therapeutic potential of this versatile scaffold.

Rationale for Target Enzyme Selection

The choice of target enzymes is grounded in the established pharmacology of structurally related compounds and the known activities of the benzisothiazole nucleus.

  • Carbonic Anhydrase IX (CA IX): This enzyme is a validated target in oncology. It is overexpressed in numerous solid tumors, contributing to the acidic tumor microenvironment that promotes cell proliferation and metastasis.[6] Sulfonamide-containing molecules, like our subject compound, are a classic class of carbonic anhydrase inhibitors. Furthermore, specific 1,2-benzisothiazole derivatives have been developed as potent CA IX inhibitors.[7]

  • Monoamine Oxidase B (MAO-B): As a key enzyme in the degradation of dopamine, MAO-B is a primary target in the treatment of neurodegenerative disorders such as Parkinson's disease.[8][9] The therapeutic use of Zonisamide in Parkinson's disease has been linked to its ability to inhibit MAO-B, making this a highly relevant target for our analysis.[3]

  • Voltage-Gated Sodium Channel (Nav): These channels are fundamental to the generation of action potentials in excitable cells.[10] Blocking these channels is a primary mechanism of action for many antiepileptic drugs, including Zonisamide, which reduces high-frequency repetitive firing of neurons.[4][11] Understanding the interaction with Nav channels is crucial for evaluating the compound's potential in neurology.

Experimental Protocols: A Validated Molecular Docking Workflow

To ensure reproducibility and scientific rigor, the following standardized molecular docking protocol was employed. This workflow is designed as a self-validating system, where each step prepares the components for an accurate simulation of the ligand-protein interaction.

Step-by-Step Methodology
  • Protein Structure Preparation:

    • Acquisition: The 3D crystal structures of the target enzymes were downloaded from the Protein Data Bank (PDB). The selected structures were: CA IX (PDB ID: 5FL4), MAO-B complexed with Safinamide (PDB ID: 2V5Z), and a bacterial Nav channel model (PDB ID: 3RVY).[12][13]

    • Cleaning: All non-essential water molecules, co-solvents, and non-interacting ions were removed from the PDB files.

    • Refinement: Hydrogen atoms were added to the protein structure, and charges were assigned using the Gasteiger method. This step is critical for accurately modeling electrostatic interactions.

    • File Format: The prepared protein structures were saved in the PDBQT format, which includes atomic charge and type information required by AutoDock Vina.

  • Ligand Structure Preparation:

    • Generation: The 2D structures of this compound and the comparator compounds (Acetazolamide, Safinamide, Phenytoin) were drawn using ChemDraw and converted to 3D structures.

    • Energy Minimization: The 3D structures were subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation.

    • Refinement: Gasteiger charges were computed, and rotatable bonds were defined to allow for conformational flexibility during the docking process. Ligands were also saved in the PDBQT format.

  • Grid Box Generation and Docking Execution:

    • Active Site Definition: A grid box was defined to encompass the known active site of each enzyme. For CA IX, the grid was centered on the catalytic zinc ion.[6] For MAO-B, it was centered on the FAD cofactor and the known binding site of the co-crystallized ligand.[12] For the Nav channel, the grid encompassed the central pore where channel-blocking drugs are known to bind.[14]

    • Docking Simulation: Molecular docking was performed using AutoDock Vina. The software systematically explores the conformational space of the ligand within the defined grid box, calculating the binding affinity for each pose. An exhaustiveness setting of 16 was used to ensure a thorough search.

  • Analysis and Visualization:

    • Binding Affinity: The results were ranked based on the predicted binding affinity (ΔG), reported in kcal/mol. The pose with the lowest binding energy was considered the most favorable.

    • Interaction Analysis: The top-ranked pose for each ligand-protein complex was visualized using BIOVIA Discovery Studio to identify key molecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) Clean Protein Refinement (PDBQT) PDB->Clean Remove Water, Add Hydrogens Ligand 2. Generate Ligand Structure (SDF/MOL2) Minimize Ligand Refinement (PDBQT) Ligand->Minimize Energy Minimization (MMFF94) Grid 3. Define Active Site (Grid Box) Clean->Grid Minimize->Grid Dock 4. Run Docking (AutoDock Vina) Grid->Dock Results 5. Analyze Binding Affinity (kcal/mol) Dock->Results Visualize 6. Visualize Interactions (Discovery Studio) Results->Visualize

Caption: Molecular Docking Workflow.

Comparative Docking Analysis

Target 1: Carbonic Anhydrase IX (CA IX)

CA IX inhibition is a promising strategy for cancer therapy. The active site contains a critical Zn²⁺ ion coordinated by three histidine residues. Classical sulfonamide inhibitors function by coordinating this zinc ion, displacing a water molecule.

Table 1: Docking Results for Carbonic Anhydrase IX (PDB: 5FL4)

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
This compound -7.2His94, His96, His119, Thr199, Thr200, Zn²⁺
Acetazolamide (Comparator) -7.5His94, His96, His119, Thr199, Thr200, Zn²⁺

The docking results predict that this compound binds effectively within the active site of CA IX, with a binding affinity comparable to the well-known inhibitor Acetazolamide. The primary binding mechanism involves the coordination of the catalytic Zn²⁺ ion by the nitrogen and oxygen atoms of the sulfonamide group. This interaction is the cornerstone of potent CA inhibition.[6] Additionally, the compound forms crucial hydrogen bonds with the side chains of Thr199 and Thr200, further stabilizing its position in the hydrophilic portion of the active site. The benzisothiazole ring is oriented towards the hydrophobic region, mirroring the binding mode of many established inhibitors.

G cluster_CAIX CA IX Active Site Compound This compound SO₂NH₂ group Zinc Zn²⁺ Compound:f1->Zinc Coordination Bond Thr199 Thr199 Compound:f0->Thr199 H-Bond Thr200 Thr200 Compound:f0->Thr200 H-Bond His94 His94 Zinc->His94 Coordination

Caption: Key interactions of the compound in the CA IX active site.

Target 2: Monoamine Oxidase B (MAO-B)

MAO-B features a bipartite active site cavity: an entrance cavity and a substrate cavity containing the FAD cofactor. Inhibitors typically occupy both cavities, forming key interactions with aromatic residues.[8]

Table 2: Docking Results for Monoamine Oxidase B (PDB: 2V5Z)

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
This compound -8.5Tyr398, Tyr435, Ile199, Cys172, FAD
Safinamide (Comparator) -9.1Tyr398, Tyr435, Ile199, Gln206, FAD

Our analysis reveals a high binding affinity for this compound within the MAO-B active site. The benzisothiazole ring is predicted to be sandwiched between the isoalloxazine ring of the FAD cofactor and the aromatic rings of Tyr398 and Tyr435, forming stabilizing π-π stacking interactions. This is a characteristic feature of many potent MAO-B inhibitors.[12] The amine group is positioned to interact with key residues like Cys172 in the substrate cavity. The predicted binding energy is strong, approaching that of the known inhibitor Safinamide, suggesting the compound is a promising candidate for MAO-B inhibition.

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Compound 1,2-Benzisothiazol-3-amine 1,1-dioxide Compound->MAOB Inhibition

Caption: Inhibition of dopamine metabolism via MAO-B.

Target 3: Voltage-Gated Sodium Channel (Nav)

Docking into ion channels presents a unique challenge due to their size and transmembrane nature. The binding site for local anesthetics and anticonvulsants is located within the channel's inner pore, involving residues from multiple domains (DI-DIV).[14]

Table 3: Docking Results for Nav Channel Pore (PDB: 3RVY Model)

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Homology Model)
This compound -6.8Phe1764, Tyr1771 (DIV-S6)
Phenytoin (Comparator) -7.1Phe1764, Tyr1771 (DIV-S6)

The docking simulation places this compound within the hydrophobic inner pore of the Nav channel model. The compound is predicted to form hydrophobic and π-π stacking interactions with key aromatic residues, such as Phe1764 and Tyr1771 (using human Nav1.2 numbering for homologous positions), which are known to be critical for the binding of many channel blockers.[14][15] By occupying this site, the compound would physically obstruct the passage of sodium ions, thereby stabilizing the inactivated state of the channel and preventing neuronal firing. The binding affinity is comparable to that of the established anticonvulsant Phenytoin, supporting its potential as a sodium channel blocker.

Discussion and Field-Proven Insights

The in silico data presented provides a compelling, multi-target profile for this compound.

  • Expertise & Causality: The strong, predicted binding to CA IX is mechanistically sound, driven by the classical sulfonamide-zinc interaction. This suggests a high probability of success in experimental validation and points towards potential applications in oncology. Similarly, its interactions within the aromatic cage of the MAO-B active site are consistent with established structure-activity relationships for inhibitors of this enzyme, suggesting a plausible role in neurodegenerative disease therapy. The predicted binding to the Nav channel pore aligns with the known mechanism of its structural analog, Zonisamide, providing a strong rationale for its potential anticonvulsant properties.

  • Trustworthiness & Validation: Molecular docking is a powerful predictive tool, but it is the first step in the drug discovery pipeline. The predicted binding affinities are not absolute but provide a robust comparative ranking. The true potency must be confirmed through in vitro enzymatic assays to determine IC₅₀ values. For instance, an esterase assay can be used to measure the inhibition of carbonic anhydrases.[6] Subsequent cell-based assays and in vivo models are necessary to evaluate efficacy and pharmacokinetic properties.

Conclusion

This comparative guide demonstrates through molecular docking that this compound is a promising multi-target ligand. It shows strong predicted binding affinities and mechanistically sound interaction patterns with Carbonic Anhydrase IX, Monoamine Oxidase B, and a Voltage-gated Sodium Channel model. Its performance is comparable to established inhibitors for each respective target. These computational findings strongly advocate for the synthesis and experimental validation of this compound as a potential therapeutic agent for cancer, neurodegenerative disorders, and epilepsy.

References

A Comparative Guide to Elucidating the Antibacterial Mechanism of 1,2-Benzisothiazol-3-amine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of 1,2-Benzisothiazol-3-amine 1,1-dioxide on bacterial cells. The proposed workflow is designed to systematically investigate potential cellular targets and compare the compound's activity against established antibacterial agents.

Introduction

This compound is a heterocyclic compound belonging to the broader class of benzisothiazolinones, which are known for their antimicrobial properties.[1] While the parent compound, 1,2-benzisothiazolin-3-one (BIT), has been suggested to function as a biocide by disrupting essential enzyme systems and targeting cellular thiol groups, the precise mechanism of its amino-derivative remains to be fully elucidated.[2][3][4] Furthermore, related saccharin derivatives have demonstrated the ability to disrupt the cell envelope and interfere with DNA replication.[5][6][7] This guide outlines a logical, multi-faceted experimental approach to systematically dissect the antibacterial action of this compound.

Experimental Workflow Overview

The following workflow is designed to investigate four primary potential mechanisms of antibacterial action: inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein synthesis, and inhibition of DNA replication.

Experimental Workflow cluster_0 Initial Characterization cluster_1 Mechanism of Action Investigation cluster_2 Data Analysis & Conclusion MIC & MBC Determination MIC & MBC Determination Cell Wall Synthesis Assay Cell Wall Synthesis Assay MIC & MBC Determination->Cell Wall Synthesis Assay Proceed if active Cell Membrane Integrity Assay Cell Membrane Integrity Assay MIC & MBC Determination->Cell Membrane Integrity Assay Proceed if active Protein Synthesis Assay Protein Synthesis Assay MIC & MBC Determination->Protein Synthesis Assay Proceed if active DNA Replication Assay DNA Replication Assay MIC & MBC Determination->DNA Replication Assay Proceed if active Comparative Analysis Comparative Analysis Cell Wall Synthesis Assay->Comparative Analysis Cell Membrane Integrity Assay->Comparative Analysis Protein Synthesis Assay->Comparative Analysis DNA Replication Assay->Comparative Analysis Mechanism Confirmation Mechanism Confirmation Comparative Analysis->Mechanism Confirmation

Caption: Overall experimental workflow to determine the mechanism of action.

Part 1: Initial Bactericidal Activity Assessment

The initial step is to quantify the antibacterial potency of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the lowest concentration of the test compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).

Protocol:

  • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) of the test organisms (e.g., Staphylococcus aureus and Escherichia coli).

  • Include positive (no compound) and negative (no bacteria) controls.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is visually determined as the lowest concentration with no turbidity.[8]

  • To determine the MBC, aliquots from wells with no visible growth are plated on antibiotic-free agar.

  • The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum.[8]

Comparative Agents:

  • Vancomycin: A known inhibitor of cell wall synthesis.[9][10]

  • Polymyxin B: A known disruptor of the cell membrane.

  • Tetracycline: A known inhibitor of protein synthesis.[11]

  • Ciprofloxacin: A known inhibitor of DNA replication.[12]

Data Presentation:

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
This compoundS. aureus
E. coli
VancomycinS. aureus
Polymyxin BE. coli
TetracyclineS. aureus
CiprofloxacinE. coli

Part 2: Elucidating the Mechanism of Action

Based on the initial activity, the following assays will be performed to pinpoint the cellular target.

Cell Wall Synthesis Inhibition Assay

Objective: To determine if this compound interferes with the synthesis of the bacterial cell wall.

Rationale: Many established antibiotics target the bacterial cell wall, a structure absent in mammalian cells, making it an attractive target.[9][]

Protocol: Lysis Assay

  • Grow bacterial cells to the mid-logarithmic phase.

  • Expose the cells to the test compound at its MIC and 2x MIC.

  • Monitor the optical density (OD600) of the culture over time.

  • A significant decrease in OD600, similar to the positive control (Vancomycin), suggests cell lysis due to a compromised cell wall.

Cell Wall Synthesis Assay Bacterial Culture (mid-log phase) Bacterial Culture (mid-log phase) Treatment Treatment Bacterial Culture (mid-log phase)->Treatment This compound This compound Treatment->this compound Vancomycin (Positive Control) Vancomycin (Positive Control) Treatment->Vancomycin (Positive Control) No Treatment (Negative Control) No Treatment (Negative Control) Treatment->No Treatment (Negative Control) Monitor OD600 over time Monitor OD600 over time This compound->Monitor OD600 over time Vancomycin (Positive Control)->Monitor OD600 over time No Treatment (Negative Control)->Monitor OD600 over time Analyze Data Analyze Data Monitor OD600 over time->Analyze Data Conclusion Conclusion Analyze Data->Conclusion Decrease in OD600 indicates lysis

Caption: Workflow for the cell wall synthesis inhibition assay.

Cell Membrane Integrity Assay

Objective: To assess whether the compound disrupts the integrity of the bacterial cell membrane.

Rationale: A compromised cell membrane leads to the leakage of intracellular components and cell death.[14][15]

Protocol: Propidium Iodide (PI) Uptake Assay

  • Harvest and wash bacterial cells grown to the mid-log phase.

  • Resuspend the cells in a suitable buffer.

  • Treat the cells with the test compound at its MIC and 2x MIC.

  • Add propidium iodide, a fluorescent dye that can only enter cells with a damaged membrane.

  • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.[16][17]

Data Presentation:

TreatmentConcentrationFluorescence Intensity (Arbitrary Units)
This compoundMIC
2x MIC
Polymyxin B (Positive Control)MIC
No Treatment (Negative Control)-
Protein Synthesis Inhibition Assay

Objective: To determine if the compound inhibits bacterial protein synthesis.

Rationale: The bacterial ribosome is a validated target for many clinically useful antibiotics.[11][18]

Protocol: In Vitro Transcription/Translation Assay

  • Utilize a cell-free bacterial protein synthesis system (e.g., E. coli S30 extract).

  • Add a plasmid DNA template encoding a reporter protein (e.g., β-galactosidase).

  • Incubate the reaction with varying concentrations of the test compound.

  • Measure the activity of the synthesized reporter protein. A dose-dependent decrease in reporter activity indicates inhibition of protein synthesis.[19]

Protein Synthesis Assay Cell-free extract Cell-free extract Reaction Mix Reaction Mix Cell-free extract->Reaction Mix Add Test Compound Add Test Compound Reaction Mix->Add Test Compound Reporter DNA Reporter DNA Reporter DNA->Reaction Mix Amino Acids Amino Acids Amino Acids->Reaction Mix Incubate Incubate Add Test Compound->Incubate Measure Reporter Activity Measure Reporter Activity Incubate->Measure Reporter Activity Analyze Data Analyze Data Measure Reporter Activity->Analyze Data Dose-dependent decrease indicates inhibition

Caption: Workflow for the in vitro protein synthesis inhibition assay.

DNA Replication Inhibition Assay

Objective: To investigate if the compound interferes with bacterial DNA replication.

Rationale: Inhibition of DNA replication is a proven mechanism for antibacterial agents like fluoroquinolones.[12][20]

Protocol: DNA Gyrase Inhibition Assay

  • Use a commercial DNA gyrase supercoiling assay kit.

  • Incubate purified DNA gyrase with relaxed plasmid DNA in the presence of the test compound.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Inhibition of DNA gyrase will result in a decrease in the supercoiled DNA form.

Data Presentation:

CompoundConcentration% Inhibition of DNA Gyrase
This compound10 µM
50 µM
100 µM
Ciprofloxacin (Positive Control)10 µM
No Compound (Negative Control)-0

Conclusion

By systematically executing this series of experiments and comparing the results to those of well-characterized antibiotics, researchers can definitively elucidate the mechanism of action of this compound. This structured approach, combining initial potency determination with targeted mechanistic assays, will provide the robust data necessary for further drug development and scientific understanding.

References

A Comparative Efficacy Analysis: 1,2-Benzisothiazolin-3-one (BIT) vs. Traditional Biocides in Industrial and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: The topic specified "1,2-Benzisothiazol-3-amine 1,1-dioxide." It is important to clarify for our technically advanced audience that this compound, a derivative of saccharin, is not recognized as an industrial biocide[1][2]. The widely used and efficacious biocide within this chemical family is 1,2-Benzisothiazolin-3-one , commonly known as BIT [3][4]. This guide will therefore focus on BIT, as it aligns with the industrial and research context of biocidal efficacy.

Introduction: The Imperative of Microbial Control

In the realms of drug development, manufacturing, and material science, the control of microbial contamination is not merely a quality control checkpoint; it is a fundamental pillar of product safety, stability, and efficacy. The choice of a biocidal agent is a critical decision, balancing potent, broad-spectrum activity with formulation compatibility, long-term stability, and a favorable regulatory and toxicological profile.

This guide provides an in-depth comparison between 1,2-Benzisothiazolin-3-one (BIT), a prominent member of the isothiazolinone class of biocides, and several classes of "traditional" biocides that have been industry mainstays: Formaldehyde-Releasing Agents (FRAs) and Parabens. We will dissect their mechanisms of action, present comparative efficacy data, and provide the experimental frameworks necessary for robust in-house evaluation.

Mechanisms of Action: A Tale of Different Strategies

The efficacy of a biocide is rooted in its specific biochemical interactions with microbial cells. Understanding these mechanisms is crucial for predicting spectrum of activity, potential for resistance, and compatibility with formulation ingredients.

  • 1,2-Benzisothiazolin-3-one (BIT): BIT, like other isothiazolinones, employs a rapid, two-stage mechanism[5]. The primary mode of action involves the electrophilic sulfur atom in its heterocyclic ring. This atom readily reacts with and inactivates critical thiol-containing enzymes and proteins (such as dehydrogenases) within the microorganism[6][7]. This disruption of key metabolic and respiratory pathways leads to a swift inhibition of growth. The second stage involves irreversible cell damage, ultimately leading to cell death[5]. This non-specific mode of action is advantageous as it makes the development of microbial resistance highly unlikely[8].

  • Formaldehyde-Releasing Agents (FRAs): This class of biocides, which includes compounds like DMDM hydantoin and imidazolidinyl urea, functions by slowly releasing formaldehyde under aqueous conditions[9][10][11]. Formaldehyde is a potent, broad-spectrum biocide that acts via non-specific alkylation of proteins and nucleic acids. It cross-links with primary amine and amide groups, causing irreversible damage to the cell wall and intracellular components, leading to cell death. The efficacy is dependent on the controlled release of formaldehyde to a level that is microbicidal but remains within safety limits for human exposure[10][12].

  • Parabens: Parabens (esters of p-hydroxybenzoic acid) are widely used due to their broad-spectrum activity, particularly against fungi and yeasts[13][14]. Their mechanism is believed to involve the disruption of microbial cell membrane transport processes and the inhibition of key intracellular enzymes[15]. The antimicrobial efficacy of parabens increases with the length of the alkyl chain (butylparaben > propylparaben > ethylparaben > methylparaben)[16].

The following diagram illustrates the distinct molecular targets for each biocide class.

cluster_BIT 1,2-Benzisothiazolin-3-one (BIT) cluster_FRA Formaldehyde-Releasers (FRAs) cluster_Parabens Parabens BIT BIT Molecule (Electrophilic Sulfur) Thiol Thiol Groups in Enzymes (e.g., Cysteine Residues) BIT->Thiol Reacts with Inhibition Metabolic & Respiratory Inhibition Thiol->Inhibition Leads to FRA FRA Molecule Formaldehyde Released Formaldehyde FRA->Formaldehyde Hydrolyzes to Proteins Cellular Proteins & Nucleic Acids (Amine Groups) Formaldehyde->Proteins Alkylates Damage Irreversible Cross-Linking & Cell Damage Proteins->Damage Results in Paraben Paraben Molecule Membrane Cell Membrane Paraben->Membrane Disrupts Enzymes Intracellular Enzymes Paraben->Enzymes Inhibits Disruption Disruption of Transport & Enzyme Inhibition Membrane->Disruption Enzymes->Disruption

Caption: Comparative Mechanisms of Action for BIT, FRAs, and Parabens.

Comparative Efficacy: A Data-Driven Assessment

The most fundamental measure of a biocide's efficacy is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period[17][18][19]. A lower MIC value signifies higher potency.

The following table synthesizes representative MIC data for BIT and traditional biocides against common industrial and pharmaceutical contaminants.

Microorganism Biocide Class Active Ingredient Typical MIC (ppm) References
Pseudomonas aeruginosa (Gram-negative bacteria)Isothiazolinone1,2-Benzisothiazolin-3-one (BIT) 50 - 200[20][21]
IsothiazolinoneCMIT/MIT (3:1)1 - 3[6][22]
Formaldehyde-ReleaserDMDM Hydantoin250 - 1000[22]
ParabenMethylparaben>1000[16]
Staphylococcus aureus (Gram-positive bacteria)Isothiazolinone1,2-Benzisothiazolin-3-one (BIT) 25 - 100[7][20]
IsothiazolinoneCMIT/MIT (3:1)0.5 - 2[6]
Formaldehyde-ReleaserDMDM Hydantoin200 - 500[12]
ParabenMethylparaben500 - 1000[16]
Aspergillus brasiliensis (Fungus/Mold)Isothiazolinone1,2-Benzisothiazolin-3-one (BIT) 100 - 400[3][20]
IsothiazolinoneCMIT/MIT (3:1)5 - 15[23]
Formaldehyde-ReleaserDMDM Hydantoin300 - 700[12]
ParabenMethylparaben + Propylparaben500 - 1000[14][16]
Candida albicans (Yeast)Isothiazolinone1,2-Benzisothiazolin-3-one (BIT) 50 - 200[3][20]
IsothiazolinoneCMIT/MIT (3:1)2 - 8[23]
Formaldehyde-ReleaserDMDM Hydantoin250 - 600[12]
ParabenMethylparaben + Propylparaben400 - 800[14][16]

Note: MIC values are highly dependent on the test matrix, pH, and specific microbial strain. This table is for comparative purposes. The combination of CMIT/MIT is included as a benchmark for high-potency isothiazolinones.

Analysis of Efficacy Data: The data consistently show that isothiazolinones, as a class, are effective at significantly lower concentrations than both FRAs and Parabens[21][22]. While the CMIT/MIT blend often shows the lowest MIC values, BIT demonstrates potent, broad-spectrum efficacy against bacteria, fungi, and yeasts at concentrations that are still considerably lower than traditional alternatives[3][20]. Parabens are generally more effective against fungi than bacteria, whereas FRAs exhibit broad but less potent activity[12][13].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Trustworthy data is generated from robust, standardized methodologies. The following protocol outlines the broth microdilution method for determining MIC, a cornerstone of biocide efficacy testing.

Objective: To determine the lowest concentration of a biocide that inhibits the visible growth of a target microorganism.

A Step 1: Preparation - Prepare sterile growth medium (e.g., TSB for bacteria). - Prepare biocide stock solution. - Culture microorganism to log phase. B Step 2: Serial Dilution - Dispense 100µL of medium into all wells of a 96-well plate. - Add 100µL of biocide stock to the first column. - Perform 2-fold serial dilutions across the plate. A->B C Step 3: Inoculation - Dilute microbial culture to a standardized concentration (e.g., 5x10^5 CFU/mL). - Inoculate each well (except negative control) with 10µL of the suspension. B->C D Step 4: Incubation - Cover the plate and incubate under optimal conditions (e.g., 37°C for 18-24 hours for bacteria). C->D E Step 5: Analysis - Visually inspect wells for turbidity (growth). - The MIC is the lowest concentration in a clear well. D->E F Controls - Positive Control: Medium + Inoculum (no biocide) - Negative Control: Sterile Medium only F->C Add to plate

Caption: Experimental Workflow for MIC Determination via Broth Microdilution.

Detailed Steps:

  • Preparation of Materials:

    • Test Biocide: Prepare a concentrated stock solution of BIT, FRA, or Paraben in a suitable sterile solvent (e.g., deionized water, DMSO).

    • Growth Medium: Prepare and sterilize the appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Microbial Inoculum: Culture the test microorganism overnight. Dilute the culture in fresh medium to achieve a standardized concentration, typically adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then further diluted for final inoculum[24].

  • Plate Setup and Serial Dilution:

    • Using a 96-well microtiter plate, add 100 µL of sterile broth to each well.

    • Add 100 µL of the biocide stock solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last column. This creates a gradient of biocide concentrations.

  • Inoculation:

    • Add 10 µL of the standardized microbial inoculum to each well, except for the negative (sterility) control wells[6]. The final volume in each well will be 110 µL.

    • Include a positive control (broth + inoculum, no biocide) to ensure the viability of the microorganism.

  • Incubation:

    • Cover the plate and incubate at a temperature suitable for the test organism (e.g., 35-37°C for most bacteria) for 18-24 hours[6].

  • Reading Results:

    • After incubation, examine the plate for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the biocide at which no visible growth is observed[19][25].

Physicochemical Properties & Application Suitability

Beyond raw efficacy, the practical utility of a biocide is determined by its physical and chemical properties.

Property 1,2-Benzisothiazolin-3-one (BIT) Formaldehyde-Releasers (FRAs) Parabens
Effective pH Range Wide (typically 4-12)[3][26]Formulation dependent, generally 6-9Narrow (most effective at pH < 6)
Thermal Stability High (stable up to 150°C)[3][20]Moderate; can prematurely release formaldehyde at high temperaturesGood
Formulation Impact Generally non-discoloring, compatible with amines[3]Can cause yellowing; potential for cross-reactionsCan be inactivated by some non-ionic surfactants
Key Advantage High thermal/pH stability; no formaldehyde release[26]Low cost; proven history of useEffective against fungi; low cost[13][14]
Key Disadvantage Skin sensitizer at high concentrations[4][27]Formaldehyde is a known carcinogen; regulatory pressure[9]Potential endocrine-disrupting activity; poor water solubility for longer chains[13][15]

This comparison highlights BIT's significant operational advantages, particularly its stability under the harsh pH and temperature conditions often encountered in industrial manufacturing processes[3][20].

cluster_BIT BIT Profile cluster_FRA FRA Profile cluster_Parabens Paraben Profile center Biocide Selection Criteria Efficacy Efficacy & Spectrum (MIC/MBC) center->Efficacy Stability Physicochemical Stability (pH, Temp) center->Stability Safety Safety & Toxicology (Sensitization, Carcinogenicity) center->Safety Compatibility Formulation Compatibility center->Compatibility Cost Cost-Effectiveness center->Cost B1 ++ High Efficacy B2 +++ Excellent Stability B3 - Skin Sensitizer F1 + Moderate Efficacy F2 + Moderate Stability F3 -- Formaldehyde Release P1 + Good Fungal Efficacy P2 -- Narrow pH Stability P3 -- Endocrine Concerns

Caption: Logical Relationship Map for Biocide Selection.

Conclusion

The selection of a biocide is a multi-factorial decision that extends beyond a simple comparison of MIC values.

  • 1,2-Benzisothiazolin-3-one (BIT) emerges as a highly effective, robust, and versatile biocide. Its primary strengths lie in its broad-spectrum efficacy at low concentrations and, critically, its exceptional stability across wide pH and temperature ranges[3][20][26]. This makes it particularly suitable for challenging industrial formulations where other biocides might degrade or lose activity. While it is a known skin sensitizer, requiring careful handling and formulation within safe concentration limits, its performance profile is compelling[4][27].

  • Formaldehyde-Releasing Agents remain effective and low-cost options. However, their utility is increasingly challenged by significant regulatory and safety concerns surrounding formaldehyde[9]. Their performance is also more limited by pH and temperature compared to BIT.

  • Parabens are cost-effective and particularly useful for their anti-fungal properties, but their efficacy is constrained by a narrow pH range and potential health concerns have led to decreased consumer and regulatory acceptance in some sectors[13][15].

For researchers and drug development professionals seeking a high-performance preservative system, BIT offers a scientifically sound alternative to traditional biocides, providing a superior balance of efficacy, stability, and formulation compatibility. As always, the final selection must be validated through rigorous challenge testing within the specific product matrix to ensure optimal performance and regulatory compliance.

References

A Guide to Isothermal Titration Calorimetry for Determining the Binding Affinity of 1,2-Benzisothiazol-3-amine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Isothermal Titration Calorimetry (ITC) as a primary method for characterizing the binding affinity of the small molecule 1,2-Benzisothiazol-3-amine 1,1-dioxide. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply this powerful technique. We will delve into the core principles of ITC, provide a detailed experimental protocol using a model protein system, and compare its performance with alternative biophysical methods.

The Gold Standard for Binding Thermodynamics

Isothermal Titration Calorimetry stands as a pinnacle technique in the study of biomolecular interactions.[1][2][3] Its distinction lies in its ability to directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][4] This allows for the determination of not only the binding affinity (dissociation constant, K D ), but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event.[2] Such comprehensive data is invaluable in drug discovery and lead optimization, offering deep insights into the forces driving molecular recognition.[5][6]

Unlike other techniques that rely on labeling or immobilization, ITC is a label-free, in-solution method, which allows for the study of interactions in their native state.[2][3] This mitigates potential artifacts introduced by modifications to the binding partners.

Probing the Interaction of this compound

This compound is a heterocyclic compound with potential for various biological activities.[7][8][9] To illustrate the application of ITC, this guide will outline a hypothetical experiment to determine its binding affinity to a well-characterized model protein, human Carbonic Anhydrase II (CA II). CA II is an ideal model system due to its stability, commercial availability, and well-documented interactions with a wide range of small molecule inhibitors.[10][11][12][13]

Experimental Protocol: A Step-by-Step Guide

The following protocol details the necessary steps for conducting an ITC experiment to measure the binding of this compound to Carbonic Anhydrase II.

Meticulous Sample Preparation: The Foundation of Quality Data
  • Protein Preparation:

    • Obtain highly pure (>95%) recombinant human Carbonic Anhydrase II.

    • Perform extensive dialysis of the protein against the chosen experimental buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) to ensure precise buffer matching with the ligand solution. This is critical to minimize large heats of dilution that can obscure the binding signal.[14][15]

    • Accurately determine the protein concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm.

  • Ligand Preparation:

    • Dissolve this compound in the exact same buffer used for the protein dialysis.

    • Ensure complete dissolution and accurately determine the concentration. It is advisable to prepare a concentrated stock solution and then dilute it to the final experimental concentration.

ITC Experiment Execution: Precision in Measurement
  • Instrumentation: Utilize a sensitive Isothermal Titration Calorimeter, such as a Malvern Panalytical MicroCal PEAQ-ITC or equivalent.

  • Experimental Setup:

    • Temperature: Set the experimental temperature to 25°C.

    • Sample Cell: Load the sample cell with the CA II solution, typically at a concentration of 10-20 µM.

    • Syringe: Fill the injection syringe with the this compound solution at a concentration 10-15 times that of the protein in the cell (e.g., 150-300 µM). This ensures that saturation of the protein's binding sites is achieved during the titration.

    • Titration Parameters: Program a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

    • Stirring: Maintain a constant stirring speed (e.g., 750 rpm) to ensure rapid mixing upon each injection.[15]

Rigorous Data Analysis: From Heat to Affinity
  • Data Acquisition: The instrument software will record the heat change for each injection, generating a series of peaks.

  • Data Integration: Integrate the area under each peak to determine the heat change per injection.

  • Binding Isotherm Generation: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the key thermodynamic parameters:

    • Binding Affinity (K D ): The dissociation constant, a measure of the strength of the interaction.

    • Stoichiometry (n): The number of ligand molecules that bind to one molecule of the protein.

    • Enthalpy (ΔH): The heat change associated with the binding event.

  • Calculating Gibbs Free Energy and Entropy: The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the following fundamental thermodynamic equation:

    ΔG = -RTln(K A ) = ΔH - TΔS

    where R is the gas constant, T is the absolute temperature, and K A is the association constant (1/K D ).

Visualizing the ITC Workflow and Thermodynamic Outputs

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Protein Protein Purification & Dialysis ITC_Instrument Instrument Setup & Sample Loading Protein->ITC_Instrument Ligand Ligand Dissolution & Buffer Matching Ligand->ITC_Instrument Titration Automated Titration ITC_Instrument->Titration Detection Heat Change Measurement Titration->Detection Integration Peak Integration Detection->Integration Fitting Binding Isotherm Fitting Integration->Fitting Results Thermodynamic Profile (KD, n, ΔH, ΔS) Fitting->Results Thermodynamic_Parameters Gibbs ΔG Gibbs Free Energy (Binding Affinity) Enthalpy ΔH Enthalpy (Bonding Interactions) Gibbs->Enthalpy = Entropy ΔS Entropy (Conformational & Solvation Changes) Enthalpy->Entropy - T

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Benzisothiazol-3-amine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our practices. Handling novel or specialized chemical reagents requires a deep, proactive understanding of their potential hazards. This guide provides essential, immediate safety and logistical information for handling 1,2-Benzisothiazol-3-amine 1,1-dioxide, moving beyond a simple checklist to instill a foundational understanding of why specific protective measures are critical. Our goal is to build a self-validating system of safety in your laboratory, ensuring both personal well-being and the reliability of your results.

Foundational Hazard Analysis: Understanding the Adversary

Before selecting any personal protective equipment (PPE), we must first understand the specific risks posed by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple acute hazards.[1] A thorough risk assessment is the cornerstone of any safety protocol; for this compound, the data compels a multi-faceted approach to protection.

The primary threats are:

  • Acute Toxicity: The compound is harmful through ingestion, skin contact, and inhalation.[1] This broad toxicological profile means that all potential routes of exposure—oral, dermal, and respiratory—must be sealed.

  • Skin and Eye Irritation: It is classified as a skin irritant and a serious eye irritant.[1] This necessitates robust barrier protection to prevent debilitating and potentially irreversible damage.

  • Sensitization Potential: While data for this specific molecule is limited, other isothiazolinones are known skin sensitizers, capable of causing allergic contact dermatitis upon repeated exposure.[2] Prudence dictates we treat this compound as a potential sensitizer.

This hazard profile is the logical basis for the stringent PPE requirements that follow. We are not merely protecting against a single point of contact but creating a comprehensive shield against a versatile chemical threat.

The Core Ensemble: Selecting Your Personal Protective Equipment

Based on the hazard analysis, a standard laboratory coat and safety glasses are insufficient. The following table outlines the minimum required PPE and the rationale grounded in the compound's known characteristics.

Hazard Category GHS Hazard Statement Required PPE Scientific Rationale
Acute Dermal Toxicity & Skin Irritation H312: Harmful in contact with skin[1]H315: Causes skin irritation[1]Chemical-Resistant Gloves (Nitrile) Chemical-Resistant Lab Coat or Apron Standard cotton lab coats can absorb spills. Impervious materials are necessary to prevent dermal contact. Nitrile gloves provide an effective barrier against incidental contact with amine compounds. Always inspect gloves for integrity before use.[3]
Serious Eye Irritation H319: Causes serious eye irritation[1]Chemical Safety Goggles Standard safety glasses do not protect against splashes from all angles. Goggles forming a seal around the eyes are mandatory to prevent contact with powders or solutions, which could cause severe damage.[4] A face shield should be worn over goggles if there is a significant splash risk.
Acute Inhalation Toxicity H332: Harmful if inhaled[1]Respiratory Protection (Use in Ventilated Area) All handling of the solid compound must occur within a certified chemical fume hood or a glove box to minimize inhalation of airborne particles.[4] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with a particulate filter is required.[5]
Acute Oral Toxicity H302: Harmful if swallowed[1]Strict Hygiene Protocols (Procedural Control) This is primarily managed through procedure, not PPE. Prohibit eating, drinking, or smoking in the lab. Wash hands thoroughly after handling the chemical and removing gloves.[3]

Workflow & Logic: The PPE Selection and Usage Protocol

Safe chemical handling is a process, not just a set of equipment. The following workflow ensures that PPE is used correctly and effectively at every stage of your experiment.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS & Hazards) B 2. Verify Engineering Controls (Fume Hood Certified?) A->B Confirm Safety Infrastructure C 3. Select & Inspect PPE (Gloves, Goggles, Coat) B->C Select Appropriate Barriers D 4. Don PPE (Coat → Goggles → Gloves) C->D Prepare for Handling E 5. Handle Chemical (Inside Fume Hood) D->E Begin Experiment F 6. Decontaminate Work Area E->F Conclude Experiment G 7. Doff PPE (Contaminated) (Gloves → Goggles → Coat) F->G Minimize Contamination Spread H 8. Dispose of PPE Properly (Contaminated Waste Stream) G->H Segregate Waste I 9. Wash Hands Thoroughly H->I Final Personal Decontamination

Caption: A logical workflow for PPE usage, from preparation to disposal.

Step-by-Step Protocol for PPE Donning, Doffing, and Disposal

This protocol is designed to prevent cross-contamination and ensure that hazardous material is not spread outside the immediate work area.

1. Preparation and Donning (Putting On): i. Verify Location: Confirm you are in the designated area for handling this compound, and that the chemical fume hood is on and functioning correctly. ii. Lab Coat: Don your chemical-resistant lab coat, ensuring it is fully buttoned. iii. Eye Protection: Put on your chemical safety goggles. Adjust for a snug fit. iv. Gloves: Inspect a pair of nitrile gloves for any tears or defects. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

2. Doffing (Taking Off) and Disposal: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove). i. Gloves: This is the most critical step. Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[3] ii. Goggles: Remove your goggles by handling the head strap, not the front. Decontaminate them according to your lab's procedures if necessary. iii. Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms and turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within the fold. Place it in the designated area for contaminated lab coats. iv. Final Wash: Immediately wash your hands and forearms thoroughly with soap and water.

Emergency Operations and Disposal Plan

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Disposal Plan:

  • Spills: Evacuate non-essential personnel. Wearing the full PPE ensemble including respiratory protection, cover the spill with an inert absorbent material (e.g., sand or vermiculite).[5] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste. Do not let the product enter drains.[7]

  • Waste Disposal: All contaminated PPE (gloves, wipes) and excess chemical must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with other waste streams.[3]

By adhering to these scientifically grounded procedures, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1,2-Benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 2
1,2-Benzisothiazol-3-amine 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.